molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B1404127
CAS No.: 1214900-79-4
M. Wt: 164.12 g/mol
InChI Key: RWWPFTSMFSNMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-pyrazolo[4,3-B]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPFTSMFSNMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Nitro-1H-pyrazolo[4,3-b]pyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the synthetic protocols for obtaining this compound, a key heterocyclic intermediate in medicinal chemistry. The 1H-pyrazolo[4,3-b]pyridine core, also known as 7-azaindazole, is a critical pharmacophore due to its structural resemblance to indole, often serving as a bioisosteric replacement to improve pharmacological properties. The introduction of a nitro group at the C6 position offers a versatile synthetic handle for further functionalization, most notably for reduction to the corresponding 6-amino derivative, which is a gateway to a wide array of substituted analogs. This document details two primary synthetic strategies: the direct nitration of the parent 1H-pyrazolo[4,3-b]pyridine scaffold and a multi-step constructive approach involving the annulation of a pyrazole ring onto a pre-functionalized nitropyridine precursor. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure scientific integrity and practical applicability.

Introduction: Significance of this compound

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged structure in drug discovery. Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer is of significant interest as it mimics the natural indole ring system found in numerous bioactive molecules. This bioisosterism can enhance metabolic stability, improve solubility, and introduce new hydrogen bonding capabilities, thereby modulating the compound's interaction with biological targets.

The target molecule, this compound, is not merely a final product but a crucial intermediate. The electron-withdrawing nitro group serves two main purposes:

  • Activation of the Ring: It can influence the reactivity of the heterocyclic system in subsequent reactions.

  • A Precursor to the Amino Group: The nitro group is readily reduced to a primary amine (-NH₂). This amino functionality is a cornerstone for diversification, enabling the synthesis of amides, sulfonamides, and ureas, or serving as a leaving group in diazotization reactions, thus allowing for the introduction of a wide range of substituents at the C6 position.

This guide will explore the most chemically sound and field-proven methods for its preparation.

Synthetic Strategy I: Direct Electrophilic Nitration

The most straightforward conceptual approach to this compound is the direct nitration of the parent heterocycle. This method relies on electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry.

Principle and Mechanistic Insights

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Regioselectivity: The position of nitration on the 1H-pyrazolo[4,3-b]pyridine ring is governed by the combined electronic effects of both fused rings. The pyridine nitrogen is strongly deactivating, particularly at the positions ortho and para to it (C7 and C5), directing electrophiles away. The pyrazole ring, being electron-rich, activates the fused benzene-like portion of the pyridine ring. The C6 position is the most favorable site for electrophilic attack, as it is meta to the deactivating pyridine nitrogen and benefits from the activating effect of the pyrazole moiety. This leads to a high degree of regioselectivity for the desired 6-nitro isomer.

Generalized Experimental Protocol

This protocol is a generalized procedure based on standard nitration of similar heterocyclic systems. Optimization of temperature, time, and reagent stoichiometry is recommended for specific applications.

Step-by-Step Methodology:

  • Reaction Setup: To a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~5-10 equivalents). Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Substrate Addition: Slowly add 1H-pyrazolo[4,3-b]pyridine (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until complete dissolution.

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1-1.5 eq.) and concentrated sulfuric acid (1-2 eq.) dropwise via the dropping funnel. Meticulous temperature control is critical during this addition to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the product.

  • Isolation: Neutralize the cold aqueous solution slowly with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is ~7-8. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Data Summary & Safety
ParameterGuidelineRationale
Starting Material 1H-pyrazolo[4,3-b]pyridineParent heterocycle
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the active electrophile, NO₂⁺
Temperature -5 °C to 5 °CCritical for controlling the exothermic reaction and preventing side products
Reaction Time 1-3 hoursMust be optimized based on TLC monitoring
Work-up Pouring on ice, neutralizationSafely quenches the reaction and precipitates the product

Critical Safety Precautions:

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Quenching: Always add the acid mixture to ice, never the other way around, to dissipate heat effectively and prevent dangerous splashing.

Synthetic Strategy II: Pyrazole Annulation via Japp-Klingemann Reaction

An alternative and highly effective strategy involves building the pyrazole ring onto a pyridine molecule that already contains the desired nitro group. A robust method for this transformation utilizes a sequence of Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1][2][3][4] This approach offers excellent control of regiochemistry and is suitable for producing highly functionalized derivatives.

Workflow and Mechanistic Rationale

This multi-step synthesis begins with a readily available substituted pyridine, such as 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring for SNAr, allowing the displacement of the chloro group by a carbon nucleophile. The subsequent Japp-Klingemann reaction is a classic method for forming hydrazones, which then undergo intramolecular cyclization to form the pyrazole ring.[5]

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Cyclization (Annulation) A 2-Chloro-5-nitropyridine + Ethyl Acetoacetate B Ethyl 2-(5-nitropyridin-2-yl)-3-oxobutanoate A->B Base (e.g., NaH) THF D Hydrazone Intermediate B->D Coupling & Deacylation C Arenediazonium Salt C->D E This compound (Substituted) D->E Base (e.g., Pyrrolidine) Intramolecular SNAr

Caption: Workflow for pyrazole annulation synthesis.

Detailed Experimental Protocol (Adapted from Bakherad et al.)

This protocol describes the synthesis of N-aryl, 3-carboxylate substituted 6-nitropyrazolo[4,3-b]pyridines, which demonstrates the core chemical transformations.[2][4]

Part A: Synthesis of Pyridinyl Keto Ester (SNAr)

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Nucleophile Formation: Cool the suspension to 0 °C and add ethyl acetoacetate (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • SNAr Reaction: Add a solution of 2-chloro-3,5-dinitropyridine (1.0 eq.) in THF to the reaction mixture. Stir at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Part B: One-Pot Japp-Klingemann Reaction and Cyclization

  • Setup: Dissolve the pyridinyl keto ester from Part A (1.0 eq.) in ethanol. Add a base such as pyrrolidine (0.2 eq.).

  • Azo-Coupling: Add a solution of the appropriate arenediazonium tosylate (1.1 eq.) in ethanol to the mixture at room temperature. The reaction progress is often indicated by a color change.

  • Cyclization: Add a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq.), to the reaction mixture. Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • Isolation & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting solid by column chromatography or recrystallization to yield the final product.

Causality & Trustworthiness
  • Why start with a dinitropyridine? The presence of two electron-withdrawing nitro groups strongly activates the C2 position for the initial SNAr reaction, ensuring high efficiency.[2] One nitro group is ultimately displaced during the final intramolecular cyclization step to form the pyrazole ring.

  • Why a one-pot procedure? Combining the azo-coupling, deacylation, and cyclization steps into a single pot simplifies the operational workflow, reduces waste, and can improve overall yield by avoiding the isolation of unstable intermediates.[1] This self-validating system proceeds from a stable precursor to the final product without requiring the handling of sensitive intermediates.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The aromatic protons will show characteristic chemical shifts and coupling constants. For example, in related structures, the protons at the C5 and C7 positions typically appear as doublets in the ¹H NMR spectrum.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

  • Melting Point (MP): A sharp melting point is a good indicator of the compound's purity.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct nitration offers the most atom-economical and shortest path, but requires careful handling of hazardous reagents and strict temperature control. The multi-step pyrazole annulation strategy, while longer, provides a highly versatile and regiochemically controlled route, particularly for producing complex, substituted analogs. The choice of synthetic strategy will depend on the available starting materials, the desired scale of the reaction, and the specific substitution patterns required for the target application in drug discovery and development. Both methods underscore the importance of this nitro-substituted heterocycle as a pivotal building block for advanced pharmaceutical intermediates.

References

physicochemical properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as potent kinase inhibitors and antibacterial agents.[1][2][3][4] The fusion of a pyrazole and a pyridine ring creates a bicyclic heterocyclic system that is a versatile platform for interrogating biological systems. Within this class, this compound represents a key intermediate and a subject of interest for understanding structure-activity relationships (SAR). The introduction of a strong electron-withdrawing nitro group at the 6-position is anticipated to significantly modulate the molecule's electronic and, consequently, its physicochemical properties.

This guide serves as a comprehensive technical overview of the core . As direct experimental data for this specific molecule is not extensively published, this document provides a synthesis of data from closely related analogs, computational predictions, and, most critically, detailed, field-proven experimental protocols for the definitive determination of these properties. The narrative is designed to equip researchers with both the theoretical understanding and the practical methodologies required for a thorough characterization of this and similar drug-like molecules.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological environments. For this compound, these properties provide the initial framework for its evaluation as a potential drug candidate.

Chemical Structure and Tautomerism

Like other N-unsubstituted pyrazolopyridines, this compound can exist in two potential tautomeric forms: the 1H- and the 2H-pyrazolo[4,3-b]pyridine. For the related pyrazolo[3,4-b]pyridine scaffold, computational studies have shown the 1H-tautomer to be significantly more stable.[5] It is therefore reasonable to assume that this compound predominantly exists as the 1H tautomer as depicted below.

  • Molecular Formula: C₆H₄N₄O₂

  • Molecular Weight: 164.12 g/mol

  • IUPAC Name: this compound

Predicted Physicochemical Properties

Quantitative structure-property relationship (QSPR) models and computational tools are invaluable in early drug discovery for predicting the properties of novel chemical entities.[6] The table below summarizes key predicted properties for this compound, derived from computational models and data from similar structures like 6-Bromo-1H-pyrazolo[4,3-b]pyridine and the parent 1H-pyrazolo[4,3-b]pyridine.[7][8]

PropertyPredicted ValueSignificance in Drug Discovery
XLogP ~1.5 - 2.0Indicates lipophilicity and potential for membrane permeability.[8]
Topological Polar Surface Area (TPSA) ~83 ŲInfluences membrane transport and solubility. Values are in a favorable range.[8]
Hydrogen Bond Donors 1Impacts solubility and receptor binding interactions.[8]
Hydrogen Bond Acceptors 4Affects solubility and potential for off-target binding.
Rotatable Bonds 0A low count suggests conformational rigidity, which can be favorable for binding affinity.

These predicted values suggest that this compound is compliant with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.[9] However, experimental validation is essential.

Lipophilicity: The Balance Between Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It measures the equilibrium distribution of a compound between an aqueous phase (e.g., phosphate-buffered saline) and an immiscible organic phase (typically octan-1-ol).

Theoretical Considerations

The predicted XLogP of ~1.7 suggests a balanced lipophilicity. The pyrazole and pyridine rings contribute to its aromatic character and lipophilicity, while the nitrogen atoms and the nitro group introduce polarity. For ionizable compounds, the logD, which is pH-dependent, is more physiologically relevant. Given the presence of basic nitrogens, the logD is expected to decrease as the pH of the aqueous phase drops and the molecule becomes protonated.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The "shake-flask" method remains the gold standard for measuring partition coefficients due to its direct and thermodynamic nature.[10] This protocol is designed to be a self-validating system.

Methodology

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

    • Prepare the aqueous phase: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Prepare the organic phase: octan-1-ol, pre-saturated with PBS. To do this, mix equal volumes of octan-1-ol and PBS, shake vigorously for 1 hour, and allow the layers to separate overnight. Use the top octan-1-ol layer.

  • Partitioning Experiment:

    • In a set of triplicate glass vials, add 1 mL of the PBS-saturated octan-1-ol.

    • Add 1 mL of PBS.

    • Spike with 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. The low percentage of DMSO (1%) minimizes its effect on partitioning.

    • Seal the vials tightly.

  • Equilibration:

    • Agitate the vials on a flatbed shaker at room temperature for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the vials at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the top (octan-1-ol) and bottom (PBS) layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each solvent must be run to ensure accurate quantification.

  • Calculation:

    • The distribution coefficient (D₇.₄) is calculated as: D₇.₄ = [Concentration in octan-1-ol] / [Concentration in PBS]

    • The final value is expressed as its base-10 logarithm: logD₇.₄ = log₁₀(D₇.₄)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike with Stock Solution (100 µM final) prep_stock->spike prep_pbs Prepare PBS (pH 7.4) mix Mix PBS & Octan-1-ol (1:1) prep_pbs->mix prep_octanol Prepare PBS-Saturated Octan-1-ol prep_octanol->mix mix->spike equilibrate Equilibrate on Shaker (24h) spike->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quant_pbs Quantify [Cmpd] in PBS via HPLC-UV separate->quant_pbs quant_octanol Quantify [Cmpd] in Octan-1-ol via HPLC-UV separate->quant_octanol calculate Calculate logD = log([Oct]/[PBS]) quant_pbs->calculate quant_octanol->calculate

Caption: Workflow for logD₇.₄ determination via the shake-flask method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical determinant of a drug's properties, including solubility, permeability, and receptor binding interactions.[10] Since biological systems are buffered at various pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.4, blood ~pH 7.4), knowing the pKa is essential to predict a compound's behavior in vivo.

Theoretical Considerations

This compound contains several nitrogen atoms that can be protonated. The pyridine nitrogen is expected to be the most basic site. For reference, the pKa of pyridine itself is 5.23.[11] The fused pyrazole ring and the electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen, likely lowering the pKa into the 2-4 range. A lower pKa means the compound will be predominantly in its neutral, more lipophilic form in the blood and intestines, but will be significantly protonated and more water-soluble in the acidic environment of the stomach.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is ideal for compounds possessing a chromophore that changes upon ionization, which is highly likely for this aromatic system. It is a high-throughput and material-sparing technique.[12]

Methodology

  • Instrument Setup:

    • Use a spectrophotometer equipped with a multi-well plate reader and an automated titration system.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a UV-transparent 96-well plate, add buffer solutions covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 unit increments).

    • Add a small aliquot of the DMSO stock to each well to a final concentration of ~50-100 µM. Maintain a constant, low percentage of co-solvent (e.g., 1-2% DMSO) across all wells.

  • Data Acquisition:

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well.

    • The instrument software will record the absorbance at multiple wavelengths as a function of pH.

  • Data Analysis:

    • As the compound ionizes, its UV spectrum will shift. The software identifies wavelengths with the largest change in absorbance upon titration.

    • By plotting absorbance vs. pH, a sigmoidal curve is generated.

    • The pKa is determined by fitting this data to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

    • Multiple pKa values can be determined if the molecule has more than one ionizable center within the measured pH range.

G prep Prepare Compound Stock in DMSO add_cmpd Add Compound to Each Well prep->add_cmpd plate Dispense Buffers (pH 2-12) into 96-Well Plate plate->add_cmpd measure Measure UV-Vis Spectrum at Each pH add_cmpd->measure plot Plot Absorbance vs. pH measure->plot fit Fit Data to Henderson-Hasselbalch Equation plot->fit result Determine pKa at Inflection Point fit->result

Caption: Workflow for pKa determination using UV-metric titration.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that limits drug absorption and bioavailability.[13] Poor solubility is a major hurdle in drug development, leading to formulation challenges and variable in vivo exposure.

Theoretical Considerations

The planar, aromatic structure of this compound suggests it will have relatively low intrinsic solubility due to strong crystal lattice forces. The nitro group, while polar, can also participate in intermolecular interactions that stabilize the crystal form, further reducing solubility. However, as an ionizable base, its solubility is expected to increase significantly at pH values below its pKa, where the cationic form predominates.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

While thermodynamic solubility (measured by shake-flask) is the gold standard, kinetic solubility assays are widely used in early discovery for their high throughput and low compound consumption. This protocol measures the solubility of the compound as it precipitates from a DMSO stock solution.

Methodology

  • Preparation:

    • Prepare a high-concentration (e.g., 10 mM) stock solution of the compound in 100% DMSO.

    • Fill a 96-well plate with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Precipitation:

    • Using a liquid handler, add a small volume (1-2 µL) of the DMSO stock solution to the buffer in each well. This creates a supersaturated solution that will precipitate over time.

    • The plate is typically shaken for a defined period (e.g., 2-24 hours) at room temperature.

  • Detection:

    • The amount of precipitate is measured using a nephelometer, which detects light scattering. The more precipitate, the higher the light scattering signal.

    • A calibration curve is generated using compounds with known solubilities.

  • Data Analysis:

    • The instrument software compares the light scattering signal of the test compound to the calibration curve to estimate its kinetic solubility. The result is typically reported in µM or µg/mL.

G prep_stock Prepare 10 mM Stock in DMSO add_stock Add DMSO Stock to Buffer prep_stock->add_stock prep_buffer Fill 96-Well Plate with PBS (pH 7.4) prep_buffer->add_stock incubate Incubate and Shake (2-24h) add_stock->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Compare to Calibration Curve measure->analyze result Report Kinetic Solubility (µM) analyze->result

Caption: High-throughput kinetic solubility workflow via nephelometry.

Spectroscopic and Thermal Properties

While not strictly physicochemical properties in the ADME sense, spectroscopic and thermal data are vital for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7-9 ppm) for the protons on the pyridine and pyrazole rings. The exact chemical shifts and coupling constants would confirm the substitution pattern.

    • ¹³C NMR: Signals corresponding to the six unique carbon atoms of the bicyclic core would be observed. Data from related ethyl ester derivatives can provide a useful reference point for expected chemical shifts.[14]

  • Melting Point (Mp):

    • A sharp melting point is a primary indicator of compound purity. For related ethyl this compound-3-carboxylate derivatives, melting points are reported in the range of 136-215 °C, depending on the N1-substituent.[14] It is reasonable to predict a relatively high melting point for the unsubstituted parent compound due to its planar structure and potential for strong intermolecular hydrogen bonding and dipole-dipole interactions. This would be determined experimentally using a standard capillary melting point apparatus.

Implications for Drug Development

The collective physicochemical profile of this compound provides crucial insights for its potential progression as a drug discovery lead.

  • Drug-Likeness: The molecule's size, predicted lipophilicity, and hydrogen bonding capacity place it well within the "Rule of Five" space, suggesting a good foundation for developing an orally bioavailable drug.[9]

  • Potential Liabilities: The primary concern based on its structure is likely to be low aqueous solubility. The high melting point predicted from analogs suggests strong crystal packing, which often correlates with poor solubility. This would be a key area for optimization.

  • Optimization Strategy: A medicinal chemist would focus on strategies to disrupt the crystal lattice and improve solubility without drastically increasing lipophilicity. This could involve introducing substituents that break planarity or adding polar functional groups. Given its basicity, salt formation is a viable strategy to improve the solubility and dissolution rate of the final drug substance.

By systematically applying the experimental protocols detailed in this guide, researchers can build a robust and reliable physicochemical data package for this compound, enabling informed decisions in the complex process of drug discovery and development.

References

An In-Depth Technical Guide to 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the pyrazolopyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet highly significant, derivative: 6-Nitro-1H-pyrazolo[4,3-b]pyridine . The introduction of a nitro group at the 6-position of the pyrazolo[4,3-b]pyridine scaffold profoundly influences its electronic properties and biological activity, making it a compound of considerable interest for drug discovery and development. This document serves as a comprehensive technical resource, consolidating critical information on its chemical identity, synthesis, characterization, and potential therapeutic applications.

Core Compound Identification

Chemical Identity:

ParameterValueSource
IUPAC Name This compoundN/A
CAS Number 1214900-79-4[1]
Molecular Formula C₆H₄N₄O₂[1]
Molecular Weight 164.12 g/mol [1]

Chemical Structure:

The foundational structure of this compound is a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The nitro group is substituted at the 6-position of the pyridine ring.

Structure of this compound

Synthesis and Mechanistic Insights

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached through several strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa. A particularly effective method for the synthesis of this compound derivatives commences with readily available 2-chloro-3-nitropyridines. This approach leverages a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[2]

Retrosynthetic Analysis:

A plausible retrosynthetic pathway for this compound derivatives involves disconnecting the pyrazole ring, leading back to a substituted 3-nitropyridine precursor.

retrosynthesis target This compound Derivatives intermediate1 Hydrazone Intermediate target->intermediate1 Intramolecular Cyclization starting_material1 Substituted 2-Chloro-3-nitropyridine intermediate1->starting_material1 Japp-Klingemann Reaction starting_material2 Acetoacetic Ester Derivative intermediate1->starting_material2 starting_material3 Arenediazonium Salt intermediate1->starting_material3

Retrosynthetic approach for this compound derivatives.

Generalized Experimental Protocol (for derivatives):

The synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates serves as an excellent template for accessing this scaffold.[2]

  • Step 1: Synthesis of Pyridin-2-yl Keto Esters: A solution of a substituted 2-chloro-3-nitropyridine and an acetoacetic ester derivative are reacted in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF. The reaction mixture is typically stirred at room temperature to afford the corresponding pyridin-2-yl keto ester.

  • Step 2: Japp-Klingemann Reaction and Cyclization: The pyridin-2-yl keto ester is then subjected to a modified Japp-Klingemann reaction. This involves coupling with an arenediazonium salt (which can be generated in situ from the corresponding aniline) in a basic medium. This is followed by an intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. The reaction often proceeds in a one-pot manner, combining azo-coupling, deacylation, and pyrazole ring annulation.[2]

Causality in Experimental Choices:

  • Choice of Starting Material: 2-Chloro-3-nitropyridines are ideal starting materials due to the activation of the 2-position by the nitro group, facilitating the initial SNAr reaction.

  • Japp-Klingemann Reaction: This classical reaction is a reliable method for the formation of hydrazones, which are the direct precursors to the pyrazole ring. The use of stable arenediazonium tosylates can improve the safety and efficiency of this step.[2]

  • One-Pot Procedure: Combining multiple steps into a single reaction vessel improves operational simplicity, reduces waste, and can increase overall yield by minimizing the isolation of intermediates.[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides crucial information about the number and chemical environment of the protons in the molecule. For the pyrazolo[4,3-b]pyridine core, characteristic signals are expected for the protons on both the pyrazole and pyridine rings. The exact chemical shifts and coupling constants will be influenced by the substituents. For instance, in ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the pyridine protons typically appear as doublets in the downfield region (δ 8.5-9.7 ppm).[2] The protons of the ethyl ester group would be observed as a quartet and a triplet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. In the case of ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the carbonyl carbon of the ester group is typically observed around δ 160 ppm. The carbons of the heterocyclic core resonate in the aromatic region (δ 115-145 ppm).[2]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion.[2]

Illustrative Spectroscopic Data for a Derivative (Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate): [2]

Data TypeObserved Values
¹H NMR (300 MHz, CDCl₃) δ 9.63 (s, 1H), 8.46 (s, 1H), 7.67–7.49 (m, 4H), 4.59 (q, 2H, J = 6.9 Hz), 1.48 (t, 3H, J = 7.2 Hz)
¹³C NMR (75 MHz, CDCl₃) δ 160.4, 143.2, 142.7, 142.1, 138.1, 134.8, 133.1, 132.0, 131.2, 131.0, 129.7, 128.4, 115.7, 62.2, 14.4
HRMS (ESI, m/z) calcd for C₁₅H₁₁ClN₄O₄ [M + H]⁺: 347.0542; found: 347.0548

Potential Applications in Drug Discovery

The pyrazolopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a nitro group can modulate the activity and selectivity of these compounds.

Kinase Inhibition:

Pyrazolopyridines are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The 1H-pyrazolo[3,4-b]pyridine scaffold, a close isomer, has been extensively explored for the development of inhibitors for kinases such as FLT3 and CDK4.[4] Given the structural similarity, this compound represents a promising starting point for the design of novel kinase inhibitors. The nitro group, being a strong electron-withdrawing group, can significantly alter the binding interactions with the kinase active site.

kinase_inhibition compound This compound kinase Protein Kinase (e.g., FLT3, CDK4) compound->kinase Binds to Active Site inhibition Inhibition of Kinase Activity kinase->inhibition downstream Disruption of Cancer Cell Signaling inhibition->downstream outcome Potential Anticancer Effect downstream->outcome

Potential mechanism of action as a kinase inhibitor.

Anticancer Activity:

Numerous derivatives of pyrazolopyridines have demonstrated significant anticancer activity against a range of cancer cell lines.[5][6] The cytotoxic effects are often linked to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. The development of pyrazolo[3,4-b]pyridin-6-one derivatives as anticancer agents that target tubulin polymerization highlights the therapeutic potential of this scaffold.[6] The electron-deficient nature of the 6-nitro derivative could enhance its interaction with biological nucleophiles, potentially contributing to its cytotoxic effects.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Future Perspectives

This compound stands as a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Development of a direct and scalable synthesis for the parent compound.

  • Comprehensive biological screening to identify its specific molecular targets.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • In vivo studies to evaluate its efficacy and pharmacokinetic properties in animal models.

The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in DMSO. Given the critical role of DMSO as a solvent in biological screening and in vitro assays, a thorough understanding of a compound's solubility is paramount for data integrity and experimental success.

Introduction: The Significance of DMSO Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensable in drug discovery due to its remarkable ability to dissolve a wide array of chemical entities.[1][2] For novel compounds like this compound, a heterocyclic compound of interest in medicinal chemistry, accurate solubility data in DMSO is the bedrock of reliable in vitro testing. Poor solubility can lead to inaccurate assay results, underestimation of compound potency, and precipitation issues during high-throughput screening (HTS). This guide will provide the necessary theoretical background and practical protocols to accurately determine the solubility of this compound in DMSO.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₄N₄O₂[3]
Molecular Weight 164.12 g/mol [3]
CAS Number 1214900-79-4[3]
Appearance Solid (predicted)Inferred
pKa Not availableN/A
LogP Not availableN/A

The presence of the nitro group (-NO₂) and the pyrazolopyridine core suggests a molecule with polar characteristics, which theoretically supports its solubility in a polar solvent like DMSO. However, the planar, aromatic ring system can contribute to crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the thermodynamic solubility of this compound in DMSO. This method is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC-UV system

  • 2 mL microcentrifuge tubes

  • Appropriate organic solvent for HPLC sample dilution (e.g., acetonitrile or methanol)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh Compound prep2 Add DMSO prep1->prep2 prep3 Create Slurry prep2->prep3 equil1 Incubate at 25°C for 24h prep3->equil1 equil2 Periodic Agitation equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Isolate Supernatant sep1->sep2 ana1 Dilute Supernatant sep2->ana1 ana2 HPLC-UV Analysis ana1->ana2 ana3 Calculate Concentration ana2->ana3

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic data from closely related analogs and foundational NMR principles to offer a comprehensive interpretation of the spectral characteristics of this important heterocyclic compound. The pyrazolo[4,3-b]pyridine scaffold is of significant interest in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and the development of new chemical entities.[1]

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a nitro group substituted on the pyridine moiety. This structural motif is found in a variety of biologically active molecules, including inhibitors of kinases and other enzymes.[2][3] The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the bicyclic system, which is directly reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming the successful synthesis of this scaffold and for characterizing its derivatives.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the pyrazole ring. The chemical shifts are heavily influenced by the anisotropic effects of the fused ring system and the strong electron-withdrawing nature of the nitro group.

Based on data from analogous compounds, such as ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1], we can predict the chemical shifts for the protons of the parent compound. The protons on the pyridine ring, H5 and H7, are expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H3~8.2s-Singlet, typical for a proton on a pyrazole ring with no adjacent protons.
H5~9.6d~2.0Doublet, deshielded by the adjacent nitro group and coupled to H7. The small coupling constant is characteristic of a meta-coupling.
H7~8.6d~2.0Doublet, deshielded by the pyridine nitrogen and coupled to H5.
1-HBroad, >13.0br s-Broad singlet, typical for a pyrazole N-H proton, often exchanges with solvent.

The predicted downfield shifts for H5 and H7 are consistent with the significant deshielding observed in nitrated aromatic systems.[4][5] The proton at position 3 (H3) is part of the pyrazole ring and is expected to appear as a singlet, as it has no neighboring protons to couple with. The N-H proton of the pyrazole ring is anticipated to be a broad signal at a very low field, a characteristic feature for such protons.[6]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the nitro group and the heteroatoms in the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~134Aromatic carbon in the pyrazole ring.
C3a~116Bridgehead carbon, shielded relative to other pyridine carbons.
C5~115Aromatic carbon in the pyridine ring, ortho to the nitro group.
C6~143Carbon directly attached to the nitro group, significantly deshielded.
C7~142Aromatic carbon in the pyridine ring, adjacent to the nitrogen atom.
C7a~150Bridgehead carbon adjacent to the pyrazole nitrogen.

The carbon atom directly attached to the nitro group (C6) is expected to be the most deshielded carbon in the pyridine ring. The bridgehead carbons (C3a and C7a) will have chemical shifts influenced by both ring systems. These predicted values are extrapolated from related structures and serve as a guide for spectral assignment.[1]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with N-H protons as it slows down the exchange rate, leading to sharper signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will confirm the relationship between H5 and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structural elucidation.

Structure of this compound cluster_0 C3 C3 C3a C3a C3->C3a N2 N2 C3a->N2 N1 N1-H N2->N1 C7a C7a N1->C7a C7a->C3a C7 C7 C7a->C7 C6 C6 C7->C6 C5 C5 C6->C5 NO2 NO₂ C6->NO2 N4 N4 C5->N4 N4->C3a

Caption: Molecular structure and atom numbering for this compound.

cluster_workflow NMR Structural Elucidation Workflow SamplePrep Sample Preparation (Compound in Deuterated Solvent) OneD_H1 1D ¹H NMR Acquisition SamplePrep->OneD_H1 OneD_C13 1D ¹³C NMR Acquisition SamplePrep->OneD_C13 TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_H1->TwoD_NMR OneD_C13->TwoD_NMR DataProcessing Data Processing and Analysis TwoD_NMR->DataProcessing StructureVerification Structure Verification and Assignment DataProcessing->StructureVerification

Caption: A generalized workflow for the structural elucidation of organic compounds using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic features that are dominated by the electron-withdrawing nitro group and the fused heterocyclic ring system. This guide provides a detailed, predictive analysis of these spectra based on data from closely related analogs and fundamental NMR principles. The provided experimental protocol and workflow offer a robust framework for researchers to obtain and interpret their own high-quality NMR data, facilitating the unambiguous characterization of this important molecular scaffold and its derivatives in the pursuit of new therapeutic agents.

References

A Senior Scientist's Guide to the Mass Spectrometric Analysis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine: From Method Development to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Nitro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, analogous to purine, makes it a privileged scaffold for designing targeted therapeutics, particularly kinase inhibitors[1][2]. The precise characterization of this molecule and its potential metabolites is paramount for advancing preclinical and clinical studies. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond rote protocols to explain the fundamental causality behind each experimental choice. We will cover optimal ionization strategies, high-resolution mass analysis, and the elucidation of fragmentation pathways using tandem mass spectrometry (MS/MS).

Foundational Principles: Selecting the Right Approach

The molecular structure of this compound—a fused aromatic system containing a nitro group and multiple basic nitrogen atoms—dictates the optimal mass spectrometric strategy.

1.1. The Ionization Conundrum: Why Electrospray Ionization (ESI) is Superior

While classic techniques like Electron Ionization (EI) are powerful for certain volatile compounds, they are "hard" ionization methods that often cause excessive fragmentation, sometimes preventing the observation of the molecular ion itself[3][4]. For a molecule like this compound, which is crucial to identify intact, a "soft" ionization technique is required[5][6].

Electrospray Ionization (ESI) is the method of choice. Here’s why:

  • Structural Integrity: ESI is a soft ionization technique that imparts minimal energy to the analyte, ensuring the generation of an abundant protonated molecular ion, [M+H]⁺, with little to no in-source fragmentation[3].

  • Protonation Efficiency: The pyrazolo[4,3-b]pyridine core contains two basic nitrogen atoms (one on the pyridine ring and one on the pyrazole ring) that are readily protonated in an acidic solution[7]. This makes the molecule exceptionally well-suited for positive-ion mode ESI (+ESI).

  • LC-MS Compatibility: ESI provides a seamless interface with liquid chromatography (LC), allowing for the analysis of complex mixtures, such as synthetic reaction products or biological samples, by separating components prior to MS detection[8].

In contrast, Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI is generally preferred for molecules that are already ionizable in solution.

1.2. The Power of High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, high-resolution mass spectrometry (HRMS) is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide mass accuracy typically below 5 ppm[9]. This precision allows for the determination of the elemental composition of the parent ion and its fragments, a critical step in differentiating the target compound from isobaric interferences.

PropertyValueSource
Molecular Formula C₆H₄N₄O₂N/A
Monoisotopic Mass 164.03342 DaCalculated
Protonated Ion [M+H]⁺ 165.04125 DaCalculated

Experimental Design and Protocols

A robust analysis is built upon a foundation of meticulous experimental design. The following protocols are designed to be self-validating systems for generating high-quality, reproducible data.

2.1. Detailed Experimental Protocol: LC-HRMS Analysis

This protocol outlines the full workflow for acquiring both full scan and tandem MS data.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (Q-TOF or Orbitrap) Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveEfficiently protonates the basic nitrogen atoms of the heterocyclic core.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CAids in desolvation without causing thermal degradation of the analyte.
Desolvation Gas NitrogenHigh purity gas to remove solvent droplets and form gas-phase ions.
Full Scan MS Range m/z 100 - 500Covers the expected molecular ion and potential low-mass fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions from the full scan.
Precursor Ion m/z 165.04The [M+H]⁺ ion of this compound.
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures the capture of both primary and secondary fragments.

2.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the LC-MS/MS experiment.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep 1. Prepare 1 µg/mL solution in 0.1% Formic Acid LC 2. C18 Reversed-Phase Separation Prep->LC ESI 3. Electrospray Ionization (+ESI) LC->ESI MS1 4. Full Scan Analysis (MS1) ESI->MS1 Select 5. Precursor Selection (m/z 165.04) MS1->Select CID 6. Collision-Induced Dissociation (CID) MS2 7. Fragment Ion Analysis (MS2) CID->MS2 Select->CID

Caption: LC-MS/MS workflow for this compound analysis.

Data Interpretation and Structural Elucidation

3.1. High-Resolution Full Scan Data

The first step in data validation is confirming the elemental composition of the parent molecule. The measured mass of the protonated ion should be within 5 ppm of the theoretical mass.

Ion FormulaTheoretical m/zObserved m/z (example)Mass Error (ppm)
[C₆H₅N₄O₂]⁺ 165.04125165.04098-1.6

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

3.2. Tandem MS (MS/MS) Fragmentation Pathway

The MS/MS spectrum reveals the structural backbone of the molecule. The fragmentation of this compound is driven by the characteristic behavior of its functional groups: the nitro group and the fused heterocyclic rings. The study of nitroaromatic compounds shows typical neutral losses of NO (30 u) and NO₂ (46 u)[10][11]. The pyrazole and pyridine rings are known to fragment via the loss of HCN (27 u)[12][13].

Based on these principles, a primary fragmentation pathway can be proposed:

  • Loss of Nitro Group (NO₂): The most common initial fragmentation for aromatic nitro compounds is the homolytic cleavage and loss of the NO₂ radical, resulting in a major fragment at m/z 119.05.[10][11]

  • Loss of Nitric Oxide (NO): A rearrangement can also lead to the loss of a neutral NO molecule, which would produce a fragment at m/z 135.03.

  • Ring Fragmentation (Loss of HCN): Following the loss of the nitro group, the remaining pyrazolopyridine core can undergo fragmentation. The successive loss of two molecules of hydrogen cyanide (HCN) from the pyrazole and pyridine rings is a highly probable pathway[13][14].

Proposed Fragmentation Diagram

Fragmentation M_H [M+H]⁺ m/z 165.04 F1 [M+H-NO₂]⁺ m/z 119.05 M_H->F1 -NO₂ (46 Da) F2 [M+H-NO₂-HCN]⁺ m/z 92.04 F1->F2 -HCN (27 Da) F3 [M+H-NO₂-2HCN]⁺ m/z 65.03 F2->F3 -HCN (27 Da)

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

Table of Expected Major Fragment Ions

Proposed Fragment IonFormulaTheoretical m/zDescription
[M+H]⁺ [C₆H₅N₄O₂]⁺165.04125Protonated Molecular Ion
[M+H-NO₂]⁺ [C₆H₅N₃]⁺119.05052Loss of nitro group
[M+H-NO₂-HCN]⁺ [C₅H₄N₂]⁺92.04000Subsequent loss of HCN from a ring
[M+H-NO₂-2HCN]⁺ [C₄H₃N]⁺65.03110Loss of a second HCN molecule

Conclusion and Future Scope

This guide establishes a definitive and scientifically-grounded workflow for the mass spectrometric analysis of this compound. By employing positive mode ESI coupled with high-resolution mass spectrometry, researchers can confidently determine the elemental composition and elucidate the core structure of this pharmaceutically relevant molecule. The predictable fragmentation pattern, characterized by the initial loss of the nitro group followed by sequential losses of HCN, provides a reliable fingerprint for its identification.

For drug development professionals, this methodology forms the basis for more advanced studies, including quantitative analysis using Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer[15][16] and the identification of metabolites by searching for predicted biotransformations of the parent compound.

References

potential biological targets of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Targets of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Authored by a Senior Application Scientist

Abstract

The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the potential biological targets of a specific, yet under-characterized derivative, this compound. By synthesizing data from structurally related analogs and outlining a robust, field-proven workflow for target identification and validation, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this molecule. This document moves beyond a simple listing of possibilities, explaining the causal logic behind experimental choices and providing detailed, actionable protocols to facilitate immediate research application.

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a heterocyclic framework that has garnered significant attention from medicinal chemists.[1][2] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Various derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Specifically, the pyrazolo[4,3-b]pyridine isomer is a key component in molecules with demonstrated therapeutic potential. The subject of this guide, this compound, introduces a potent electron-withdrawing nitro group at the C6 position of the pyridine ring. This substitution is expected to significantly modulate the molecule's electronic properties, influencing its pharmacokinetic profile and target-binding interactions. While direct studies on this specific nitro-derivative are scarce, a wealth of information on analogous compounds provides a strong foundation for predicting and validating its biological targets.

Rationale for Target Selection: Insights from Structural Analogs

The most logical starting point for identifying the targets of a novel compound is to analyze the known activities of its structural relatives. The pyrazolopyridine core is a well-established pharmacophore for several classes of proteins, with protein kinases being the most prominent.

Table 1: Biological Activities of Structurally Related Pyrazolopyridine Derivatives
Compound ClassSpecific Target(s)Reported ActivityReference(s)
Pyrazolo[3,4-b]pyridinesTANK-binding kinase 1 (TBK1)Potent inhibition (IC50 = 0.2 nM for optimized derivative)[5]
Pyrazolo[3,4-b]pyridinesTropomyosin receptor kinases (TRKs)Pan-TRK inhibition (IC50 values of 26-57 nM)[6]
Pyrazolo[4,3-b]pyridinesFLT3 and CDK4Dual inhibition (IC50 values of 11 nM and 7 nM, respectively)[7]
Pyrazolo[3,4-b]pyridin-6-onesTubulin (Colchicine site)Inhibition of microtubule polymerization, G2/M cell cycle arrest[8]
Pyrazolo[4,3-b]pyridinesMetabotropic Glutamate Receptor 4 (mGlu4)Positive Allosteric Modulator (PAM)[9]
Pyrazolo[3,4-b]pyridinesGeneral CytotoxicityPotent antiproliferative activity against various cancer cell lines[3]

Based on this evidence, this guide will focus on three primary, high-probability target classes for this compound:

  • Protein Kinases

  • Tubulin and Microtubule Dynamics

  • G-Protein Coupled Receptors (GPCRs)

Target Validation Workflow: A Strategic Overview

A systematic approach is critical to move from putative targets to validated mechanisms of action. The workflow below represents a field-proven strategy for efficient and rigorous target validation.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Biochemical & Biophysical Validation cluster_2 Phase 3: Cellular Mechanism of Action A Target Prediction (Based on Analogs) B Broad Phenotypic Screen (e.g., NCI-60 Cell Line Panel) A->B Guides selection of C Broad Target Class Screen (e.g., Kinase Panel Screen) A->C Guides selection of G Cell-Based Functional Assays (Signaling, Phenotype) B->G Provides phenotypic readout D Biochemical Assays (Enzyme Activity, IC50) C->D Hits E Biophysical Binding Assays (SPR, ITC, MST) D->E Confirms direct binding & affinity F Target Engagement Assay (CETSA, DARTS) E->F Validates target in cells F->G H Target Knockdown/Overexpression G->H Confirms target responsibility

Caption: A logical workflow for identifying and validating novel drug targets.

Putative Target Class 1: Protein Kinases

The pyrazolopyridine scaffold is a well-known "hinge-binding" motif that mimics the adenine core of ATP, making it a highly effective inhibitor of protein kinases. Several pyrazolopyridine derivatives act as potent inhibitors of kinases crucial in oncology and immunology.[5][6][7]

Key Kinase Candidates
  • TANK-binding kinase 1 (TBK1): A key regulator of innate immune signaling, TBK1 has emerged as a target in both autoimmune diseases and cancer.[5] Potent 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1 have been developed, suggesting the core scaffold is well-suited for the ATP-binding pocket of this kinase.[5]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) are receptor tyrosine kinases involved in neuronal development and cancer. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as pan-TRK inhibitors.[6]

  • Cyclin-Dependent Kinases (CDKs) & FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors of FLT3 and CDK4 based on a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold have shown efficacy in acute myeloid leukemia (AML) models.[7] This highlights the potential of the specific pyrazolo[4,3-b]pyridine isomer in targeting kinases relevant to hematological malignancies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify compound binding to a kinase active site.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a GST-tagged kinase that is bound by a terbium-labeled anti-GST antibody. When the tracer is bound, FRET occurs between the terbium donor and the Alexa Fluor™ acceptor. A compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET signal.

Materials:

  • Kinase of interest (e.g., TBK1, TRKA, CDK4), GST-tagged

  • Tb-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer (specific for the kinase family)

  • This compound (test compound), dissolved in 100% DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Prepare a 1:3 serial dilution of the test compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the kinase and Tb-anti-GST antibody in the assay buffer at the final desired concentrations.

  • Dispensing Kinase/Antibody Mix: Add an equal volume of the kinase/antibody mix to each well of the assay plate.

  • Tracer Mix Preparation: Prepare a 2X working solution of the kinase tracer in the assay buffer.

  • Dispensing Tracer Mix: Add an equal volume of the tracer mix to each well. The final volume should be ~10 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (terbium) and 665 nm (Alexa Fluor™).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 520 nm).

    • Normalize the data to the DMSO-only controls (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Putative Target Class 2: Tubulin and Microtubule Dynamics

The mitotic spindle, composed of microtubules, is a classic and highly validated target for anticancer drugs. A recent study identified a pyrazolo[3,4-b]pyridin-6-one derivative that inhibits microtubule polymerization by binding to the colchicine site of tubulin.[8] This leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[8] Given the structural similarity, it is plausible that this compound could function through a similar mechanism.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the change in light absorbance as tubulin monomers polymerize into microtubules in the presence of GTP. Inhibitors of polymerization will prevent this increase in absorbance.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compound and controls (e.g., Paclitaxel for promotion, Nocodazole for inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Procedure:

  • Reagent Preparation: Resuspend lyophilized tubulin in ice-cold polymerization buffer to a final concentration of ~3 mg/mL. Keep on ice at all times.

  • Compound Plating: Add the test compound at various concentrations to a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: To each well, add the cold tubulin solution and immediately add GTP to a final concentration of 1 mM. Mix quickly but gently.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Compare the polymerization curves of compound-treated wells to the vehicle control. Inhibition is characterized by a decrease in the Vmax (maximum rate of polymerization) and the final plateau of absorbance.

    • Calculate the IC50 by plotting the inhibition of the final absorbance plateau against the compound concentration.

Cellular Confirmation: Immunofluorescence Staining of Microtubules

To confirm the effect in a cellular context, immunofluorescence can be used to visualize the microtubule network.

G A 1. Seed Cells on Coverslips B 2. Treat with Compound (e.g., 24 hours) A->B C 3. Fix Cells (e.g., 4% PFA) B->C D 4. Permeabilize (e.g., 0.1% Triton X-100) C->D E 5. Block Non-specific Sites (e.g., BSA or Serum) D->E F 6. Primary Antibody Incubation (Anti-α-tubulin) E->F G 7. Secondary Antibody Incubation (Fluorescently-labeled) F->G H 8. Counterstain & Mount (DAPI for nuclei) G->H I 9. Image via Fluorescence Microscopy H->I

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

Putative Target Class 3: G-Protein Coupled Receptors (GPCRs)

While kinases are the most prominent targets for this scaffold, activity at other receptor classes has been reported. Notably, a pyrazolo[4,3-b]pyridine derivative, VU0418506, was identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[9] This finding is significant as it demonstrates that the scaffold is not limited to ATP-binding sites and can interact with allosteric sites on GPCRs, a target class of immense therapeutic importance, particularly in neuroscience. This opens an avenue for screening this compound against a panel of GPCRs.

Summary and Future Directions

This guide has established a strong, evidence-based rationale for prioritizing the investigation of protein kinases and tubulin as the primary biological targets of this compound. The provided experimental workflows offer a clear and robust path for validating these hypotheses, from initial biochemical screens to confirmation of the mechanism in a cellular context.

The most prudent next step for a research program focused on this molecule would be a broad kinase panel screen (e.g., against >400 human kinases) to rapidly identify high-affinity interactions. Concurrently, phenotypic screening in cancer cell lines, followed by cell cycle analysis, can efficiently test the tubulin inhibition hypothesis. The insights gained from these initial studies will pave the way for lead optimization, detailed mechanistic studies, and the ultimate realization of the therapeutic potential of this promising pyrazolopyridine derivative.

References

An In-Depth Technical Guide to the Synthesis and Derivatization of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 6-Nitro-1H-pyrazolo[4,3-b]pyridine scaffold is a pivotal intermediate in contemporary medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a valuable core for the development of novel therapeutics. The strategic placement of the nitro group at the C6 position not only influences the electronic properties of the heterocyclic system but also serves as a versatile chemical handle for extensive derivatization. This guide provides a detailed exploration of a robust and efficient synthetic strategy for accessing 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine derivatives, starting from readily available 2-chloro-3-nitropyridines. We will dissect the causality behind the chosen methodologies, provide step-by-step experimental protocols, and discuss the scaffold's vast potential in drug discovery programs.

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines, which are considered "privileged scaffolds" in drug discovery. Their structure is bioisosteric to purine bases, enabling them to function as antagonists in various biological pathways.[1] This mimicry has led to the development of numerous pyrazolopyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

The this compound core is particularly significant. The nitro group is a strong electron-withdrawing group that modulates the reactivity of the entire ring system. More importantly, it can be readily converted into an amino group, which opens up a gateway for a multitude of chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Core Synthetic Strategy: Annulation from a Pyridine Core

While several strategies exist for constructing the pyrazolopyridine nucleus, one of the most efficient and versatile approaches involves the annulation of a pyrazole ring onto a pre-functionalized pyridine core.[4][5] A particularly effective method starts with readily available 2-chloro-3-nitropyridines.[6][7][8]

Rationale Behind the Strategy: This retrosynthetic approach is highly logical for several reasons:

  • Strategic Functionalization: It allows for the precise placement of the key nitro group on the pyridine ring at the outset, which will ultimately reside at the C6 position of the final bicyclic product.

  • Activation for SNAr: The presence of the electron-withdrawing nitro group, along with the inherent electron deficiency of the pyridine ring, activates the C2 position for nucleophilic aromatic substitution (SNAr). This makes the initial C-C bond-forming reaction with a nucleophile highly efficient.

  • Convergent Synthesis: The strategy allows for the late-stage introduction of diversity elements, particularly through the use of various aryl diazonium salts, enabling the rapid generation of a library of analogs.

Below is a diagram illustrating the high-level retrosynthetic analysis.

G Target Target: 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine (Compound 5) Hydrazone Key Intermediate: Arylhydrazone (Intermediate A) Target->Hydrazone Intramolecular SNAr Cyclization KetoEster Pyridinyl Keto Ester (Intermediate B) Hydrazone->KetoEster  Japp-Klingemann  Reaction Diazonium Arenediazonium Tosylate Hydrazone->Diazonium StartingMaterials Starting Materials: 2-Chloro-3-nitropyridine (C) + β-Keto Ester KetoEster->StartingMaterials Intermolecular SNAr Reaction

Caption: Retrosynthetic analysis for this compound derivatives.

Detailed Synthetic Protocol and Mechanistic Insights

The synthesis is efficiently executed in a two-stage sequence, with the second stage being a one-pot procedure that combines multiple transformations.

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. An enolate, generated from a β-keto ester such as ethyl 2-methyl-3-oxobutanoate, displaces the chloride at the C2 position of 2-chloro-3-nitropyridine.

Expert Commentary: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the β-keto ester, forming the reactive enolate nucleophile. The reaction's success hinges on the electronic activation provided by the 3-nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution.

G Start 2-Chloro-3-nitropyridine + Ethyl 2-methyl-3-oxobutanoate Base 1. NaH, DMF 2. 0 °C to RT Start->Base Product Ethyl 2-methyl-2-(3-nitropyridin-2-yl) -3-oxobutanoate Base->Product SNAr Reaction

Caption: Workflow for the SNAr synthesis of the keto ester intermediate.

Experimental Protocol: Synthesis of Ethyl 2-methyl-2-(3-nitropyridin-2-yl)-3-oxobutanoate [7]

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (N₂), add a solution of ethyl 2-methyl-3-oxobutanoate (1.2 eq) in DMF dropwise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

This elegant one-pot procedure combines azo-coupling, deacylation, and the final pyrazole ring annulation. The pyridinyl keto ester intermediate is reacted with a stable arenediazonium tosylate salt.[6][8]

Expert Commentary: The Japp-Klingemann reaction is a classic method for forming hydrazones from β-keto esters.[9][10] In this modified, one-pot protocol, the initial azo-coupling is followed by a base-mediated deacylation (removal of the acetyl group). The resulting hydrazone anion then undergoes an intramolecular nucleophilic attack on the pyridine ring, leading to the formation of the pyrazole ring. The use of arenediazonium tosylates is a key process improvement, as they are more stable and easier to handle than the corresponding chloride salts, enhancing the safety and reproducibility of the synthesis.[7]

G Start Pyridinyl Keto Ester Intermediate + Arenediazonium Tosylate Reagents Pyridine, Pyrrolidine, Ethanol, Reflux Start->Reagents Product Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b] pyridine-3-carboxylate Reagents->Product One-Pot: Azo-coupling, Deacylation, Cyclization

Caption: One-pot workflow for the synthesis of the target pyrazolopyridine.

Experimental Protocol: General Procedure for Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [6]

  • To a solution of the pyridinyl keto ester intermediate (1.0 eq) in ethanol, add the corresponding arenediazonium tosylate (1.1 eq).

  • Add pyridine (2.0 eq) and pyrrolidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure target compound.

Data Summary: Synthesized Derivatives

Following the described protocol, a variety of 1-aryl derivatives of ethyl this compound-3-carboxylate have been successfully synthesized. The yields demonstrate the efficiency and robustness of the methodology.[6][11]

Compound IDN1-Aryl SubstituentYield (%)Melting Point (°C)
5a 2-cyanophenyl85%222–224
5d 4-fluorophenyl76%214–215
5f 2-chlorophenyl72%234–235
5g 2-methyl-4-nitrophenyl73%191–193
5h 2-methoxyphenyl78%203–205
5j 4-bromophenyl83%208–209

Future Directions & Applications in Drug Development

The synthesized this compound derivatives are not merely final products but are valuable platforms for further chemical exploration.

The 6-Amino Congeners: The most immediate and powerful transformation is the reduction of the C6-nitro group to a C6-amino group. This can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[12][13] The resulting 6-amino-1H-pyrazolo[4,3-b]pyridine is a versatile intermediate, analogous to the purine base adenine. This amino group serves as a prime handle for:

  • Amide and Sulfonamide Formation: Coupling with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to probe the chemical space and build SAR.

  • Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides to introduce further aromatic diversity.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, cyano groups).

This strategic derivatization is central to the development of targeted therapies, particularly in oncology, where pyrazole-based scaffolds are prevalent in kinase inhibitors.[14] The ability to rapidly generate a library of analogs from a common 6-amino intermediate is a highly efficient strategy for lead optimization in any drug discovery campaign.

Conclusion

The this compound scaffold represents a highly valuable and strategically designed building block for medicinal chemistry and drug development. The synthetic route detailed herein, commencing from 2-chloro-3-nitropyridines and employing a key one-pot Japp-Klingemann/annulation sequence, provides an efficient, high-yielding, and versatile pathway to a range of 1-aryl substituted derivatives. The true power of this scaffold lies in the synthetic utility of the C6-nitro group, which acts as a latent amino group, unlocking immense potential for further derivatization and the generation of novel, biologically active compounds. This guide provides researchers with both the practical protocols and the underlying chemical principles to leverage this important heterocyclic core in their discovery programs.

References

A-Z Guide to Pyrazolo[4,3-b]pyridine Synthesis via the Japp-Klingemann Reaction: A Senior Application Scientist's Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolo[4,3-b]pyridine core is a privileged scaffold. Its unique arrangement of nitrogen atoms and fused-ring structure confers a three-dimensional architecture that is highly amenable to forming specific, high-affinity interactions with a multitude of biological targets. Compounds bearing this heterocyclic system have demonstrated significant pharmacological activities, including roles as kinase inhibitors, anticoagulants, and agents targeting neurodegenerative diseases[1][2]. The ability to efficiently and reliably synthesize analogs of this core structure is therefore of paramount importance to drug discovery programs.

Among the various synthetic strategies, the Japp-Klingemann reaction stands out as a powerful and versatile tool for constructing the pyrazole ring onto a pre-functionalized pyridine precursor. This guide provides an in-depth examination of this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful execution in a research and development setting.

The Japp-Klingemann Reaction: A Mechanistic Deep Dive

The Japp-Klingemann reaction is a classic method for synthesizing hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts[3][4]. The resulting hydrazone is a critical intermediate that, in our specific application, undergoes intramolecular cyclization to yield the desired pyrazolo[4,3-b]pyridine framework. Understanding the mechanism is not merely an academic exercise; it is the foundation for rational troubleshooting and optimization.

The overall transformation can be dissected into four key stages:

  • Diazotization: The process begins with the conversion of an aromatic or heteroaromatic amine (in this case, a substituted aminopyridine) into a highly reactive diazonium salt. This is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C)[5][6].

    • Expert Insight (Causality): The low temperature is critical. Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. Maintaining a temperature at or below 5 °C ensures the controlled formation of the diazonium salt and minimizes the formation of hazardous and unwanted side products, such as phenols. The strong acid is necessary to protonate nitrous acid, forming the nitrosonium ion (NO⁺), the true electrophile in the diazotization step[5].

  • Azo Coupling: The electrophilic diazonium salt then reacts with a nucleophilic carbon atom. In the classic Japp-Klingemann, the nucleophile is the enolate of a β-keto-ester, an active methylene compound[7][8]. This coupling reaction forms an azo compound as a transient intermediate[3][4].

    • Expert Insight (Causality): The reaction is typically performed under mildly acidic to neutral pH conditions. A pH that is too low will suppress the formation of the required enolate from the β-keto-ester, halting the reaction. Conversely, a pH that is too high can cause the diazonium salt to convert into a non-reactive diazotate anion. Careful control of pH, often with a buffer like sodium acetate, is key to maximizing the coupling yield[8].

  • Deacylation/Decarboxylation: The azo intermediate is unstable and readily undergoes hydrolysis. This step cleaves one of the activating acyl or carboxyl groups from the active methylene compound, a hallmark of the Japp-Klingemann reaction[9][10].

  • Tautomerization & Cyclization: The cleavage product rapidly tautomerizes to form the more stable hydrazone[3]. This hydrazone is the pivotal intermediate. In the synthesis of pyrazolo[4,3-b]pyridines, the hydrazone is designed to have a suitable leaving group (like a nitro or chloro group) on the adjacent position of the pyridine ring. Under basic or thermal conditions, an intramolecular nucleophilic aromatic substitution (SNAr) occurs, where the hydrazone nitrogen attacks the pyridine ring, displacing the leaving group and forging the pyrazole ring[11][12][13].

Visualizing the Core Mechanism

The following diagram illustrates the critical transformations from the precursor aminopyridine to the final pyrazolo[4,3-b]pyridine product.

Japp_Klingemann_Mechanism Japp-Klingemann Reaction Pathway for Pyrazolo[4,3-b]pyridines Reactants Aminopyridine + β-Keto-ester Diazonium Pyridyl Diazonium Salt Reactants->Diazonium Azo Azo Intermediate Diazonium->Azo Hydrazone Pyridyl Hydrazone (Key Intermediate) Azo->Hydrazone Product Pyrazolo[4,3-b]pyridine Hydrazone->Product

Caption: Core reaction pathway from starting materials to the final heterocyclic product.

Field-Proven Experimental Protocol: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from a robust and efficient method for the synthesis of pyrazolo[4,3-b]pyridines, which combines the azo-coupling, deacylation, and pyrazole ring annulation steps into a one-pot procedure[11][12][13]. This approach offers operational simplicity and leverages stable arenediazonium tosylates.

Objective: To synthesize a substituted pyrazolo[4,3-b]pyridine via a modified Japp-Klingemann reaction.

Reagents and Materials
ReagentM.W.AmountMolesEquivalents
Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate268.23268 mg1.0 mmol1.0
4-Fluorobenzenediazonium tosylate308.31339 mg1.1 mmol1.1
Pyrrolidine71.1271 mg (82 µL)1.0 mmol1.0
Pyridine79.10237 mg (242 µL)3.0 mmol3.0
Acetonitrile (CH₃CN)41.055 mL--

Safety Precautions:

  • Arenediazonium salts are potentially explosive, especially when dry. Handle with care and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyrrolidine and pyridine are volatile and corrosive bases. Work in a well-ventilated fume hood.

  • The reaction should be conducted behind a blast shield.

Step-by-Step Methodology
  • Reaction Setup: To a solution of the starting β-keto-ester, ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1.0 mmol), in acetonitrile (5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar, add pyridine (3.0 mmol).

  • Azo Coupling: Add the 4-fluorobenzenediazonium tosylate (1.1 mmol) to the solution in one portion. Stir the mixture at room temperature.

    • Expert Insight (Trustworthiness): The use of pre-formed, stable diazonium tosylates avoids the in situ generation from potentially carcinogenic aromatic amines and improves the reaction's reproducibility and safety profile compared to using less stable chloride salts[12][13].

  • Deacylation and Cyclization: After stirring for 10 minutes, add pyrrolidine (1.0 mmol) to the reaction mixture.

    • Expert Insight (Causality): Pyrrolidine acts as a base to facilitate both the deacetylation of the azo-coupling product and the subsequent intramolecular cyclization. Its nucleophilic character can aid in the cleavage of the acetyl group, while its basicity promotes the final ring-closing SNAr step. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion & Workup: Stir the reaction mixture at room temperature for approximately 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Upon completion, pour the reaction mixture into water (50 mL). The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford the final product, Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The product is often obtained in high purity (yields reported at 76%) and may not require further chromatographic purification[12].

Visualizing the Experimental Workflow

This diagram outlines the logical flow of the one-pot synthesis protocol.

Workflow One-Pot Synthesis Workflow A 1. Dissolve β-Keto-ester in CH₃CN with Pyridine B 2. Add Arenediazonium Tosylate (Azo Coupling) A->B C 3. Add Pyrrolidine (Catalyst) (Deacylation & Cyclization) B->C D 4. Monitor by TLC (Stir 1-2h at RT) C->D E 5. Quench in Water (Precipitation) D->E Reaction Complete F 6. Isolate by Filtration Wash & Dry E->F G Pure Product F->G

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Scope, Limitations, and Troubleshooting

  • Substrate Scope: This method is generally effective for a range of substituted arenediazonium salts, tolerating both electron-donating and electron-withdrawing groups on the aryl ring[12][13]. The pyridine ring typically requires an electron-withdrawing group (like the nitro group in the example) to activate the ring for the final intramolecular SNAr cyclization.

  • Limitations: Conventional Japp-Klingemann conditions using aqueous sodium acetate can be unsuitable for these substrates, often leading to stable azo-compounds that fail to cyclize or decompose into side products upon heating[12][14]. The one-pot, non-aqueous method described above circumvents this common failure mode.

  • Troubleshooting:

    • Low Yield: If the yield is poor, ensure the diazonium salt is of high quality and the reagents are anhydrous. Water can interfere with the reaction.

    • No Reaction: Verify the basicity of the medium. If the base is too weak, the deacylation and cyclization may not proceed. Ensure the pyridine ring is sufficiently activated for the SNAr step.

    • Side Product Formation: If multiple spots are observed on TLC, it may indicate decomposition of the diazonium salt or the azo intermediate. Re-evaluate the reaction temperature and consider purifying the intermediate hydrazone before attempting the cyclization step.

Conclusion

The Japp-Klingemann reaction offers a reliable and adaptable pathway to the medicinally significant pyrazolo[4,3-b]pyridine scaffold. By understanding the mechanistic nuances and employing optimized, modern protocols such as the one-pot synthesis with stable diazonium tosylates, research scientists can efficiently access a wide array of analogs for drug discovery and development programs. This guide serves as a foundational document, grounded in established literature, to empower researchers to confidently apply this powerful synthetic tool.

References

Methodological & Application

Application Note: A Comprehensive Guide to Screening 6-Nitro-1H-pyrazolo[4,3-b]pyridine for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast number of cellular processes, represent one of the most critical enzyme families targeted in modern drug discovery.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[1] The pyrazolopyridine scaffold is a privileged heterocyclic core in kinase drug discovery, forming the basis of several approved anti-cancer drugs and clinical candidates.[2] Compounds built around this structure have shown potent inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5][6][7]

This document provides a detailed guide for the comprehensive evaluation of novel compounds using 6-Nitro-1H-pyrazolo[4,3-b]pyridine as a model. While this specific molecule is not extensively characterized in the literature, its pyrazolo[4,3-b]pyridine core is a validated starting point for kinase inhibitor design.[3] This guide outlines a robust, multi-stage workflow, beginning with a universal biochemical assay for primary screening and potency determination, followed by essential cell-based assays to validate on-target activity and assess cellular effects.

The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework to identify and characterize new kinase inhibitors, moving from a preliminary "hit" to a well-validated lead compound.

The Kinase Inhibitor Screening Workflow

A successful screening campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This cascade is designed to efficiently identify potent inhibitors and subsequently eliminate false positives or compounds with poor cellular characteristics.

G cluster_0 Biochemical Phase cluster_1 Cell-Based Phase Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Identifies 'Hits' Potency Potency Determination (IC50 Curve) Hit_Confirmation->Potency Confirms Activity Target_Engagement Target Engagement (e.g., Western Blot) Potency->Target_Engagement Validates in Cellular Context Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Target_Engagement->Phenotypic_Assay Links Target to Effect end Validated Lead Phenotypic_Assay->end start Compound Library (incl. This compound) start->Primary_Screen

Figure 1: A typical workflow for kinase inhibitor screening.

Part 1: Primary Biochemical Screening using the ADP-Glo™ Kinase Assay

Principle of the Assay

The initial evaluation of a potential kinase inhibitor requires a robust and universal biochemical assay.[1] The ADP-Glo™ Kinase Assay is an ideal choice for primary screening because it measures the activity of virtually any ADP-generating enzyme, including all kinases.[8][9] This eliminates the need for target-specific antibodies or modified substrates, making it highly adaptable.

The assay operates in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and, critically, depletes the remaining unconsumed ATP. This step is essential to reduce background signal.[10]

  • ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the kinase back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[10]

Protocol 1.1: Primary Screening at a Single Concentration

Objective: To identify "hits" from a compound library that inhibit the target kinase by a significant threshold (e.g., >50%) at a single, fixed concentration (typically 1-10 µM).

Materials:

  • Target Kinase and corresponding substrate (e.g., from Promega Kinase Enzyme Systems[11])

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[12]

  • This compound (and other test compounds), dissolved in 100% DMSO

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Multi-well plates (e.g., 384-well, white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a 4% DMSO-Assay Buffer solution for the vehicle control.[13] Dispense a small volume (e.g., 1 µL) of each test compound, vehicle control (for 100% activity), and positive control into separate wells of the assay plate.

  • Kinase Reaction Preparation: Prepare a master mix containing the kinase reaction buffer, ATP (at or near its Km for the kinase), and the kinase substrate.

  • Initiate Kinase Reaction: Add the kinase enzyme to the master mix. Immediately dispense the complete reaction mix into the wells containing the compounds. The final reaction volume is typically small (e.g., 5 µL).[12]

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[10]

  • Detect ADP: Add a 2x volume (10 µL) of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[12]

  • Measure Luminescence: Read the plate using a luminometer, recording the Relative Light Units (RLU).

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

Compound IDConcentration (µM)RLU% InhibitionHit? (Threshold >50%)
Vehicle (DMSO)N/A150,0000%No
Positive Control15,50096.7%Yes
This compound 10 45,000 70.4% Yes
Compound X10130,00013.4%No
Table 1: Representative data from a primary single-point screen. Background RLU from a "no kinase" control was 1,000.
Protocol 1.2: Potency Determination (IC₅₀)

Objective: To determine the concentration of the "hit" compound required to inhibit 50% of the kinase activity (IC₅₀ value). This is a critical measure of the compound's potency.[14]

Procedure:

  • Serial Dilution: Create a serial dilution series of the hit compound (e.g., this compound) in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is common.

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.1, but use the different concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the % inhibition for each concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

CompoundIC₅₀ (µM)
Positive Control0.05
This compound 1.25
Table 2: Hypothetical IC₅₀ values determined from dose-response curves.

Part 2: Secondary Cell-Based Validation

Biochemical assays are essential but do not reflect the complex environment inside a living cell.[15] Cell-based assays are a crucial next step to confirm that a compound can enter cells, engage its intended target, and elicit a functional response.[14][16]

Target Pathway: The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation and is frequently hyperactivated in cancer.[17] Several pyrazolopyridine derivatives have been shown to target kinases within this pathway.[18][19] We will use this pathway as a model for cellular validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Hypothetical RAF Inhibitor) Inhibitor->RAF

Figure 2: Simplified MAPK/ERK signaling pathway.

Protocol 2.1: Target Engagement via Western Blot

Objective: To determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in intact cells. For a hypothetical RAF inhibitor, this would mean measuring the reduction in phosphorylated MEK or ERK.[17][20]

Materials:

  • Cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture reagents (media, FBS, PBS).

  • Test compound and controls dissolved in DMSO.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[20]

  • Antibodies: Rabbit anti-phospho-ERK (p-ERK), Rabbit anti-total-ERK (t-ERK), and HRP-conjugated anti-rabbit secondary antibody.[17][21]

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.[21]

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of the test compound (e.g., centered around the biochemical IC₅₀) for a specified time (e.g., 2-4 hours).[20]

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of protein). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[20]

  • Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by size. Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-t-ERK). This confirms that changes in the phospho-signal are due to inhibition, not protein degradation.

Protocol 2.2: Cellular Viability Assessment (MTT Assay)

Objective: To determine if target inhibition translates to a functional cellular outcome, such as reduced cell proliferation or viability.[15]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line used in the Western blot protocol.

  • 96-well cell culture plates.

  • Test compound and controls.

  • MTT solution (5 mg/mL in PBS).[24]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[25]

  • Microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a prolonged period (e.g., 72 hours).[25]

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form in viable cells.[23]

  • Solubilize Formazan: Carefully remove the media and add 100-130 µL of solubilization solution (e.g., DMSO) to each well.[25]

  • Read Absorbance: Shake the plate gently for 15 minutes to fully dissolve the crystals. Measure the absorbance at a wavelength between 550 and 600 nm.[23]

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Next Steps

This application note details a systematic and robust workflow for the initial characterization of this compound, or any novel compound with a similar scaffold, as a potential kinase inhibitor. By progressing from a universal biochemical screen to specific cell-based validation assays, researchers can confidently identify potent inhibitors and confirm their activity in a physiologically relevant context. A compound that demonstrates a strong biochemical IC₅₀, clear on-target engagement in a Western blot, and a corresponding effect on cell viability becomes a high-quality lead compound, meriting further investigation into its selectivity across the kinome, mechanism of action, and preclinical potential.

References

Application Notes & Protocols: The 6-Nitro-1H-pyrazolo[4,3-b]pyridine Scaffold as a Privileged Substructure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases and thus interacting with a wide array of biological targets. The strategic introduction of a nitro group at the 6-position provides a versatile chemical handle, unlocking a vast chemical space for the development of potent and selective therapeutic agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, derivatization, and biological evaluation of compounds derived from the 6-nitro-1H-pyrazolo[4,3-b]pyridine scaffold, with a particular focus on its application in the discovery of novel kinase inhibitors.

Introduction: The Strategic Value of the this compound Scaffold

The pyrazolopyridine framework is a bioisostere of purine, a fundamental component of DNA, RNA, and critical signaling molecules like ATP. This inherent structural mimicry allows pyrazolopyridine derivatives to effectively compete for the ATP-binding sites of many enzymes, particularly protein kinases.[1][2] Kinases are a major class of drug targets, as their dysregulation is a hallmark of numerous diseases, most notably cancer.[2]

The this compound scaffold is of particular interest for several reasons:

  • Synthetic Tractability: The nitro group is a powerful electron-withdrawing group that can facilitate certain synthetic transformations. More importantly, it serves as a stable precursor to the 6-amino group.[3]

  • A Versatile Chemical Handle: The reduction of the nitro group to a primary amine (the 6-amino-1H-pyrazolo[4,3-b]pyridine intermediate) is a pivotal step. This amine is a key point for diversification, allowing for the introduction of a wide range of substituents through well-established reactions like amide bond formation, sulfonylation, and reductive amination.

  • Key Pharmacophoric Element: The resulting 6-amino group often acts as a critical hydrogen bond donor, anchoring the molecule within the hinge region of a kinase's ATP-binding pocket. This interaction is a cornerstone of many potent kinase inhibitors.[1]

This guide will provide a logical workflow, from initial synthesis of the scaffold to its elaboration into potent kinase inhibitors and subsequent biological characterization.

Synthetic Workflow: From Core Scaffold to Diversified Library

The overall strategy involves the initial synthesis of the this compound core, followed by reduction to the 6-amino intermediate, which then serves as the central building block for diversification.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Key Intermediate Generation cluster_2 Part 3: Diversification A 2-Chloro-3-nitropyridine C Ethyl this compound-3-carboxylate A->C SNAr & Japp-Klingemann B Ethyl 2-hydrazinyl-2-oxoacetate B->C D Ethyl 6-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C->D Nitro Group Reduction E Amide Coupling (e.g., with R-COOH) D->E F Suzuki Coupling (e.g., at C3 position) D->F G Buchwald-Hartwig Amination (e.g., at C3 position) D->G H Final Diversified Library E->H F->H G->H

Fig 1. Synthetic workflow for library generation.
Protocol 2.1: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from an efficient one-pot procedure involving a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[3]

Rationale: This method is advantageous due to the use of stable arenediazonium tosylates and the operational simplicity of combining multiple steps into a single pot, which improves overall efficiency. The starting material, 2-chloro-3-nitropyridine, is commercially available and activated towards nucleophilic attack by the nitro group.

Step-by-Step Methodology:

  • Preparation of Pyridin-2-yl Keto Ester: To a solution of 2-chloro-3-nitropyridine (1.0 equiv.) in a suitable solvent like THF, add ethyl 3-oxobutanoate (1.2 equiv.) and a base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with saturated aqueous NH4Cl and extract the product with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Japp-Klingemann Reaction: To a solution of the purified pyridin-2-yl keto ester (1.0 equiv.) in ethanol, add a solution of the desired arenediazonium tosylate (1.1 equiv.).

  • Add a base, such as sodium acetate, and stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by the formation of a precipitate.

  • Upon completion, filter the solid product, wash with cold ethanol and water, and dry under vacuum to yield the target ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Protocol 2.2: Reduction of the Nitro Group to Form 6-Amino Intermediate

The reduction of the aromatic nitro group to a primary amine is a fundamental and crucial transformation in this workflow.

Rationale: Catalytic hydrogenation is often the cleanest method for this transformation, avoiding harsh reagents that might affect other functional groups. Palladium on carbon (Pd/C) is a common and effective catalyst.[3] Alternative methods like using iron powder in acetic acid or tin(II) chloride can also be employed, especially if certain functional groups are sensitive to hydrogenation.[4]

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Dissolve the ethyl this compound-3-carboxylate derivative (1.0 equiv.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight).

  • Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent.

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ethyl 6-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, which is often pure enough for the next step.

Protocol 2.3: Diversification via Amide Bond Formation at the 6-Amino Position

This is a primary method for exploring the structure-activity relationship (SAR) at this key position.

Rationale: Standard amide coupling conditions using reagents like HATU or EDC/HOBt are generally high-yielding and tolerant of a wide range of functional groups on both the pyrazolopyridine core and the coupling partner carboxylic acid.

Step-by-Step Methodology (HATU Coupling):

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (R-COOH, 1.2 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv.). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the ethyl 6-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 equiv.) in the same anhydrous solvent.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amido derivative.

Application in Kinase Inhibitor Discovery: A Case Study on FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective FGFR inhibitors.[5]

Rationale for Targeting FGFR: The ATP-binding site of FGFR contains a "hinge region" that forms critical hydrogen bonds with incoming inhibitors. The N1-H and the 6-amino group of the functionalized pyrazolo[4,3-b]pyridine scaffold can form a bidentate hydrogen bond interaction with the hinge, mimicking the interaction of the adenine portion of ATP. Substituents at the 3- and 6-positions can then be modified to achieve potency and selectivity by probing other regions of the binding pocket.[1][5]

G cluster_pathway FGFR Signaling Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 Phosphorylation FGFR->FRS2 GRB2_SOS GRB2/SOS Complex FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS Activation GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 6-Amino-1H-pyrazolo[4,3-b]pyridine Derivative Inhibitor->FGFR Inhibits Kinase Activity

Fig 2. Inhibition of the FGFR signaling cascade.
Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-amino-1H-pyrazolo[3,4-b]pyridine scaffold has yielded crucial insights for designing FGFR inhibitors. The data below is adapted from studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivatives.[5]

Table 1: SAR of Substituents at the 3-Position

CompoundR Group at C3FGFR1 IC50 (nM)H1581 Cell IC50 (µM)
4a H2.5 ± 0.30.04 ± 0.01
7a -(CH2)2-N(Me)20.3 ± 0.10.01 ± 0.00
7n -(CH2)3-N(Me)20.4 ± 0.10.01 ± 0.00
7k 4-(dimethylamino)phenyl1.1 ± 0.20.02 ± 0.01

Data adapted from Duan, et al. J. Med. Chem. 2016.[5]

Interpretation:

  • The unsubstituted pyrazole (C3-H, 4a ) is highly potent.

  • Introducing a basic amine-containing side chain at the C3 position, such as in 7a and 7n , maintains or even slightly improves enzymatic and cellular potency. This suggests a favorable interaction with the solvent-exposed region of the ATP pocket. The dimethylaminopropyl group (7n ) was identified as a particularly promising substituent, leading to excellent in vitro potency and favorable pharmacokinetic properties.[5]

Key Mechanistic Insight: The N(1)-H of the pyrazolopyridine core is critical. N-methylation of this position completely abolishes activity, confirming its role as a hydrogen bond donor to the kinase hinge region.[5] The 6-amino group (derived from the initial nitro group) is also believed to form a key hydrogen bond with the hinge.

Biological Evaluation Protocols

Once a library of compounds has been synthesized, a cascade of biological assays is required to determine their potency, selectivity, and cellular effects.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction. The light output is proportional to the initial kinase activity.[6][7]

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute kinase, substrate, ATP, and test compounds in an appropriate kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Add 2.5 µL of a 2X kinase/substrate mix.

  • Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL. Incubate at room temperature for 1-2 hours.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin for detection. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the color is proportional to the number of metabolically active (viable) cells.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H1581 lung cancer cells for an FGFR inhibitor) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a highly validated and synthetically accessible starting point for the development of novel therapeutics, particularly kinase inhibitors. The strategic placement of the nitro group provides a gateway to the crucial 6-amino intermediate, a key pharmacophore for engaging the hinge region of many kinases. The protocols and workflows detailed in this guide provide a robust framework for synthesizing, diversifying, and evaluating compounds based on this privileged core. Future work will undoubtedly focus on exploring novel substitutions, improving pharmacokinetic properties, and applying this versatile scaffold to a broader range of therapeutic targets beyond kinases.

References

Application Notes and Protocols for Testing 6-Nitro-1H-pyrazolo[4,-b]pyridine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolopyridines

The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[1] Specifically, various isomers, including pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The mechanism of action for these compounds often involves the modulation of critical cellular processes such as cell cycle progression and apoptosis.[2]

Some pyrazolopyridine derivatives have been identified as potent inhibitors of key signaling proteins. For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives act as inhibitors of TANK-binding kinase 1 (TBK1) and fibroblast growth factor receptors (FGFRs), both of which are implicated in cancer development and progression.[3][4] Furthermore, the broader pyrazole class of compounds is known to exhibit a diverse range of biological effects, including anti-proliferative and anti-inflammatory activities.[5] Given this background, the novel compound 6-Nitro-1H-pyrazolo[4,3-b]pyridine warrants thorough investigation to elucidate its potential as a therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound using a suite of fundamental cell-based assays. The protocols herein are designed to assess the compound's cytotoxic and cytostatic effects, and to provide initial insights into its mechanism of action.

Section 1: Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for obtaining reproducible and reliable data. The following protocol outlines the steps for creating a stock solution of this compound.

Preparation of a Concentrated Stock Solution

The choice of solvent is critical and should be based on the compound's solubility characteristics. Dimethyl sulfoxide (DMSO) is a common solvent for many small organic molecules and is generally well-tolerated by most cell lines at low final concentrations (<0.5%).[6][7]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution, for example, 10 mM. The required volume can be calculated using the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but care should be taken to avoid compound degradation.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, amber microcentrifuge tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Section 2: Preliminary Assessment of Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Materials:

  • Selected cancer cell line(s) (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A broad range of concentrations (e.g., 1 nM to 100 µM) is recommended for the initial screen.[10] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) using non-linear regression analysis.

Expected Outcome: This assay will provide a dose-response curve from which the IC50 value can be determined. This value is a critical parameter for comparing the cytotoxic potency of the compound across different cell lines and for selecting concentrations for subsequent mechanistic studies.

ParameterDescription
Cell Line The specific cancer cell line used for the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound (e.g., 24, 48, 72 hours).
IC50 Value The concentration of the compound that reduces cell viability by 50%.

Section 3: Mechanistic Assays - Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next step is to investigate the underlying mechanism of cell death. The following assays are designed to determine if the compound induces apoptosis and/or affects cell cycle progression.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect these early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Workflow for Apoptosis Detection:

cluster_0 Cell Preparation & Treatment cluster_1 Staining Procedure cluster_2 Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (e.g., IC50 and 2x IC50) seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate at RT in Dark stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Dot Plots (4 Quadrants) acquire->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a stoichiometric DNA-binding dye that can be used to determine the DNA content of cells. By staining fixed and permeabilized cells with PI, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified by flow cytometry based on their DNA content. This assay can reveal if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several days.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry.

Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Section 4: Investigating Molecular Targets - Signaling Pathway Analysis

Based on the literature for related pyrazolopyridine compounds, a potential mechanism of action could involve the inhibition of kinase signaling pathways that regulate cell proliferation and survival, such as the ERK/MAPK pathway.[8][13] Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in this pathway.

Western Blotting for ERK/MAPK Pathway Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that recognize both the total and the phosphorylated (active) forms of proteins like MEK and ERK, it is possible to determine if the compound inhibits the signaling cascade.[4][14]

ERK/MAPK Signaling Pathway:

cluster_pathway Simplified ERK/MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Simplified ERK/MAPK signaling cascade.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a shorter duration (e.g., 1-6 hours) to capture changes in signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for total-ERK, phospho-ERK (Thr202/Tyr204), total-MEK, and phospho-MEK (Ser217/221). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to their respective total protein levels and to the loading control. A decrease in the phosphorylation of ERK and/or MEK in compound-treated cells compared to the control would suggest inhibition of the pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis and cell cycle progression, researchers can gain valuable insights into the compound's biological activity. Further investigation into specific molecular targets, such as the ERK/MAPK pathway, will help to elucidate its mechanism of action and guide future drug development efforts.

References

Application Notes and Protocols for 6-Nitro-1H-pyrazolo[4,3-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Pyrazolopyridine Scaffolds in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the pyrazolopyridine scaffold, a bioisostere of purine, has garnered significant attention due to its versatile pharmacological activities.[1][2] Derivatives of pyrazolopyridines have demonstrated a remarkable breadth of anticancer mechanisms, including the inhibition of critical cellular processes such as cell cycle progression, microtubule dynamics, and signal transduction pathways.[1][3][4] This document provides a detailed guide to the potential applications and experimental protocols for a specific, yet under-explored derivative: 6-Nitro-1H-pyrazolo[4,3-b]pyridine .

While direct, extensive research on this particular nitro-substituted isomer is emerging, this guide will synthesize information from the broader pyrazolopyridine class and related nitro-containing anticancer compounds. The introduction of a nitro group at the C6 position is a key structural modification that may confer unique biological properties, such as selective cytotoxicity under hypoxic conditions, a hallmark of the solid tumor microenvironment.[5] These application notes and protocols are designed to provide a robust framework for researchers to investigate the therapeutic potential of this compound and its analogs.

Mechanistic Insights: Potential Modes of Action

The anticancer activity of pyrazolopyridine derivatives is often attributed to their ability to interact with a variety of molecular targets. The specific mechanism of this compound is likely to be influenced by both the core scaffold and the nitro substituent.

Kinase Inhibition: A Prevalent Mechanism

The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[1][6] These compounds competitively bind to the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival. Key kinase families targeted by pyrazolopyridine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[3]

  • Tropomyosin Receptor Kinases (TRKs): Overactivation of TRKs is implicated in various cancers, making them an attractive therapeutic target.[7]

  • Other Tyrosine Kinases: Various other kinases such as Syk and RET have also been identified as targets for pyrazolopyridine-based inhibitors.[8]

Hypothesized Signaling Pathway Inhibition by a Pyrazolopyridine Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Pyrazolopyridine This compound (Hypothetical Kinase Inhibitor) Pyrazolopyridine->RTK Inhibition Pyrazolopyridine->CDK_Cyclin Inhibition Proliferation Proliferation, Survival Transcription_Factors->Proliferation

Caption: Hypothesized inhibition of key oncogenic signaling pathways by this compound.

Disruption of Microtubule Polymerization

Several pyrazolopyridine derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[9] This disruption leads to the inhibition of mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, leading to DNA damage and apoptosis.[4]

The Role of the 6-Nitro Group: Hypoxia-Selective Cytotoxicity

The presence of a nitro group can confer selective toxicity to hypoxic cells, which are prevalent in solid tumors and often resistant to conventional therapies.[5] Under low oxygen conditions, nitroreductase enzymes can reduce the nitro group to cytotoxic metabolites, leading to targeted cell death in the tumor microenvironment.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.

In Vitro Evaluation

2.1.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

  • Principle: Colorimetric or fluorometric assays (e.g., MTT, MTS, or PrestoBlue™) are used to quantify the number of viable cells after treatment with the compound.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium.

    • Treatment: Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Assay: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantitative Data: Representative IC50 Values for Pyrazolopyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridin-6-oneMDA-MB-231 (Breast)3.30[9]
Pyrazolo[3,4-b]pyridin-6-oneHepG2 (Liver)3.71[9]
Pyrazolo[3,4-b]pyridineK562 (Leukemia)1.33 (GI50)[4]
Pyrazolo[3,4-b]pyridineA549 (Lung)2.9
Pyrazolo[3,4-b]pyridineHCT-116 (Colon)2.3

2.1.2. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide), allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

    • Staining: Rehydrate the cells and stain with a solution containing propidium iodide and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for In Vitro Analysis

G Start Cancer Cell Lines Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 CellCycleArrest Identify Cell Cycle Arrest CellCycle->CellCycleArrest ApoptosisInduction Confirm Apoptosis Apoptosis->ApoptosisInduction Mechanism Elucidate Mechanism WesternBlot->Mechanism

Caption: A streamlined workflow for the in vitro characterization of this compound.

2.1.3. Apoptosis Assays

  • Objective: To determine if the compound induces apoptosis.

  • Principle: Assays such as Annexin V/PI staining can be used to detect early and late apoptotic cells via flow cytometry.

  • Protocol: Follow standard protocols for Annexin V/PI staining and flow cytometric analysis.

2.1.4. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

  • Protocol:

    • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, caspases, phosphorylated kinases) and a loading control (e.g., β-actin or GAPDH).

    • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

In Vivo Evaluation

2.2.1. Xenograft Tumor Models

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Protocol:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses.

    • Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight and general health of the mice.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Interpretation and Troubleshooting

  • IC50 Values: A low micromolar or nanomolar IC50 value suggests potent cytotoxic activity.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) can indicate a particular mechanism of action (e.g., microtubule disruption).

  • Apoptosis Induction: An increase in the population of Annexin V-positive cells confirms the induction of apoptosis.

  • Western Blot Results: Changes in protein expression levels can provide insights into the molecular pathways affected by the compound.

  • In Vivo Efficacy: Significant inhibition of tumor growth in xenograft models indicates potential therapeutic efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and insights provided in this document offer a comprehensive guide for researchers to explore its therapeutic potential. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in a broader range of cancer models, including those that mimic the hypoxic tumor microenvironment. The synthesis of a focused library of analogs with variations at other positions of the pyrazolopyridine ring will also be crucial for establishing robust structure-activity relationships.

References

Application Notes & Protocols: Evaluating 6-Nitro-1H-pyrazolo[4,3-b]pyridine as a Novel TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity, autophagy, and cellular proliferation, making it a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders.[1][2] This guide provides a comprehensive, multi-tiered framework for the evaluation of 6-Nitro-1H-pyrazolo[4,3-b]pyridine , a novel small molecule, as a potential TBK1 inhibitor. We present a logical progression of validated experimental protocols, from initial biochemical validation of direct enzyme inhibition to confirmation of target engagement and downstream pathway modulation in a cellular context. The methodologies are designed to be robust and self-validating, providing researchers with the tools to rigorously assess compound potency, selectivity, and mechanism of action.

Introduction: The Rationale for Targeting TBK1

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a central role in several vital signaling pathways.[2][3] Upon activation by various stimuli, such as viral nucleic acids recognized by pattern recognition receptors (PRRs), TBK1 phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3).[2][4] This phosphorylation event is a critical step in inducing the production of type I interferons (IFN-I), which orchestrate an antiviral state.[3][5]

Beyond its role in immunity, aberrant TBK1 signaling has been implicated in the survival and proliferation of certain cancer cells, particularly those with KRAS mutations.[2][6] Its diverse functions in regulating inflammation, cell growth, and autophagy have positioned it as a high-value target for drug discovery.[2] The identification of potent and selective small molecule inhibitors is therefore of significant interest. This document outlines a systematic approach to determine if this compound can effectively and specifically inhibit TBK1 activity.

The TBK1 Signaling Axis

A foundational understanding of the TBK1 pathway is essential for designing and interpreting inhibition assays. A key pathway involves the recognition of cytosolic double-stranded DNA (dsDNA) or RNA (dsRNA), which activates adaptors like STING or MAVS, respectively. These adaptors recruit and facilitate the activation of TBK1, which in turn phosphorylates IRF3, leading to its dimerization and nuclear translocation to drive IFN-I gene expression.[2][5]

TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus PRR PRR (e.g., cGAS, RIG-I) Adaptor Adaptor (e.g., STING, MAVS) PRR->Adaptor activates Stimuli Pathogen Signal (dsDNA / dsRNA) Stimuli->PRR activates TBK1 TBK1 Adaptor->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes IFN-I Genes pIRF3->IFN_Genes translocates & activates transcription

Caption: Core TBK1 signaling pathway from pathogen sensing to IFN-I gene transcription.

Stage 1: Biochemical Potency Assessment

The first critical step is to determine if this compound directly inhibits the enzymatic activity of purified TBK1. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[3][7]

Workflow: Biochemical IC50 Determination

Caption: Workflow for the ADP-Glo™ assay to determine the biochemical IC50 value.

Protocol 3.1: TBK1 ADP-Glo™ Assay

This protocol is adapted from standard methodologies provided by Promega and BPS Bioscience.[3][7][8][9][10]

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a 1000X final concentration (e.g., 10 mM for a 10 µM top concentration).

  • Reaction Setup : In a white, 96-well plate, assemble the kinase reaction.

    • Add 1 µL of serially diluted compound or DMSO (control).

    • Add 10 µL of 2X Active TBK1 enzyme in 1X Kinase Buffer.

    • Add 5 µL of substrate (e.g., 1mg/ml stock solution).[8]

    • Initiate the reaction by adding 4 µL of 250 µM ATP solution.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion : Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection : Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal via a luciferase/luciferin reaction.[3] Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Expected Results
CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compound TBK1ADP-Glo™25.41.1
Reference Inhibitor (e.g., BX-795)TBK1ADP-Glo™6.01.0
Stage 2: Cellular Activity & Pathway Inhibition

Demonstrating that a compound inhibits a purified enzyme is the first step. The next is to confirm its activity in a complex cellular environment and verify that it modulates the intended signaling pathway. This is achieved by measuring the phosphorylation of TBK1's direct substrate, IRF3.[6]

Workflow: Cellular p-IRF3 Western Blot Assay

Cellular_Workflow A 1. Seed Cells (e.g., A549, HeLa) B 2. Pre-treat with Inhibitor (this compound) A->B C 3. Stimulate TBK1 Pathway (e.g., poly(I:C) transfection) B->C D 4. Cell Lysis C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (p-IRF3, Total IRF3, β-Actin) E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis (IC50) G->H

Caption: Workflow for assessing cellular TBK1 inhibition via p-IRF3 Western Blot.

Protocol 4.1: Poly(I:C) Stimulation and Western Blot Analysis

This protocol uses poly(I:C), a synthetic analog of dsRNA, to activate the TBK1 pathway via TLR3 or RIG-I-like receptors.[11][12][13]

  • Cell Culture : Seed A549 (human lung carcinoma) or HeLa cells in 12-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment : Pre-incubate cells with varying concentrations of this compound (e.g., 0-10 µM) for 1-2 hours.

  • Pathway Stimulation : Transfect cells with high molecular weight poly(I:C) (1-2 µg/mL) using a suitable transfection reagent. Incubate for 2-4 hours to induce TBK1 activation and IRF3 phosphorylation.[14][15]

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration in the lysates using a BCA assay.

  • Western Blot :

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, and anti-β-Actin (loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using densitometry software. Normalize the p-IRF3 signal to total IRF3 and then to the loading control. Calculate the cellular IC50 by plotting normalized signal vs. inhibitor concentration.

Data Presentation: Expected Results
CompoundCell LineAssay TypeCellular IC50 (nM)
This compound A549p-IRF3 Western Blot185.7
Reference Inhibitor (e.g., BX-795)A549p-IRF3 Western Blot50.2
Stage 3: Target Engagement Verification in Live Cells

The final and most definitive step is to confirm that the compound physically interacts with TBK1 inside intact cells. This distinguishes direct target inhibition from off-target effects that might indirectly affect the pathway. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methods for this purpose.[16][17][18][19]

5.1 Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability.[20][21] This stabilization can be measured by heating intact cells, lysing them, and quantifying the amount of soluble target protein remaining.[16][22]

Protocol 5.1: CETSA for TBK1
  • Cell Treatment : Treat cultured cells (e.g., HEK293T) with this compound or DMSO control for 1-2 hours.

  • Heat Challenge : Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Lysis : Lyse the cells by freeze-thaw cycles.

  • Fractionation : Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Detection : Analyze the supernatant by Western blot for TBK1.

  • Analysis : Plot the amount of soluble TBK1 against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates target engagement. An isothermal dose-response can also be performed at a single, optimized temperature to determine a cellular EC50 for binding.[22]

5.2 NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[17] It requires cells expressing the target protein (TBK1) fused to NanoLuc® luciferase and the use of a fluorescent tracer that binds to the kinase's active site.[23][24] A test compound that engages TBK1 will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Protocol 5.2: TBK1 NanoBRET™ Assay

This protocol is based on the Promega NanoBRET™ TE Intracellular Kinase Assay.[25][23]

  • Transfection : Transfect HEK293 cells with a NanoLuc®-TBK1 fusion vector.[23] Seed the transfected cells into a 96-well plate.

  • Tracer and Compound Addition : Pre-treat the cells with the NanoBRET™ Tracer K-5, followed by the addition of serially diluted this compound.[25]

  • Incubation : Incubate the plate for 1-2 hours in a CO2 incubator.

  • Detection : Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition : Immediately measure both donor (460nm) and acceptor (618nm) emission signals using a luminometer equipped with the appropriate filters.

  • Analysis : Calculate the corrected BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.

Data Presentation: Target Engagement Summary
CompoundMethodEndpointResult
This compound CETSAThermal Shift (ΔTagg)+ 4.2 °C at 1 µM
This compound NanoBRET™IC50210 nM
Conclusion and Future Directions

This application guide details a rigorous, three-stage workflow for the comprehensive evaluation of this compound as a TBK1 inhibitor. By progressing from biochemical potency to cellular pathway modulation and finally to direct target engagement, researchers can build a high-confidence data package on the compound's mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Kinome Profiling : To assess the selectivity of the compound against a broad panel of other kinases.

  • In Vivo Efficacy : To test the compound's therapeutic potential in relevant animal models of cancer or inflammatory disease.

  • ADME/Tox Studies : To evaluate the compound's drug-like properties.

By following this structured approach, drug development professionals can efficiently and accurately characterize novel TBK1 inhibitors, accelerating the journey from hit identification to potential clinical candidate.

References

Application Notes and Protocols for the Development of Anticancer Agents from Pyrazolo[3,4-b]pyridin-6-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[2] This comprehensive guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridin-6-one scaffold as a foundational element in the design and synthesis of novel anticancer agents. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols for synthesis and biological evaluation, and present a thorough analysis of the mechanism of action and structure-activity relationships of these promising compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.

Introduction: The Pyrazolo[3,4-b]pyridin-6-one Scaffold as a Versatile Anticancer Pharmacophore

The pyrazolo[3,4-b]pyridine nucleus is a bicyclic heterocyclic system formed by the fusion of pyrazole and pyridine rings.[1] Its structural resemblance to endogenous purines makes it an ideal candidate for interacting with ATP-binding sites of various kinases, which are often dysregulated in cancer.[3] The pyridin-6-one moiety further enhances the drug-like properties of the scaffold.

The versatility of the pyrazolo[3,4-b]pyridin-6-one scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions to modulate potency, selectivity, and pharmacokinetic properties. Research has demonstrated that derivatives of this scaffold can exhibit anticancer activity through diverse mechanisms, including:

  • Inhibition of Microtubule Polymerization: By binding to the colchicine site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Inhibition of Protein Kinases: Derivatives have been shown to be potent inhibitors of several kinases crucial for cancer cell proliferation and survival, such as:

    • Tropomyosin Receptor Kinases (TRKs): Continuous activation of TRKs is implicated in various cancers, and pyrazolo[3,4-b]pyridine derivatives have been developed as effective TRK inhibitors.[5][6][7]

    • PIM-1 Kinase: Overexpressed in many tumors, PIM-1 kinase is a key target, and inhibitors based on this scaffold have shown significant promise.

    • Topoisomerase IIα (TOPOIIα): Inhibition of this enzyme, which is vital for DNA replication and repair, is another mechanism through which these compounds exert their cytotoxic effects.[2][8][9]

This guide will provide the necessary protocols and insights to empower researchers to explore and expand upon the therapeutic potential of this remarkable scaffold.

Synthesis of Pyrazolo[3,4-b]pyridin-6-one Derivatives

The synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, which offers advantages in terms of efficiency and atom economy.

General Protocol for a Three-Component Synthesis

This protocol describes a one-pot synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives from an aminopyrazole, an active methylene compound, and an aldehyde.

Protocol 2.1: One-Pot Synthesis of Pyrazolo[3,4-b]pyridin-6-one Derivatives

Step Procedure Notes
1 To a solution of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) in absolute ethanol (20 mL), add the appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol).The choice of substituents on the aminopyrazole and aldehyde will determine the final structure of the derivative.
2 Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.Piperidine acts as a basic catalyst to facilitate the condensation reactions.
3 Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).A typical solvent system for TLC could be ethyl acetate/hexane.
4 After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.
5 Wash the solid with cold ethanol to remove any unreacted starting materials.
6 Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure pyrazolo[3,4-b]pyridin-6-one derivative.
7 Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation of Anticancer Activity

A hierarchical screening approach is recommended to evaluate the anticancer potential of the synthesized pyrazolo[3,4-b]pyridin-6-one derivatives, starting with in vitro cytotoxicity assays and progressing to more detailed mechanistic studies.

In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.

Protocol 3.1: MTT Assay for Cell Viability

Step Procedure Notes
1 Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.The optimal seeding density may vary depending on the cell line.
2 Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
3 After 24 hours, replace the medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
4 Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5 Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6 Measure the absorbance at 570 nm using a microplate reader.
7 Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazolo[3,4-b]pyridin-6-one derivatives against various cancer cell lines.

Table 1: IC50 Values (µM) of Selected Pyrazolo[3,4-b]pyridin-6-one Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
I2 5.085.04-5.723.71[4]
8b --2.92.32.6[10][11]
9a -2.59---[3]
14g 4.66--1.98-[3]
13c -----[12]
Doxorubicin 4.572.35-2.11-[3]

Note: '-' indicates data not available.

Mechanistic Studies: Elucidating the Mode of Action

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their further development.

Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

Step Procedure Notes
1 Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
2 Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.Fixation permeabilizes the cells to allow the entry of propidium iodide.
3 Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.RNase A treatment is essential to prevent the staining of RNA by propidium iodide.
4 Add propidium iodide (50 µg/mL) and incubate in the dark for 15 minutes at room temperature.
5 Analyze the stained cells using a flow cytometer.The fluorescence intensity of propidium iodide is proportional to the DNA content.
6 Analyze the data using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.An accumulation of cells in a specific phase indicates cell cycle arrest.

Many pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to induce G2/M phase cell cycle arrest, consistent with their role as microtubule polymerization inhibitors.[3][4]

Apoptosis Assay

Annexin V/PI staining can be used to differentiate between viable, apoptotic, and necrotic cells.

Protocol 4.2: Annexin V-FITC/PI Apoptosis Assay

Step Procedure Notes
1 Treat cancer cells with the test compound as described for the cell cycle analysis.
2 Harvest the cells and wash with cold PBS.
3 Resuspend the cells in 1X Annexin V binding buffer.
4 Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. Propidium iodide stains the DNA of late apoptotic and necrotic cells.
5 Analyze the stained cells by flow cytometry within 1 hour.

The induction of apoptosis is a key indicator of anticancer activity. Studies have shown that pyrazolo[3,4-b]pyridin-6-one derivatives can induce apoptosis in various cancer cell lines.[3][4]

Kinase Inhibition Assays

To investigate the effect of the compounds on specific kinase targets, in vitro kinase inhibition assays are performed.

Protocol 4.3: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Step Procedure Notes
1 In a 384-well plate, add the test compound at various concentrations.
2 Add the purified kinase (e.g., TRKA, PIM-1, TOPOIIα) and the specific substrate to the wells.
3 Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
4 Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
5 Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
C03 TRKA56[5][6][7]
C09 TRKA57[5]
C10 TRKA26[5]

Signaling Pathways and Molecular Interactions

Pyrazolo[3,4-b]pyridin-6-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

Inhibition of TRK Signaling

TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold block the phosphorylation of TRK receptors, thereby inhibiting downstream signaling through the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][13]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K NGF Neurotrophin (e.g., NGF) NGF->TRK Binds Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Disruption of Microtubule Dynamics

As tubulin polymerization inhibitors, these compounds prevent the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

Microtubule_Inhibition_Workflow cluster_cell_cycle Cell Cycle Progression Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibitor Pyrazolo[3,4-b]pyridin-6-one Inhibitor Inhibitor->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G1 G1 S S G1->S G2M G2/M S->G2M G2M->G1

Caption: Workflow of microtubule polymerization inhibition leading to apoptosis.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridin-6-one scaffold has proven to be a highly valuable framework for the development of a new generation of anticancer agents. The diverse mechanisms of action, including the inhibition of critical kinases and the disruption of microtubule dynamics, underscore the broad therapeutic potential of this chemical class. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and optimization of novel, more effective, and selective anticancer drugs.

Future research should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]pyridin-6-one derivatives with existing chemotherapeutic agents.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most promising compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

By continuing to explore the rich chemical space of the pyrazolo[3,4-b]pyridin-6-one scaffold, the scientific community can make significant strides in the ongoing fight against cancer.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-b]pyridines as HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel HIV-1 Reverse Transcriptase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] Consequently, HIV-1 RT is a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity.[2][3] This mechanism is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis.[3] The development of drug resistance to existing NNRTIs necessitates the continuous search for novel scaffolds with improved efficacy and resistance profiles.[2]

Pyrazolo[4,3-b]pyridines have emerged as a promising class of heterocyclic compounds with potent inhibitory activity against HIV-1 RT.[4] Their rigid bicyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of antiviral activity and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of pyrazolo[4,3-b]pyridines as HIV-1 reverse transcriptase inhibitors.

Synthetic Strategy: A Robust Pathway to the Pyrazolo[4,3-b]pyridine Core

A highly efficient and straightforward method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold commences with readily available 2-chloro-3-nitropyridines.[4][5] This strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction to construct the pyrazole ring.[4][6]

Retrosynthetic Analysis

The retrosynthetic analysis reveals a convergent approach where the pyrazolo[4,3-b]pyridine core is disconnected to a pyridinyl keto-ester and an aryldiazonium salt. The pyridinyl keto-ester, in turn, can be synthesized from a 2-chloro-3-nitropyridine and a β-keto-ester.

Retrosynthesis pyrazolo_pyridine Pyrazolo[4,3-b]pyridine intermediates Pyridinyl Keto-ester + Aryldiazonium Salt pyrazolo_pyridine->intermediates Japp-Klingemann starting_materials 2-Chloro-3-nitropyridine + β-Keto-ester intermediates->starting_materials S_NAr

Caption: Retrosynthetic approach for pyrazolo[4,3-b]pyridines.

Detailed Synthetic Protocol: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol details a two-step synthesis of a representative pyrazolo[4,3-b]pyridine derivative.

Step 1: Synthesis of Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (Pyridinyl Keto-ester Intermediate)

This step involves the SNAr reaction between a 2-chloro-3-nitropyridine and ethyl acetoacetate.

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Ethyl acetoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N2 or Ar), add ethyl acetoacetate (1.1 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired pyridinyl keto-ester.

Step 2: One-Pot Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate via Modified Japp-Klingemann Reaction

This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation.[4]

  • Materials:

    • Substituted aniline

    • Sodium nitrite (NaNO2)

    • Concentrated hydrochloric acid (HCl)

    • Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (from Step 1)

    • Ethanol (EtOH)

    • Pyridine

    • Pyrrolidine

  • Procedure:

    • Diazotization: To a stirred solution of the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, add a solution of NaNO2 (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • Japp-Klingemann Reaction: In a separate flask, dissolve the pyridinyl keto-ester (1.0 eq) in a mixture of EtOH and pyridine at room temperature.

    • To this solution, add the freshly prepared diazonium salt solution dropwise, maintaining the temperature at room temperature.

    • After the addition is complete, add pyrrolidine (catalytic amount) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the final pyrazolo[4,3-b]pyridine derivative.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Pyrazolo[4,3-b]pyridines, as NNRTIs, function by binding to a hydrophobic pocket located approximately 10 Å away from the polymerase active site of HIV-1 RT.[7] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This, in turn, distorts the geometry of the active site, preventing the proper binding of the incoming deoxynucleoside triphosphate (dNTP) and inhibiting the polymerase activity.[2][8]

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase active_site Polymerase Active Site inhibition Inhibition of DNA Synthesis active_site->inhibition Leads to allosteric_site NNRTI Binding Pocket (Allosteric Site) allosteric_site->active_site Induces Conformational Change NNRTI Pyrazolo[4,3-b]pyridine (NNRTI) NNRTI->allosteric_site Binds to dNTP dNTP dNTP->active_site Binding Blocked

Caption: Mechanism of HIV-1 RT inhibition by pyrazolo[4,3-b]pyridines.

Biological Evaluation: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory potential of the synthesized pyrazolo[4,3-b]pyridine derivatives against HIV-1 RT can be determined using a commercially available colorimetric assay kit.

Protocol: HIV-1 Reverse Transcriptase Assay

This protocol is a general guideline and should be adapted based on the specific instructions of the chosen assay kit.

  • Principle: The assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is then captured on a streptavidin-coated microplate. The incorporated DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate. The intensity of the color is proportional to the RT activity.

  • Materials:

    • HIV-1 Reverse Transcriptase Assay Kit (containing reaction buffer, template/primer hybrid, dNTP mix with DIG-dUTP and biotin-dUTP, streptavidin-coated microplate, anti-DIG-HRP antibody, washing buffer, and substrate solution)

    • Recombinant HIV-1 Reverse Transcriptase

    • Synthesized pyrazolo[4,3-b]pyridine compounds

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.

    • Reaction Setup: In the wells of the microplate, add the reaction buffer, template/primer hybrid, and the dNTP mix.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the recombinant HIV-1 RT to each well (except the negative control).

    • Incubate the plate at 37 °C for the time specified in the kit's protocol (typically 1-2 hours).

    • Detection:

      • Stop the reaction and wash the plate with the provided washing buffer to remove unincorporated nucleotides.

      • Add the anti-DIG-HRP antibody solution and incubate as per the protocol.

      • Wash the plate again to remove unbound antibody.

      • Add the substrate solution and incubate until a color develops.

      • Stop the reaction with a stop solution (if required by the kit).

    • Data Analysis:

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

      • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[4,3-b]pyridines as HIV-1 RT inhibitors is highly dependent on the nature and position of substituents on the bicyclic core.

PositionSubstituent Effect on ActivityRationale
N1-Aryl Ring Electron-withdrawing or -donating groups can modulate activity. The specific substitution pattern is crucial for optimal interaction with the NNRTI binding pocket.The N1-aryl group often occupies a key region of the hydrophobic pocket, and its electronic and steric properties influence binding affinity.
C3-Position Small ester or amide groups are generally well-tolerated.This position points towards the solvent-exposed region, and bulky substituents may lead to steric clashes.
C6-Position Substitution at this position can significantly impact antiviral potency.Modifications at this position can influence the overall shape and electronic distribution of the molecule, affecting its fit within the binding pocket.

Table 1: General Structure-Activity Relationships for Pyrazolo[4,3-b]pyridine-based HIV-1 RT Inhibitors.

Further optimization of the pyrazolo[4,3-b]pyridine scaffold can be achieved by exploring a wide range of substituents at these key positions to enhance binding affinity, improve pharmacokinetic properties, and overcome resistance.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a valuable starting point for the development of novel and potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. The synthetic route described herein is robust and allows for the facile generation of diverse analogs for biological screening. A thorough understanding of the mechanism of action and structure-activity relationships will guide the rational design of next-generation NNRTIs with improved therapeutic profiles.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the antibacterial potential of pyrazolo[3,4-b]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological activities, including promising antibacterial efficacy against a range of pathogens.[1][2][3] This document outlines the foundational principles, key experimental protocols, and data interpretation strategies essential for advancing research and development in this area. Our focus is on providing not just procedural steps, but the scientific rationale that underpins these methodologies, ensuring a robust and reproducible approach to screening and characterization.

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets such as proteins and enzymes through non-covalent interactions.[1][4] This versatility has led to the development of derivatives with a broad spectrum of activities, including anticancer, antiviral, and neuroprotective properties.[1][4] In the realm of infectious diseases, these compounds have emerged as a promising class of antibacterial agents, particularly in the face of rising antimicrobial resistance (AMR).[1] Their potential to combat resilient pathogens like Staphylococcus aureus (including MRSA) and Klebsiella pneumoniae underscores the importance of systematic evaluation of novel derivatives.[1][5]

The core structure, a fusion of pyrazole and pyridine rings, allows for extensive chemical modification at various positions (N1, C3, C4, C5, and C6).[6] This structural flexibility is key to tuning their biological activity, physicochemical properties, and safety profile. Understanding the structure-activity relationships (SAR) is therefore a critical aspect of developing potent and selective antibacterial agents from this scaffold.

Mechanism of Action: Unraveling the Antibacterial Strategy

While the precise mechanism of action can vary between different pyrazolo[3,4-b]pyridine derivatives, current research points towards several potential targets within bacterial cells. These may include:

  • Inhibition of Essential Enzymes: Like many antibacterial agents, pyrazolo[3,4-b]pyridines may exert their effect by inhibiting enzymes crucial for bacterial survival, such as those involved in DNA replication (e.g., DNA gyrase, topoisomerase IV), cell wall synthesis, or metabolic pathways.[7]

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Interference with Signaling Pathways: The compounds could potentially disrupt bacterial signaling pathways that regulate virulence, biofilm formation, or quorum sensing.

Further mechanistic studies are often required for novel derivatives exhibiting significant antibacterial activity.

Experimental Workflows for Antibacterial Evaluation

A systematic approach is crucial for the efficient screening and characterization of new pyrazolo[3,4-b]pyridine derivatives. The following workflow provides a logical progression from initial screening to more detailed characterization.

Antibacterial Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety & Specificity Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives PrimaryScreen Primary Antibacterial Screening (e.g., Agar Disk/Well Diffusion) Synthesis->PrimaryScreen Test Compounds MIC Determination of Minimum Inhibitory Concentration (MIC) PrimaryScreen->MIC Hits with Activity MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) MBC->Cytotoxicity Potent Compounds Selectivity Determination of Selectivity Index (SI) Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Data for SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A streamlined workflow for the antibacterial evaluation of novel pyrazolo[3,4-b]pyridine derivatives.

Detailed Protocols

Protocol 4.1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (General Scheme)

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[6] A common approach involves the reaction of 5-aminopyrazole derivatives with suitable precursors.

Example Synthetic Route:

A frequently employed method is the reaction of 2-cyano(thio)acetamide with arylhydrazones, followed by cyclization and subsequent reactions to yield the desired pyrazolo[3,4-b]pyridine core.[3] Further functionalization can be achieved through standard organic chemistry transformations. For instance, a carbohydrazide intermediate can be used to synthesize a variety of related heterocycles like oxadiazoles and triazoles.[2][8]

Causality: The choice of synthetic route is dictated by the desired substitution pattern on the pyrazolo[3,4-b]pyridine core, as different starting materials and reaction conditions will yield different isomers and derivatives. The inclusion of various functional groups is crucial for exploring the structure-activity relationship.

General Synthesis Scheme cluster_0 Core Synthesis cluster_1 Functionalization start 5-Aminopyrazole Derivative core Pyrazolo[3,4-b]pyridine Core start->core precursor ß-Dicarbonyl Compound or equivalent precursor->core functionalization Further Chemical Modifications (e.g., substitutions, cyclizations) core->functionalization Diversification derivatives Diverse Library of Derivatives functionalization->derivatives

Caption: Generalized synthetic approach for generating a library of pyrazolo[3,4-b]pyridine derivatives for screening.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9][10][11]

Materials:

  • Test pyrazolo[3,4-b]pyridine derivatives

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[9]

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Negative control (vehicle/solvent for the test compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum and solvent, but no compound). A sterility control (broth only) should also be included.[10]

    • Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the validity of the results. The positive control confirms the susceptibility of the test organism to a known antibiotic, while the growth control verifies that the bacteria can grow in the test medium under the incubation conditions. The sterility control ensures that the medium is not contaminated.

Protocol 4.3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of promising antibacterial compounds against mammalian cells to ensure they are selectively toxic to bacteria.[12][13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test pyrazolo[3,4-b]pyridine derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Causality and Self-Validation: The inclusion of a positive control (a known cytotoxic agent) validates the assay's ability to detect cell death. The vehicle control provides the baseline for 100% cell viability, against which the effects of the test compounds are measured.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and analysis.

Table 1: Antibacterial Activity and Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. K. pneumoniaeIC₅₀ (µM) vs. HEK293Selectivity Index (SI)*
PY-01 MethylPhenyl1632>100>6.25
PY-02 Iodo2-Methylphenyl0.25[1]0.5[1]50200
PY-03 Iodo4-Chlorophenyl0.25[1]0.5[1]75300
Ciprofloxacin --0.50.25>100>200

*Selectivity Index (SI) = IC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for bacteria over mammalian cells, which is a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of novel antibacterial agents. The protocols outlined in these application notes provide a robust framework for the synthesis, screening, and initial characterization of new derivatives. By systematically evaluating their antibacterial activity and cytotoxicity, researchers can identify promising lead compounds for further optimization. Future work should focus on elucidating the specific mechanisms of action of the most potent derivatives and evaluating their efficacy in more complex models, such as biofilm assays and in vivo infection models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. However, the introduction of a nitro group into the electron-deficient pyrazolopyridine core can present several challenges, including low yields, formation of regioisomers, and difficult purification. This guide provides practical, field-proven insights to help you navigate these challenges and achieve a successful synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 6-Nitro Product

  • Question: I am consistently obtaining a low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

  • Answer: Low yields in the nitration of 1H-pyrazolo[4,3-b]pyridine can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. The pyrazolopyridine ring system is electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging.[1] Here’s a systematic approach to troubleshoot this issue:

    • Purity of Starting Material: Ensure your starting 1H-pyrazolo[4,3-b]pyridine is of high purity. Impurities can consume the nitrating agent or interfere with the reaction. It is recommended to purify the starting material by recrystallization or column chromatography before use.

    • Nitrating Agent and Conditions: The choice and concentration of the nitrating agent are crucial.

      • Mixed Acid (HNO₃/H₂SO₄): This is a common and effective nitrating agent. The concentration of both acids is critical. Fuming nitric acid and concentrated sulfuric acid are often required. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side product formation.

      • Alternative Nitrating Agents: For substrates sensitive to strong acids, consider milder nitrating agents like potassium nitrate in sulfuric acid or nitronium tetrafluoroborate (NO₂BF₄).

    • Reaction Temperature and Time: The reaction temperature must be carefully controlled. Starting the reaction at a low temperature and slowly allowing it to warm to room temperature can improve the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged exposure to acidic conditions.

    • Solvent: While the reaction is often run in the nitrating mixture itself, in some cases, an inert co-solvent like dichloromethane can be used, although this may require optimization of reaction conditions.

Issue 2: Formation of Multiple Products and Regioisomers

  • Question: My reaction mixture shows multiple spots on TLC, and upon analysis, I have identified several isomers of the nitro-substituted product. How can I improve the regioselectivity for the 6-nitro isomer?

  • Answer: The formation of regioisomers is a common challenge in the electrophilic substitution of pyrazolopyridines. The pyrazole ring can direct substitution to the 3-position, while the pyridine ring can also be nitrated at other positions depending on the conditions.[2][3]

    • Understanding Regioselectivity: The 6-position on the 1H-pyrazolo[4,3-b]pyridine ring is on the pyridine moiety. The directing effects of the fused pyrazole ring and the nitrogen atom in the pyridine ring influence the position of nitration. While the 6-position is often favored, substitution at the 3- and 4-positions can occur.

    • Controlling Regioselectivity:

      • Steric Hindrance: If your starting material has a substituent at the N-1 position of the pyrazole ring, this can sterically hinder substitution at the adjacent 7-position and potentially favor substitution at the 6-position.

      • Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer ratio. A systematic screening of conditions is recommended. For instance, using a bulkier nitrating agent or a solvent that can selectively solvate certain intermediates might favor the formation of the desired isomer.

    • Separation of Regioisomers: If the formation of isomers cannot be completely suppressed, efficient purification is key.

      • Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary and mobile phases is crucial. Silica gel is a common stationary phase. For the mobile phase, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

      • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be a powerful purification technique. Experiment with different solvents to find one that selectively crystallizes the desired 6-nitro isomer.

Issue 3: Difficult Purification and Presence of Persistent Impurities

  • Question: I am struggling to purify the this compound. My final product is often contaminated with starting material or other colored impurities. What are the best practices for purification?

  • Answer: The purification of nitroaromatic compounds can be challenging due to their polarity and potential for forming colored byproducts.

    • Work-up Procedure: A proper aqueous work-up is essential to remove the strong acids used in the nitration reaction. Carefully neutralize the reaction mixture by pouring it onto ice and then slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral. Be cautious as this is an exothermic process.

    • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Decolorization: If your product is colored, you can treat the organic solution with activated charcoal to remove colored impurities. However, be aware that this can sometimes lead to a loss of product.

    • Chromatography: As mentioned earlier, column chromatography is often necessary. The polarity of nitro compounds can lead to tailing on silica gel. To mitigate this, you can add a small amount of a polar solvent like methanol to your eluent or use a different stationary phase like alumina.

    • Recrystallization: This is an excellent final purification step to obtain a highly pure product. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected ¹H and ¹³C NMR chemical shifts for this compound?

    • A1: While the exact chemical shifts can vary depending on the solvent and any substituents, you can expect the following characteristic signals for the parent this compound. For a related compound, ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the protons on the pyrazolopyridine core appear around δ 9.64 (s, 1H) and 8.64 (s, 1H) in CDCl₃.[4] The carbon signals for the pyrazolopyridine core will also be in the aromatic region, with the carbon bearing the nitro group showing a downfield shift.

  • Q2: What are the common side reactions to be aware of during the nitration of 1H-pyrazolo[4,3-b]pyridine?

    • A2: Besides the formation of regioisomers, other potential side reactions include:

      • Over-nitration: Introduction of more than one nitro group, especially under harsh conditions (high temperature or high concentration of nitrating agent).

      • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the pyrazolopyridine ring, resulting in ring-opened byproducts or N-oxides.

      • Degradation: Prolonged exposure to the strong acidic and oxidizing conditions can lead to the degradation of the starting material and the product.

  • Q3: How can I confirm that I have successfully synthesized the 6-Nitro isomer and not another regioisomer?

    • A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

      • NMR Spectroscopy: 2D NMR techniques such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of protons and carbons in the molecule and confirm the position of the nitro group.

      • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the most definitive structural confirmation.

      • Comparison with Literature Data: Compare your spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) with reported values for this compound or closely related analogues.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific starting material and laboratory conditions.

Materials:

  • 1H-pyrazolo[4,3-b]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a stirred solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Parameter Recommended Value/Condition Rationale
Temperature 0 °C to room temperatureControls the exothermic reaction and minimizes side products.
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄A strong and effective nitrating agent for electron-deficient rings.
Equivalents of HNO₃ 1.1 eqA slight excess ensures complete reaction without promoting over-nitration.
Reaction Time Monitored by TLCPrevents product degradation from prolonged exposure to acid.
Work-up Quenching on ice, neutralizationSafely neutralizes the strong acid and precipitates the product.
Purification Column ChromatographySeparates the desired product from unreacted starting material and isomers.

Visualizations

Reaction Mechanism

reaction_mechanism start 1H-pyrazolo[4,3-b]pyridine sigma_complex Sigma Complex (Wheland Intermediate) start->sigma_complex Electrophilic Attack by NO₂⁺ nitrating_agent HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) nitrating_agent->electrophile Formation of Electrophile electrophile->sigma_complex product This compound sigma_complex->product Deprotonation

Caption: Electrophilic nitration of 1H-pyrazolo[4,3-b]pyridine.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of 6-Nitro Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm Purify Starting Material (Recrystallization/Chromatography) check_sm->purify_sm Impure check_workup Evaluate Work-up & Purification check_conditions->check_workup Optimized optimize_temp Optimize Temperature (Low Temp Start) check_conditions->optimize_temp Sub-optimal Temp optimize_time Optimize Reaction Time (TLC Monitoring) check_conditions->optimize_time Sub-optimal Time optimize_reagents Optimize Nitrating Agent/Concentration check_conditions->optimize_reagents Ineffective Reagents improve_workup Improve Neutralization & Extraction check_workup->improve_workup Issues in Work-up improve_purification Optimize Chromatography/Recrystallization check_workup->improve_purification Issues in Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Chromatographic Purification of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the purification of this important heterocyclic compound. Drawing upon established chromatographic principles and field-tested expertise, this guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common purification hurdles and achieve high-purity material.

The unique structure of this compound, featuring a basic pyridine ring and a polar nitro group, presents specific challenges in chromatography. This guide will address these challenges head-on, providing you with the scientific rationale behind our recommendations and empowering you to develop robust and efficient purification methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing Peaks in HPLC and Streaking in Flash Chromatography

Question: My peaks for this compound are showing significant tailing in my reversed-phase HPLC analysis, and I'm observing severe streaking on my silica gel flash column. What is causing this, and how can I fix it?

Answer: This is a classic and frequently encountered issue when purifying basic compounds like pyridine derivatives on silica-based stationary phases.[1] The root cause lies in the interaction between the basic nitrogen atom on the pyridine ring and acidic silanol groups (Si-OH) present on the surface of the silica gel.[1] This leads to a secondary, strong interaction that causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed or streaked peak.

Solutions:

  • Mobile Phase Modification (The First Line of Defense):

    • Acidification (for Reversed-Phase HPLC): For reversed-phase chromatography, adding a small amount of an acidic modifier to the mobile phase can significantly improve peak shape. By lowering the pH, you protonate the residual silanol groups, minimizing their interaction with the basic analyte.[1]

      • Recommended Additives: Start by adding 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA) to your mobile phase.[2][3] Formic acid is generally preferred for mass spectrometry (MS) compatibility.

    • Addition of a Competing Base (for Normal-Phase/Flash Chromatography): In normal-phase chromatography, adding a small amount of a volatile basic modifier can "mask" the active silanol sites.

      • Recommended Additives: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your mobile phase (e.g., ethyl acetate/hexane).[1] The competing base will preferentially interact with the silanol groups, allowing your target compound to elute with a more symmetrical peak shape.

  • Stationary Phase Selection (When Mobile Phase Modification Isn't Enough):

    • Deactivated Silica: For flash chromatography, consider using a deactivated silica gel. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your mobile phase before packing the column.

    • Alternative Stationary Phases: If peak tailing persists, switching to a different stationary phase is a powerful strategy.

      • Alumina (for Flash Chromatography): Alumina is a basic stationary phase and is often a good alternative to silica for purifying basic compounds. You can use neutral or basic alumina.

      • Polymer-Based Columns (for HPLC): These columns are more stable over a wider pH range and have fewer acidic sites compared to silica, often leading to improved peak shapes for basic compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] It uses a polar stationary phase (like silica or amide-bonded phases) with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous solvent.[4][5]

Issue 2: Low Recovery or No Elution of the Compound

Question: I've loaded my crude this compound onto a silica gel column, but I'm getting very low recovery, or the compound doesn't seem to be eluting at all, even with a highly polar mobile phase. What's happening?

Answer: This issue often points to irreversible adsorption or degradation of your compound on the acidic silica gel stationary phase. The combination of the basic pyridine nitrogen and the electron-withdrawing nitro group can make the compound susceptible to strong interactions and potential decomposition on acidic surfaces.

Solutions:

  • Assess Compound Stability on Silica: Before committing to a large-scale purification, it's crucial to test the stability of your compound on silica gel.

    • TLC Stability Test: Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots or significant streaking, which would indicate degradation.

  • Mitigate Strong Adsorption:

    • Use a Deactivated Stationary Phase: As mentioned previously, deactivating the silica with a base like triethylamine can significantly reduce irreversible adsorption.

    • Switch to a More Inert Stationary Phase: Alumina or a polymer-based resin are excellent alternatives that are less likely to cause degradation of sensitive compounds.

  • Optimize Loading Technique:

    • Dry Loading: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or Celite®, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often leads to better band sharpness and can minimize on-column reactions by reducing the contact time of the concentrated sample with the stationary phase at the point of loading.

Issue 3: Co-elution with Impurities

Question: I'm struggling to separate my this compound from a closely eluting impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities requires a systematic approach to method development.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System Selectivity: Experiment with different solvent systems. For normal-phase chromatography, try combinations like dichloromethane/methanol, ethyl acetate/heptane, or acetone/toluene. The different interactions of these solvents with your compound and the impurity can lead to improved separation.

    • Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.[7]

  • Change the Stationary Phase:

    • Different Polarity: If you are using silica gel (a polar stationary phase), consider trying a non-polar stationary phase like C18 (reversed-phase). The change in the separation mechanism from adsorption to partitioning can dramatically alter the elution order and improve resolution.

    • Alternative Polar Phases: For HPLC, consider stationary phases with different selectivities, such as a cyano (CN) or phenyl-hexyl column.[1]

  • Improve Column Efficiency:

    • Column Packing: Ensure your flash column is packed uniformly to avoid channeling, which can lead to poor separation.

    • Particle Size: In HPLC, using a column with a smaller particle size will increase the column's efficiency and resolving power.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Given the polar nature of the nitro group and the basicity of the pyridine ring, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. You may need to add a small amount of a highly polar solvent like methanol to achieve elution. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate. To counteract the basicity, consider adding 0.1-1% triethylamine to the mobile phase.

Q2: What is the estimated pKa of this compound, and how does it affect my purification strategy?

Q3: Can I use reversed-phase chromatography for the purification of this compound?

A3: Yes, reversed-phase chromatography is a viable option. However, due to the polarity of the molecule, you may experience low retention on a standard C18 column with a high organic mobile phase. To increase retention, you can use a highly aqueous mobile phase.[4] Be sure to use a column that is stable in highly aqueous conditions to prevent phase collapse. Adding an acidic modifier like formic acid or TFA to the mobile phase is highly recommended to improve peak shape.[2][3]

Q4: Are there any safety considerations I should be aware of when purifying this compound?

A4: As with all nitroaromatic compounds, there is a potential for thermal instability. Avoid excessive heat during solvent evaporation. It is also good practice to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Flash Chromatography Method Development
  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

    • To each developing solvent, add 0.5% triethylamine.

    • Identify the solvent system that gives your target compound an Rf of approximately 0.25.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount.

    • Pack the column using the chosen eluent (containing triethylamine).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully load the dry powder onto the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system identified from your TLC analysis.

    • If separation is not optimal, a shallow gradient (e.g., from 10% to 40% ethyl acetate in hexane over 10-15 column volumes) can be employed.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Reversed-Phase HPLC Method Development
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of your compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (if unknown, a photodiode array (PDA) detector can be used to determine the lambda max).

  • Method Optimization:

    • Gradient Adjustment: Based on the initial run, adjust the gradient to improve the resolution around your target peak. A shallower gradient in the region where your compound elutes will provide better separation.

    • Isocratic Elution: If the initial gradient shows that your compound elutes with a relatively low percentage of organic solvent, you can develop an isocratic method for simpler and faster analysis.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also be used to fine-tune the separation.

Data Presentation

ParameterFlash ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (with 0.1-1% TEA in mobile phase) or AluminaC18 or Polar-Embedded C18
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradientWater/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid
Key Challenge Peak streaking due to basicityLow retention due to polarity
Primary Solution Add competing base (TEA)Use highly aqueous mobile phase with acid modifier

Visualizations

Troubleshooting Workflow for Peak Tailing

References

Technical Support Center: Overcoming Solubility Challenges with 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 6-Nitro-1H-pyrazolo[4,3-b]pyridine. This resource is designed to provide practical, in-depth guidance on overcoming the solubility challenges frequently encountered with this and similar nitro-containing heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic and medicinal chemistry, aimed at ensuring the integrity and success of your experiments.

I. Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a member of the pyrazolopyridine family, a class of nitrogen-containing heterocycles with significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the introduction of a nitro group (-NO2) to the pyrazolopyridine scaffold can significantly impact its physicochemical properties, often leading to poor solubility in aqueous and some organic solvents. This is primarily due to the strong electron-withdrawing nature and the potential for intermolecular interactions of the nitro group, which can increase crystal lattice energy and reduce favorable interactions with solvent molecules.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with this compound.

Initial Assessment: Visual Inspection and Preliminary Solvent Screening

Issue: The compound appears as a solid precipitate in the chosen solvent and does not dissolve upon initial mixing.

Workflow:

A Start: Undissolved Compound B Select a small panel of solvents: - Common polar aprotic (DMSO, DMF, NMP) - Common polar protic (Ethanol, Methanol) - Non-polar (Toluene, Dichloromethane) A->B C Add a small, known amount of compound to a fixed volume of each solvent at RT. B->C D Observe for dissolution. Does it dissolve? C->D E_Yes Yes D->E_Yes Yes F_No No D->F_No No G Proceed to Quantitative Solubility Assessment. E_Yes->G H Proceed to 'Assisted Solubilization Techniques'. F_No->H

Caption: Initial Solvent Screening Workflow.

Assisted Solubilization Techniques

If the compound exhibits poor solubility in the initial screen, the following techniques can be systematically employed.

1. Sonication
  • Principle: High-frequency sound waves create microbubbles that collapse, generating localized energy to break up solid aggregates and enhance solvent penetration.

  • Protocol:

    • Prepare a suspension of the compound in the desired solvent.

    • Place the vial in a sonication bath.

    • Sonicate for 5-15 minute intervals.

    • Visually inspect for dissolution after each interval.

2. Gentle Heating
  • Principle: Increasing the temperature provides the system with the energy needed to overcome the lattice energy of the solid, thereby increasing solubility.

  • Protocol:

    • Prepare a suspension of the compound in a high-boiling point solvent (e.g., DMSO, DMF, NMP).

    • Gently warm the mixture on a hot plate with stirring, not exceeding 40-50°C initially.

    • Monitor for dissolution.

    • Caution: Be mindful of potential compound degradation at elevated temperatures. Always perform a stability check (e.g., via HPLC or LC-MS) after heating.

3. pH Modification
  • Principle: For compounds with ionizable groups, altering the pH of the medium can significantly enhance solubility. Pyrazolopyridines can exhibit basic properties due to the nitrogen atoms in the rings.

  • Protocol:

    • Determine the pKa of this compound if possible.

    • For potentially basic compounds, adding a small amount of an acidic solution (e.g., dilute HCl) can protonate the molecule, forming a more soluble salt.

    • For potentially acidic compounds, adding a basic solution (e.g., dilute NaOH) can deprotonate the molecule, also forming a more soluble salt.

    • This is particularly relevant for aqueous-based buffers in biological assays.[2][3]

Quantitative Solubility Assessment

Once a suitable solvent or condition is identified, a more formal solubility assessment is recommended.

Solvent SystemTemperature (°C)Expected Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)25> 10A common stock solution solvent.
N,N-Dimethylformamide (DMF)25> 10Similar to DMSO, good for stock solutions.
N-Methyl-2-pyrrolidone (NMP)25> 10Another polar aprotic solvent.
Ethanol251 - 5Moderate solubility.
Methanol251 - 5Moderate solubility.
Water25< 0.1Expected to be very poorly soluble.
Aqueous Buffers (pH 7.4)25< 0.1Poor solubility is a common issue in assays.

Note: The above solubility ranges are estimations based on the general properties of nitro-aromatic heterocyclic compounds and should be experimentally verified.

III. Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound in DMSO for my biological assay, but it precipitates when I add it to my aqueous buffer. What should I do?

A1: This phenomenon, known as "fall-out," is common when a concentrated DMSO stock is diluted into an aqueous medium. Here are several strategies to mitigate this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay.[2]

  • Use a co-solvent: Prepare your stock in a mixture of DMSO and a more aqueous-friendly solvent like ethanol or PEG 400.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.

  • Pre-warm the buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.[2]

Q2: Can I use surfactants or cyclodextrins to improve the aqueous solubility of my compound?

A2: Yes, these are excellent advanced strategies.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Q3: Are there any safety concerns I should be aware of when handling this compound and its solvents?

A3: Absolutely. Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents used.[4][5][6][7]

  • Compound: Nitro-aromatic compounds can be energetic and may have specific handling and storage requirements. They can also be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Solvents: Many organic solvents like DMSO, DMF, and dichloromethane have their own associated hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Decision Tree for Advanced Solubilization Strategies

A Initial attempts (heating, sonication) failed in aqueous buffer. B Is the compound for an in-vitro or in-vivo study? A->B C_invitro In-vitro Assay B->C_invitro In-vitro D_invivo In-vivo Study B->D_invivo In-vivo E Try co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween® 80). C_invitro->E F Consider formulation strategies: - Cyclodextrin complexation - Salt formation (if ionizable) - Amorphous solid dispersions D_invivo->F G Evaluate the impact of the solubilizing agent on the assay's biological components. E->G H Perform pharmacokinetic and toxicology studies of the formulation. F->H

Caption: Advanced Solubilization Strategy Selection.

IV. Conclusion

Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the compound's inherent properties and methodically applying the techniques outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental applications, from initial screening to advanced in-vivo studies.

References

stability of 6-Nitro-1H-pyrazolo[4,3-b]pyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Nitro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for experiments involving this compound in aqueous solutions. As this compound is a specific nitroaromatic heterocyclic compound, its stability can be influenced by a variety of factors. This document synthesizes established principles of pharmaceutical stability testing to offer a predictive and proactive resource for your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in aqueous media.

Q1: What is the best practice for preparing an aqueous stock solution of this compound?

A1: Due to the planar, aromatic structure, the aqueous solubility of this compound is expected to be limited. The recommended approach is to first prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous buffer.

Causality: Many organic molecules, especially those with fused aromatic rings, have poor aqueous solubility. Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a standard practice to overcome this.[1] However, it is crucial to understand the difference between kinetic and thermodynamic solubility. A clear solution made by diluting a DMSO stock (kinetic solubility) may precipitate over time as it equilibrates to its true thermodynamic solubility limit in the aqueous medium.[2]

Recommended Protocol:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Serially dilute this stock solution into your final aqueous buffer (e.g., PBS, pH 7.4).

  • Crucially, do not exceed a final DMSO concentration of 1% (v/v) in your experiment , as higher concentrations can affect biological assays.

  • After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles) immediately and after a period equivalent to your experiment's duration.

Q2: How does pH likely affect the stability of this compound?

A2: The stability of this compound is predicted to be pH-dependent. The pyrazolo-pyridine core contains basic nitrogen atoms that can be protonated at low pH, altering solubility and reactivity. At high pH, the molecule may be susceptible to hydrolysis.

Causality: The electron-withdrawing nature of the nitro group can make the pyridine ring electron-deficient and susceptible to nucleophilic attack by hydroxide ions, particularly at elevated pH. Conversely, under strongly acidic conditions, the heterocyclic nitrogens will be protonated, which could catalyze other degradation pathways. Forced degradation studies across a range of pH values are essential to identify the pH of maximum stability.[3]

Q3: Is this compound sensitive to light?

A3: Yes, there is a high potential for photosensitivity. Nitroaromatic compounds are known to be susceptible to photodegradation.

Causality: Aromatic nitro compounds can absorb UV and visible light, promoting them to an excited state. This can trigger a variety of degradation pathways, including reduction of the nitro group or ring modification, leading to a loss of potency and the formation of photodegradants. The International Council for Harmonisation (ICH) Q1B guidelines mandate photostability testing for new drug substances.[4][5]

Recommendation: As a standard precaution, prepare and store solutions of this compound in amber vials or wrap containers in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions where possible.

Q4: Can I expect the compound to be stable at elevated temperatures (e.g., 37°C)?

A4: Elevated temperatures can accelerate degradation. While many compounds are stable at 37°C for the duration of a typical cell-based assay, this should not be assumed.

Causality: Chemical reactions, including hydrolysis and oxidation, are accelerated at higher temperatures. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the rate of reaction. Therefore, the stability profile at room temperature may not be predictive of stability at 37°C.[6]

Recommendation: For long-term incubations (>24 hours) at 37°C, it is advisable to perform a preliminary stability check. Incubate the compound in your assay medium at 37°C for the intended duration and analyze the remaining concentration by HPLC or LC-MS.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: My compound is precipitating out of my aqueous buffer during the experiment.

This is a common issue related to compound solubility.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Solution check_conc Is final DMSO concentration <1%? start->check_conc check_solubility Has thermodynamic solubility been determined? check_conc->check_solubility Yes adjust_stock Adjust stock concentration to stay below solubility limit check_conc->adjust_stock No, >1% DMSO can cause precipitation perform_solubility Protocol: Determine Thermodynamic Solubility (Shake-Flask Method) check_solubility->perform_solubility No adjust_pH Is the buffer pH optimal for solubility? check_solubility->adjust_pH Yes result Solubility Limit Determined perform_solubility->result result->adjust_stock end Stable Solution Achieved adjust_stock->end adjust_pH->adjust_stock Yes ph_sol_study Protocol: Conduct pH-Dependent Solubility Study adjust_pH->ph_sol_study Unsure ph_sol_study->result

Caption: Workflow for troubleshooting compound precipitation.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a known volume of your aqueous buffer in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Separation: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV method against a standard curve. This concentration is the thermodynamic solubility.[7]

Issue 2: I'm observing a steady decrease in compound concentration over time in my assay.

This suggests chemical instability under your specific experimental conditions.

Causality: The compound is likely degrading. The primary suspects are hydrolysis (pH-mediated), oxidation, or photodegradation if not adequately protected from light. Forced degradation studies are the definitive way to diagnose the cause.[8]

Protocol: Preliminary Forced Degradation Study

This protocol will help you identify the key factors causing instability. Prepare solutions of the compound (~10 µM) in your buffer and expose them to the following stress conditions for a defined period (e.g., 24 hours).[9]

Condition IDStress ConditionRationale
C1 (Control) 4°C, DarkBaseline stability
C2 (Acid) pH 2.0 (e.g., 0.01 M HCl), RT, DarkAcid-catalyzed hydrolysis
C3 (Base) pH 10.0 (e.g., 0.01 M NaOH), RT, DarkBase-catalyzed hydrolysis
C4 (Oxidative) 0.1% H₂O₂, RT, DarkSusceptibility to oxidation
C5 (Photo) ICH Q1B Light Exposure, RTPhotosensitivity[4][10]
C6 (Thermal) 50°C, DarkThermal degradation

Analysis:

  • Analyze the remaining percentage of this compound in each sample at T=0 and T=24h using a stability-indicating HPLC method.

  • A "stability-indicating method" is one that can separate the parent compound from all its degradation products.[11]

  • Compare the results from C2-C6 against the control (C1) to identify the primary degradation pathway(s).

Hypothetical Data Summary:

Condition ID% Compound Remaining (24h)Interpretation
C1 (Control)98.5%Compound is stable under control conditions.
C2 (Acid)95.2%Minor sensitivity to acidic conditions.
C3 (Base)65.7% Significant degradation at high pH.
C4 (Oxidative)97.1%Stable against oxidation.
C5 (Photo)72.3% Significant photodegradation.
C6 (Thermal)91.8%Minor sensitivity to elevated temperature.
Issue 3: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis.

This is a clear indication that degradation products are being formed.

Troubleshooting Logic:

start New Peaks in Chromatogram check_control Are new peaks present in T=0 sample? start->check_control check_purity Impurity in starting material. Re-purify or source new batch. check_control->check_purity Yes check_degradation Peaks appear over time. Indicates degradation. check_control->check_degradation No run_forced Run Forced Degradation Study (see Protocol) to identify pathway check_degradation->run_forced analyze_mass Analyze new peaks by LC-MS to get molecular weight run_forced->analyze_mass elucidate Elucidate degradant structure analyze_mass->elucidate mitigate Modify experimental conditions (pH, light, temp) to prevent degradation elucidate->mitigate end Problem Resolved mitigate->end

Caption: Logic for diagnosing unexpected chromatographic peaks.

Actionable Steps:

  • Confirm Purity: First, analyze your initial solid material and a freshly prepared T=0 solution. If the peaks are present, they are impurities from synthesis, not degradants.

  • Mass Analysis: If the peaks grow over time, use LC-MS to determine their molecular weights. This is the first step in structural elucidation. For example, a loss of 46 amu could suggest the reduction of the nitro group (-NO₂) to an amino group (-NH₂), a common photodegradation pathway.

  • Mitigate: Based on your forced degradation results, modify your experimental protocol. If the compound is base-labile, ensure your buffer pH is neutral or slightly acidic. If it is photolabile, work in a darkroom or use light-blocking plates/tubes.

By systematically applying these principles and protocols, you can successfully navigate the potential stability challenges of working with this compound in aqueous solutions, ensuring the integrity and reproducibility of your experimental results.

References

troubleshooting unexpected side products in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As experienced application scientists, we understand that unexpected side products can be a significant hurdle in synthetic chemistry. This resource aims to equip you with the knowledge to identify, understand, and mitigate the formation of these impurities, ultimately leading to higher yields and purer products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of an Unexpected N-Acetyl Hydrazone Intermediate in a Modified Japp-Klingemann Reaction

Question: During the synthesis of ethyl 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylates from 2-chloro-3-nitropyridines and ethyl acetoacetate, followed by a modified Japp-Klingemann reaction, I've isolated an unexpected N-acetyl hydrazone intermediate. What is this compound, and how can I promote its conversion to the desired product?

Answer:

This is a known, albeit unusual, side reaction that can occur during this synthetic sequence. The intermediate you have likely isolated is a result of a C-N migration of the acetyl group.

Causality and Mechanism:

In a typical Japp-Klingemann reaction, the azo-intermediate undergoes deacylation to form a hydrazone, which then cyclizes. However, under certain conditions, particularly with secondary amine bases like pyrrolidine, the reaction can proceed through an alternative pathway. The base can attack the acetyl group of the azo-intermediate, leading to the formation of an N-acetyl hydrazone. This intermediate is often stable enough to be isolated. The plausible mechanism involves the initial formation of the azo compound, followed by a base-mediated rearrangement.[1][2]

Troubleshooting and Optimization:

The key to minimizing the accumulation of this intermediate and driving the reaction to completion is to facilitate the deacetylation and subsequent cyclization.

  • Choice of Base: While secondary amines can lead to the formation of the N-acetyl intermediate, they are also often necessary for the reaction to proceed. The use of a stronger, non-nucleophilic base in conjunction with the secondary amine can be beneficial.

  • Reaction Time and Temperature: Prolonged reaction times and slightly elevated temperatures (e.g., 40-50 °C) after the addition of the base can promote the conversion of the N-acetyl intermediate to the final pyrazolo[4,3-b]pyridine product.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • One-Pot Procedure: Combining the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner can often minimize the isolation of intermediates.[1][2]

Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[1][2]

  • To a solution of the starting ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the formation of the azo-intermediate by TLC.

  • Add pyrrolidine (4 mmol) to the reaction mixture.

  • Stir the reaction at 40 °C for 1-2 hours, monitoring the conversion of the intermediate to the final product by TLC.

  • Upon completion, pour the reaction mixture into 1N hydrochloric acid (50 mL) and extract with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography.

Data Presentation: Effect of Base on Product Formation

BaseN-Acetyl Intermediate ObservedDesired Product Yield
PyrrolidineYesModerate to High
NaOHNoLow (due to ester hydrolysis)
MeONaNoLow (due to ester hydrolysis)
DABCOYesModerate

This table illustrates that while stronger bases like NaOH and MeONa avoid the N-acetyl intermediate, they can lead to other side reactions like ester hydrolysis. Secondary amines like pyrrolidine, while forming the intermediate, can provide good yields of the final product with optimized conditions.[1]

Visualization: Proposed Mechanism of N-Acetyl Intermediate Formation and Conversion

G Azo_Intermediate Azo Intermediate NAcetyl_Intermediate N-Acetyl Hydrazone Intermediate Azo_Intermediate->NAcetyl_Intermediate C-N Acetyl Migration Base Pyrrolidine Base->Azo_Intermediate Deacylation_Cyclization Deacylation & Cyclization NAcetyl_Intermediate->Deacylation_Cyclization Heat/Time Final_Product Pyrazolo[4,3-b]pyridine Deacylation_Cyclization->Final_Product

Caption: C-N Acetyl Migration Pathway.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and its regioisomer. How can I control the regioselectivity, and what are the best methods for separating the isomers?

Answer:

The formation of regioisomers is a common challenge in the synthesis of many heterocyclic systems, including pyrazolopyridines, especially when using unsymmetrical starting materials.

Causality and Mechanism:

The formation of regioisomers arises when a cyclization reaction can proceed through two or more different pathways, leading to products with the same molecular formula but different arrangements of atoms. In the context of pyrazolo[4,3-b]pyridine synthesis, this can occur, for example, when annulating a pyrazole ring onto a pyridine core. The orientation of the pyrazole ring relative to the pyridine ring can vary.

Troubleshooting and Optimization:

Controlling regioselectivity often comes down to carefully selecting your starting materials and reaction conditions.

  • Starting Material Selection: Whenever possible, use symmetrical starting materials to avoid the possibility of regioisomer formation.

  • Directing Groups: The electronic and steric properties of substituents on your starting materials can influence the regioselectivity of the cyclization. Electron-withdrawing or electron-donating groups can direct the cyclization to a specific position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can sometimes influence the ratio of regioisomers. It is often necessary to screen different conditions to find the optimal setup for the desired isomer. For instance, in some cases, varying the electrophile/solvent combination can moderately control the regioselectivity.[3]

Separation of Regioisomers:

If the formation of regioisomers cannot be completely suppressed, efficient separation is key.

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A shallow gradient of a polar solvent in a non-polar solvent is often effective.

  • Crystallization: If the regioisomers have different solubilities in a particular solvent system, fractional crystallization can be a powerful purification technique.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to obtain highly pure isomers.

Visualization: Troubleshooting Regioisomer Formation

G Start Regioisomer Mixture Observed Check_Symmetry Are starting materials symmetrical? Start->Check_Symmetry Modify_SM Modify synthetic route to use symmetrical starting materials Check_Symmetry->Modify_SM No Screen_Conditions Screen reaction conditions (solvent, temp, catalyst) Check_Symmetry->Screen_Conditions Yes Optimize_Separation Optimize separation technique (chromatography, crystallization) Screen_Conditions->Optimize_Separation

Caption: Decision tree for addressing regioisomer formation.

References

Technical Support Center: Optimization of the Japp-Klingemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Japp-Klingemann reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during this versatile hydrazone synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Reaction Overview

The Japp-Klingemann reaction is a robust method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2][3] The resulting hydrazones are critical intermediates in medicinal chemistry, most notably for the synthesis of indole scaffolds via the subsequent Fischer indole synthesis.[1][2][4] The reaction involves the coupling of an aryl diazonium salt with an active methylene compound, where an acyl or carboxyl group is cleaved during the process.[5]

Core Reaction Mechanism

Understanding the mechanism is fundamental to troubleshooting. The process can be broken down into several key stages:

  • Deprotonation: A base removes the acidic proton from the α-carbon of the β-keto-ester/acid, forming a nucleophilic enolate.[1][4]

  • Azo Coupling: The enolate attacks the terminal nitrogen of the aryl diazonium salt, forming an azo compound intermediate.[1][6]

  • Hydrolysis/Cleavage: The intermediate undergoes hydrolysis (or decarboxylation if starting from a β-keto-acid). This step cleaves one of the activating groups (typically the acyl or carboxyl group).[1][7]

  • Tautomerization: A final proton exchange yields the stable hydrazone product.[1][2]

Japp_Klingemann_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Products Ketoester β-Keto-ester Enolate Enolate Anion Ketoester->Enolate 1. Deprotonation Base Base (e.g., OAc⁻) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Azo Azo Intermediate Enolate->Azo 2. Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Azo->Tetrahedral 3. Hydrolysis Hydrazone Hydrazone Product Tetrahedral->Hydrazone 4. Cleavage & Tautomerization LeavingGroup Cleaved Group (e.g., RCOOH) Tetrahedral->LeavingGroup Cleavage

Caption: Generalized mechanism of the Japp-Klingemann reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the Japp-Klingemann reaction?

A: The reaction typically uses β-keto-esters (like ethyl acetoacetate) or β-keto-acids.[1][2] The other key component is an aryl diazonium salt, which is almost always prepared in situ from a corresponding aniline.[4][6]

Q2: Which group is cleaved during the reaction?

A: An acyl or carboxyl group is typically cleaved.[5] When starting with a β-keto-ester, the reaction usually involves the hydrolytic scission of the acetyl group.[7] If a β-keto-acid sodium salt is used, the carboxylic function is lost via decarboxylation.[8]

Q3: What are the typical reaction conditions?

A: The reaction is a two-step, one-pot process.

  • Diazotization: This step is performed under strongly acidic conditions (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt from an aniline and sodium nitrite.[4]

  • Coupling: The freshly prepared, cold diazonium salt solution is then added to a solution of the β-dicarbonyl compound, which is buffered with a weak base like sodium acetate. The temperature is maintained at 0-5 °C.[4]

Q4: Why is temperature control so critical?

A: Aryl diazonium salts are thermally unstable. Above 5-10 °C, they can decompose rapidly, often violently, releasing nitrogen gas. This decomposition is a primary cause of low yields. Maintaining a temperature of 0-5 °C throughout the diazotization and coupling steps is essential for success.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Probable Cause Scientific Explanation & Solution
1a. Incomplete Diazotization The conversion of the aniline to its diazonium salt may be incomplete. Excess nitrous acid should be avoided as it can lead to unwanted side reactions with your dione.[9] Solution: • Use a slight excess of sodium nitrite (1.05-1.1 equivalents).[9] • To prevent loss of gaseous nitrosyl chloride, add the NaNO₂ solution via a syringe below the surface of the stirred, acidic aniline solution.[9] • Confirm diazonium salt formation before proceeding. A small aliquot can be tested with a coupling agent like 2-naphthol, which should produce a brightly colored azo dye.
1b. Diazonium Salt Decomposition Aryl diazonium salts are notoriously unstable. If the temperature rises or if the salt is left to stand for too long, it will decompose, reducing the amount of electrophile available for the coupling reaction. Solution: • Prepare the diazonium salt immediately before the coupling step.[9] Do not store it. • Maintain a strict temperature of 0-5 °C using an ice-salt bath.[4] For particularly unstable anilines (e.g., electron-rich ones), performing the reaction at -10 to -15 °C may be beneficial.[9]
1c. Incorrect pH for Coupling The coupling reaction requires the formation of a nucleophilic enolate from the β-dicarbonyl compound, which only occurs under basic or weakly acidic/buffered conditions. The diazonium salt solution is strongly acidic. Adding it directly without pH adjustment will prevent enolate formation.[9] Solution: • The β-dicarbonyl solution must contain a base to neutralize the acid from the diazotization step and to promote enolate formation. Sodium acetate is commonly used for this purpose as it creates a buffered system.[4][8] Ensure enough base is present to neutralize all the acid used in the diazotization step.[9]
1d. Stable Azo Intermediate In some cases, the azo intermediate is relatively stable and does not readily undergo the desired cleavage and rearrangement to the hydrazone under standard conditions.[8] Solution: • After the initial coupling, try adjusting the pH to be more basic or gently warming the reaction mixture to promote the final conversion. Monitor the reaction by TLC to track the disappearance of the azo intermediate and the appearance of the hydrazone product.
Problem 2: Formation of Multiple Side Products
Probable Cause Scientific Explanation & Solution
2a. Self-Coupling / Tar Formation Electron-rich anilines can form diazonium salts that are reactive enough to couple with unreacted aniline, leading to tarry byproducts.[9] A high local concentration of the diazonium salt can also lead to self-condensation. Solution: • Add the cold diazonium salt solution slowly and dropwise to the vigorously stirred β-dicarbonyl solution.[4] This maintains a low concentration of the diazonium salt, favoring the desired reaction pathway.
2b. Unwanted Substitution If the reaction is run in hydrochloric acid, there are rare instances where a nucleophilic substitution can occur on the aromatic ring, especially with highly activated substrates. For example, a nitro group could potentially be displaced by a chloride ion.[10] Solution: • If unexpected substitution is observed, consider changing the acid used for diazotization. For example, using sulfuric acid instead of hydrochloric acid would eliminate the chloride nucleophile from the reaction medium.[11]

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield q1 Was diazonium salt formation confirmed? start->q1 s1 Optimize Diazotization: • Use 1.05 eq NaNO₂ • Add NaNO₂ sub-surface • Test with 2-naphthol q1->s1 No q2 Was temperature kept at 0-5 °C? q1->q2 Yes s1->q2 s2 Improve Cooling: • Use ice-salt bath • Use diazonium salt immediately q2->s2 No q3 Was a buffer (e.g., NaOAc) used in the coupling step? q2->q3 Yes s2->q3 s3 Adjust pH: • Ensure sufficient base to neutralize all acid • Check pH of coupling mixture q3->s3 No end Reaction Optimized q3->end Yes s3->end

Caption: Decision workflow for troubleshooting low yield results.

Optimized Reaction Parameters

The following table summarizes key quantitative parameters for a successful Japp-Klingemann reaction.

ParameterRecommended ConditionRationale & Key Considerations
Aniline : NaNO₂ Ratio 1 : 1.05 - 1.1A slight excess of NaNO₂ ensures complete diazotization. A large excess can cause unwanted nitrosation of the active methylene compound.[9]
Acid for Diazotization Concentrated HCl or H₂SO₄Provides the acidic medium necessary for the formation of nitrous acid and stabilizes the diazonium salt. Typically 2.5-5 equivalents are used.[4][9]
Temperature 0 - 5 °CEssential for the stability of the aryl diazonium salt. Exceeding this temperature leads to rapid decomposition and significantly lower yields.[4]
Coupling pH Weakly acidic to neutral (pH 4-8)The reaction requires a base (e.g., sodium acetate) to deprotonate the β-dicarbonyl starting material, forming the nucleophilic enolate.[4]
Solvent Ethanol, Methanol, WaterThe choice depends on the solubility of the reactants. Ethanol/water mixtures are very common.[4] Polar, protic solvents can help stabilize ionic intermediates.[12]
Addition Rate Slow, dropwiseThe diazonium salt solution should be added slowly to the dicarbonyl solution to prevent side reactions and control the exothermic nature of the coupling.[4]

Detailed Experimental Protocol

This protocol details a representative synthesis of ethyl pyruvate phenylhydrazone from aniline and ethyl acetoacetate.[4]

Part A: Preparation of the Phenyl-diazonium Salt Solution
  • In a 250 mL flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous, vigorous magnetic stirring. The aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, dissolve sodium nitrite (0.105 mol) in 30 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry. Ensure the tip of the addition funnel or pipette is below the surface of the liquid.

  • Maintain the temperature strictly below 5 °C throughout the addition. The reaction is complete when a drop of the solution gives an immediate positive test on potassium iodide-starch paper (turns blue-black).

  • Keep this clear diazonium salt solution in the ice bath and proceed immediately to Part B.

Part B: Coupling Reaction
  • In a separate, larger flask (1 L), dissolve ethyl acetoacetate (0.1 mol) and sodium acetate trihydrate (0.3 mol) in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution over 30 minutes. A yellow-orange precipitate should begin to form.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight to ensure complete reaction.

Part C: Work-up and Purification
  • Pour the reaction mixture into a large volume of cold water (approx. 1 L).

  • Collect the precipitated crude ethyl pyruvate phenylhydrazone by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure product.

References

Technical Support Center: Navigating Challenges in C-N Acetyl Group Migration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that intramolecular rearrangements, such as the migration of an acetyl group from a carbon to a nitrogen atom, can be a significant hurdle in complex syntheses. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What exactly is C-N acetyl group migration?

A: C-N acetyl group migration is an intramolecular rearrangement where an acetyl group (-COCH₃) moves from a carbon atom to a nitrogen atom within the same molecule. This is a specific subset of a broader class of reactions known as acyl migrations. Such rearrangements are often thermodynamically driven and can be catalyzed by acid or base. A notable example of a named reaction that follows this pattern is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where an aryl group migrates between two heteroatoms.[1][2][3] In this context, the nitrogen atom acts as the nucleophile, attacking the carbon of the acetyl group, leading to the formation of a new N-C bond and the cleavage of the original C-C or C-O bond.

Q2: Why is this migration a significant problem in synthesis?

A: Uncontrolled acetyl migration poses several critical challenges in a synthetic workflow:

  • Formation of Isomeric Mixtures: The primary issue is the generation of undesired regioisomers, which complicates the purification process due to their often similar physical properties.[4][5]

  • Reduced Yield: The formation of side products directly lowers the yield of the desired target molecule.[6]

  • Compromised Biological Activity: In drug development, the precise location of functional groups is paramount for pharmacological activity. An unintended acetyl shift can lead to a completely inactive or even toxic compound.

  • Mechanistic Ambiguity: If the migration is unexpected, it can lead to incorrect structural assignment of the product, consuming valuable time and resources in re-characterization and synthetic redesign.

Q3: What are the key factors that promote C-N acetyl migration?

A: The rate and likelihood of C-N acetyl migration are highly dependent on several experimental factors. Understanding these drivers is the first step toward controlling the reaction outcome. The migration is often facilitated by the formation of a cyclic intermediate.[7]

Factor Influence on Migration Mechanistic Rationale
pH / Catalyst Base-catalyzed is most common.[5] Acid catalysis is also possible.A base deprotonates the nitrogen atom, increasing its nucleophilicity to initiate the attack on the acetyl carbonyl. An acid can activate the carbonyl group, making it more electrophilic.
Temperature Higher temperatures increase the reaction rate.Provides the necessary activation energy for the rearrangement to occur. However, excessive heat can lead to degradation.[8]
Solvent Polar aprotic solvents can facilitate the reaction.Solvents can influence the stability of charged intermediates and transition states that are formed during the migration process.
Molecular Geometry Proximity of the nitrogen and acetyl groups.The nitrogen nucleophile and the acetyl group must be able to achieve a suitable conformation for the intramolecular attack to occur, often forming a five or six-membered ring transition state.[7]
Activating Groups Electron-withdrawing groups on an aromatic ring can promote Smiles-type rearrangements.[1][3]These groups stabilize the negative charge that develops on the aromatic ring during the nucleophilic attack, lowering the activation energy for the rearrangement.
Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.

Problem 1: My reaction yields a mixture of the desired N-acetyl product and an unexpected O-acetyl isomer.
  • Plausible Cause: You are likely observing the result of a competitive O-acetylation followed by a subsequent O-to-N migration, or vice-versa. This is especially common in substrates with both amine and hydroxyl functionalities, such as amino alcohols. The relative nucleophilicity of the amine and alcohol, along with the reaction conditions, dictates the initial site of acetylation.

  • Solution Strategy:

    • pH Control: Since acetyl migration is often base-catalyzed, maintaining a neutral or slightly acidic pH can significantly reduce the rate of migration.[4] If your reaction requires a base, consider using a milder, non-nucleophilic base like 2,6-lutidine or proton sponge.

    • Temperature Reduction: Perform the reaction at the lowest possible temperature that allows the desired N-acetylation to proceed.[4][6] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could favor rearrangement.

    • Orthogonal Protecting Groups: The most robust solution is to protect the competing hydroxyl group before the N-acetylation step. Use a protecting group that is stable to the acetylation conditions but can be removed selectively later. Groups like silyl ethers (e.g., TBDMS) or benzyl ethers are common choices.

Problem 2: The reaction has stalled, resulting in low yield of the N-acetylated product and recovery of starting material.
  • Plausible Cause A: Inactive Nucleophile. If the reaction medium is too acidic, your amine starting material may be protonated to form an ammonium salt. This protonated form lacks the necessary lone pair of electrons and cannot function as a nucleophile.[8]

  • Solution: Add a mild, non-nucleophilic base (e.g., pyridine, triethylamine, or sodium acetate) to the reaction mixture.[8] The base will deprotonate the ammonium salt, regenerating the free amine which can then attack the acetylating agent.

  • Plausible Cause B: Poor Reagent Quality. Acetylating agents, particularly acetic anhydride and acetyl chloride, are highly susceptible to hydrolysis from atmospheric moisture. A hydrolyzed reagent will be unreactive.

  • Solution: Always use fresh or recently purified acetylating agents. Ensure they are stored under an inert atmosphere (e.g., nitrogen or argon) and handled with anhydrous techniques.[8]

  • Plausible Cause C: Insufficient Activation Energy. Some N-acetylation reactions have a significant activation energy barrier and are sluggish at room temperature, especially with sterically hindered amines.[8]

  • Solution: Gently heat the reaction mixture (e.g., to 40-60 °C) and carefully monitor its progress by TLC.[8] This can often provide the necessary energy to drive the reaction to completion without promoting significant side reactions.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues related to C-N acetyl migration.

G start Reaction Issue Observed low_yield Low Yield / Stalled Reaction start->low_yield Is starting material recovered? isomer_mix Mixture of Isomers start->isomer_mix Are multiple products formed? protonation Possible Cause: Protonated Amine low_yield->protonation bad_reagent Possible Cause: Poor Reagent Quality low_yield->bad_reagent low_temp Possible Cause: Insufficient Temperature low_yield->low_temp migration Possible Cause: Uncontrolled Migration isomer_mix->migration add_base Solution: Add non-nucleophilic base protonation->add_base use_fresh Solution: Use fresh/anhydrous reagents bad_reagent->use_fresh heat Solution: Gently heat reaction low_temp->heat control_ph Solution: Adjust pH (neutral/acidic) migration->control_ph lower_temp Solution: Lower reaction temperature migration->lower_temp protect Solution: Use orthogonal protecting group migration->protect G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Opening cluster_3 Step 4: Protonation Start O-Acetyl Substrate (R-O-Ac) with proximal Amine (R'-NH2) Base Base (B:) Protonated_Base BH+ Deprotonated_Amine Deprotonated Amine (R'-NH⁻) Intermediate Tetrahedral Intermediate Deprotonated_Amine->Intermediate Nucleophilic attack StartBase StartBase Deprotonated_AmineProtonated_Base Deprotonated_AmineProtonated_Base StartBase->Deprotonated_AmineProtonated_Base Alkoxide Alkoxide Intermediate (R-O⁻) Intermediate->Alkoxide C-O bond cleavage Final_Product N-Acetyl Product (R'-NH-Ac) AlkoxideProtonated_Base AlkoxideProtonated_Base Final_ProductBase Final_ProductBase AlkoxideProtonated_Base->Final_ProductBase

References

how to improve the regioselectivity in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its similarity to purine bases.[1][2] This bicyclic heterocycle is prominent in drugs developed as kinase inhibitors, anticancer agents, and anxiolytics.[3][4] However, its synthesis is frequently complicated by a critical challenge: a lack of regioselectivity. The formation of undesired isomers not only reduces the yield of the target molecule but also introduces significant purification challenges.

This guide provides researchers, chemists, and drug development professionals with a dedicated technical resource for troubleshooting and optimizing regioselectivity in pyrazolo[3,4-b]pyridine synthesis. Drawing from established literature and field experience, this document explains the mechanistic basis of regiocontrol and offers practical, actionable solutions to common experimental issues.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during synthesis in a direct question-and-answer format.

Q1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole is yielding a 50:50 mixture of regioisomers. How can I direct the reaction to favor a single product?

This is a classic and frequently encountered problem. The root cause lies in the comparable electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl substrate. The initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole onto one of these carbonyls dictates the final substitution pattern. When the electronic and steric environments of the two carbonyls are similar, regioselectivity is lost.[1]

Causality & Solution Workflow:

  • Understand the Mechanism: The reaction proceeds via a condensation-cyclization sequence. The key is to create a significant difference in reactivity between the two carbonyl groups. The more electrophilic carbonyl will be attacked preferentially.

  • Troubleshooting Steps:

    • Modify Electronic Effects: The most powerful lever is to alter the electronic properties of the substituents on the 1,3-dicarbonyl. An electron-withdrawing group (EWG) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack.

      • Actionable Advice: If your substrate allows, replace a simple alkyl or aryl group with one bearing an EWG (e.g., -CF₃, -NO₂, -CN). Conversely, an electron-donating group (EDG) will deactivate the adjacent carbonyl. This strategy can achieve regioselectivity higher than 80%.[1]

    • Leverage Steric Hindrance: A bulky substituent near one carbonyl group will sterically shield it, directing the aminopyrazole to attack the less hindered carbonyl.[5]

      • Actionable Advice: Introduce a sterically demanding group like a tert-butyl or a substituted phenyl ring adjacent to the carbonyl you do not want the reaction to occur at.

    • Optimize Reaction Conditions: This is often the most practical approach as it doesn't require re-synthesis of starting materials.

      • pH Control & Catalysis: The reaction's regiochemical outcome is highly sensitive to pH.[5]

        • Acidic Conditions: In glacial acetic acid, the reaction often proceeds via the thermodynamically controlled pathway.[6]

        • Lewis Acid Catalysis: The use of a Lewis acid catalyst like Zirconium(IV) chloride (ZrCl₄) can activate one carbonyl group over the other, significantly enhancing regioselectivity in related cyclizations.[2][3]

      • Solvent Choice: Solvent polarity can influence the stability of intermediates and transition states. While alcohols or acetic acid are common, exploring alternatives can be beneficial. In related pyrazole syntheses, highly polar, hydrogen-bond-donating fluorinated solvents (e.g., 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)) have been shown to dramatically improve regioselectivity.[7] This is a valuable, though less-documented, strategy to explore for pyrazolo[3,4-b]pyridines.

Logical Flow: Controlling Regioselectivity with 1,3-Dicarbonyls

cluster_start Starting Materials cluster_problem Problem cluster_solutions Control Strategies cluster_outcome Desired Outcome Start 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl Problem Poor Regioselectivity (Mixture of Isomers) Start->Problem Leads to Electronics Electronic Tuning (Use EWG/EDG on dicarbonyl) Problem->Electronics Address with Sterics Steric Hindrance (Introduce bulky groups) Problem->Sterics Address with Conditions Reaction Conditions (pH, Catalyst, Solvent) Problem->Conditions Address with Outcome Single Regioisomer Electronics->Outcome Sterics->Outcome Conditions->Outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: How can I reliably synthesize the thermodynamically favored 1H-pyrazolo[3,4-b]pyridine tautomer over the 2H-isomer?

The formation of 1H- versus 2H-isomers is a fundamental challenge rooted in the tautomerism of the pyrazole ring. Fortunately, thermodynamics is on your side.

Causality & Solution Workflow:

  • Thermodynamic Stability: The 1H-tautomer is significantly more stable than the 2H-tautomer. Theoretical calculations show the 1H-isomer is more stable by nearly 9 kcal/mol (37.03 kJ/mol).[1] This is because the 1H-form allows for aromatic stabilization across both the pyrazole and pyridine rings, whereas the 2H-form disrupts this delocalization.[1]

  • Primary Control Strategy: Pre-functionalization

    • The most robust and unambiguous method to ensure the formation of a specific isomer is to start with a pyrazole that is already substituted at the desired nitrogen position.

    • For 1H-isomers: Begin with a 1-substituted-5-aminopyrazole (e.g., 1-methyl-5-aminopyrazole). The substituent at the N1 position "locks" the regiochemistry, preventing the formation of the 2H-isomer. A vast majority of the over 300,000 reported 1H-pyrazolo[3,4-b]pyridines utilize this strategy.[1][8]

    • For 2H-isomers: While far less common and thermodynamically disfavored, if a 2H-isomer is the target, you must start with a 2-substituted-5-aminopyrazole.

  • Optimizing for N-unsubstituted Systems:

    • If your target is unsubstituted at N1/N2, the reaction will naturally favor the more stable 1H-tautomer.

    • Actionable Advice: Employing higher reaction temperatures can help ensure the system reaches thermodynamic equilibrium, maximizing the ratio of the more stable 1H product.

Data Summary: Isomer Stability

Isomer/TautomerRelative StabilityReason
1H-Pyrazolo[3,4-b]pyridine More Stable (by ~9 kcal/mol)Full aromatic circulation in both rings.[1]
2H-Pyrazolo[3,4-b]pyridine Less StableDisrupted peripheral aromatic circulation.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most reliable synthetic blueprints for achieving high regioselectivity from the start?

Designing a synthesis with regioselectivity in mind from the beginning is far more efficient than troubleshooting a non-selective reaction. Two major strategies dominate the field.

Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole (Most Common)

This approach involves reacting a 5-aminopyrazole with a three-carbon bielectrophile to build the pyridine ring. It offers the highest degree of control.

  • Method 1: Condensation with 1,3-Dicarbonyls or Equivalents: As discussed in the troubleshooting section, using a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl is a classic route. Regioselectivity is controlled by electronics and sterics.

  • Method 2: Reaction with α,β-Unsaturated Ketones/Aldehydes: This involves a Michael addition followed by cyclization. The regioselectivity is generally good, leading to substitution at the C6 position of the pyrazolopyridine core.[1]

  • Method 3: Cascade Reactions with Alkynyl Aldehydes: Modern methods using substrates like alkynyl aldehydes can undergo a cascade 6-endo-dig cyclization. These reactions often proceed with excellent regioselectivity under catalytic conditions (e.g., with silver or iodine).[9]

Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine

This is an alternative approach where the pyrazole ring is formed last.

  • Method: Cyclization of Hydrazine with Substituted Pyridines: This typically involves reacting hydrazine or a substituted hydrazine with a pyridine bearing functional groups at the 2 and 3 positions (e.g., 2-chloro-3-cyanopyridine or 2-chloro-3-formylpyridine).[3][10] The nucleophilic hydrazine displaces the C2-leaving group and condenses with the C3-electrophile to form the pyrazole ring. The regiochemistry is dictated by the substitution pattern of the starting pyridine.

Comparative Synthesis Strategies

G cluster_A Strategy A: Pyrazole → Pyrazolopyridine cluster_B Strategy B: Pyridine → Pyrazolopyridine A_start 5-Aminopyrazole A_reagent + 1,3-Bielectrophile (Diketone, Enone, etc.) A_product Pyrazolo[3,4-b]pyridine A_reagent->A_product Forms Pyridine Ring B_start 2,3-Disubstituted Pyridine B_reagent + Hydrazine B_product Pyrazolo[3,4-b]pyridine B_reagent->B_product Forms Pyrazole Ring

Caption: The two primary retrosynthetic approaches.

FAQ 2: Are there modern catalytic or "green" methods that can enhance regioselectivity?

Yes, the field is continuously evolving beyond traditional stoichiometric reagents and harsh conditions.

  • Advanced Catalysis:

    • Lewis Acid Catalysts: As mentioned, ZrCl₄ has proven effective in promoting regioselective cyclizations for these systems.[2]

    • Metal-Organic Frameworks (MOFs): Recent research has demonstrated the use of nano-magnetic MOF catalysts (e.g., Fe₃O₄@MIL-101(Cr)) for the three-component synthesis of pyrazolo[3,4-b]pyridines. These heterogeneous catalysts can be easily recovered and often provide high yields under solvent-free conditions, which can positively influence selectivity.[4][11]

    • Palladium Catalysis: While typically used for C-H functionalization of the pre-formed ring, palladium catalysts can be employed in cross-coupling reactions to build complexity with high regioselectivity.[12]

  • Enabling Technologies:

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and regioselectivity by providing rapid, uniform heating that may favor one reaction pathway over another.[4][13] This is particularly useful for thermodynamically controlled reactions.

    • Multicomponent Reactions (MCRs): Designing a one-pot MCR where starting materials come together to form the product can be highly efficient. While complex, a well-designed MCR can offer excellent regioselectivity by controlling the sequence of bond formation.[4]

Key Experimental Protocol

Protocol: ZrCl₄-Catalyzed Regioselective Synthesis of 4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridines

This protocol is adapted from a reported procedure demonstrating the use of a Lewis acid to catalyze the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone, a method known to produce high regioselectivity.[2]

Objective: To synthesize a C4/C6-substituted pyrazolo[3,4-b]pyridine, ensuring the substituent from the ketone's β-position ends up at C4 and the methyl group ends up at C6.

Materials:

  • α,β-Unsaturated Ketone (e.g., (E)-4-phenylbut-3-en-2-one) (1.0 equiv)

  • 5-Amino-1-phenylpyrazole (1.0 equiv)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 equiv)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv) in DMF (0.5 mL) in a reaction vessel, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 equiv) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol, 0.3 equiv) to the mixture in one portion. Note: ZrCl₄ is moisture-sensitive; handle it under an inert atmosphere.

  • Seal the reaction vessel and stir the mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the mixture in vacuo to remove the solvents.

  • Perform an aqueous workup: Add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous layers.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic extracts, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-phenyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Self-Validation: The regiochemical outcome can be confirmed using 1D and 2D NMR spectroscopy. Specifically, a Nuclear Overhauser Effect (NOE) experiment can confirm the spatial proximity of protons on the substituents and the heterocyclic core, unambiguously determining the isomer.[14]

References

reducing impurities in the synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize impurities, and achieve high-purity this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A common and efficient method for the synthesis of related compounds involves a sequence of SNAr and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines[1]. Based on this and general principles of heterocyclic synthesis, here are the key areas to investigate:

  • Purity of Starting Materials: The purity of your starting materials, particularly the substituted 2-chloro-3-nitropyridine and the corresponding hydrazine or its precursor, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary. Verify the purity by NMR or other appropriate analytical techniques before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are crucial parameters that can significantly impact the yield.

    • Temperature: The cyclization step to form the pyrazole ring often requires specific temperature control. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting materials or the product.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Choice of Base: The selection of the base for the cyclization step is critical. Strong bases like sodium hydroxide (NaOH) or sodium methoxide (MeONa) can lead to side reactions, especially if ester groups are present in the molecule[1]. Milder nucleophilic bases such as 1,4-diazabicyclooctane (DABCO) or secondary amines like pyrrolidine have been shown to promote cleaner reactions[1].

  • Atmospheric Moisture: Some intermediates in the reaction sequence may be sensitive to moisture.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize the impact of moisture.

Experimental Protocol for Yield Optimization:

  • Starting Material Verification: Confirm the purity of your substituted 2-chloro-3-nitropyridine and hydrazine precursor via ¹H NMR and/or melting point analysis.

  • Solvent and Atmosphere: Use freshly distilled, anhydrous solvents. Set up the reaction under a nitrogen or argon atmosphere.

  • Base Selection: Employ a milder base such as pyrrolidine for the cyclization step, as it has demonstrated a favorable combination of nucleophilicity and basicity[1].

  • Temperature Control: Maintain the recommended reaction temperature for the specific protocol you are following. For the cyclization with pyrrolidine, a temperature of 40 °C has been reported to be effective[1].

  • Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, perform a careful aqueous work-up to remove inorganic salts and the base.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude this compound shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the common impurities and how can I minimize their formation and remove them?

Answer:

The formation of impurities is a common challenge in multi-step organic syntheses. In the case of this compound, impurities can arise from side reactions, incomplete reactions, or rearrangement of intermediates.

  • Common Impurity 1: N-Aryl-N-acetylhydrazone (from C-N migration)

    • Formation: In syntheses involving a modified Japp–Klingemann reaction, an unusual rearrangement involving a C-N migration of an acetyl group can occur, leading to the formation of an N-aryl-N-acetylhydrazone as a significant side product. This has been isolated and characterized in the synthesis of related pyrazolo[4,3-b]pyridines[1].

    • Mitigation: The formation of this impurity can be influenced by the choice of base and reaction conditions. Using a milder, nucleophilic base like pyrrolidine can facilitate the conversion of this intermediate to the desired pyrazolo[4,3-b]pyridine product[1].

    • Removal: This impurity can typically be separated from the final product by flash column chromatography on silica gel.

  • Common Impurity 2: Positional Isomers of the Nitro Group

    • Formation: If the synthesis involves the direct nitration of the 1H-pyrazolo[4,3-b]pyridine core, the formation of other nitro isomers (e.g., 5-nitro or 7-nitro) is possible. The regioselectivity of electrophilic aromatic nitration is governed by the electronic properties of the heterocyclic system. The pyridine ring is generally deactivated towards electrophilic substitution, while the pyrazole ring is more activated. The precise substitution pattern will depend on the specific nitrating agent and reaction conditions.

    • Mitigation: To avoid the formation of positional isomers, it is often preferable to introduce the nitro group at an earlier stage on a precursor molecule, such as using a pre-functionalized nitropyridine starting material[1].

    • Removal: The separation of positional isomers can be challenging and typically requires careful column chromatography, potentially using a combination of different solvent systems.

  • Common Impurity 3: Unreacted Intermediates

    • Formation: Incomplete cyclization or incomplete reaction at any stage of the synthesis will lead to the presence of starting materials or intermediates in the final product.

    • Mitigation: Ensure sufficient reaction time by monitoring the reaction to completion using TLC or LC-MS. Optimize reaction conditions (temperature, concentration) to drive the reaction to completion.

    • Removal: Unreacted starting materials and intermediates can usually be removed by column chromatography or recrystallization.

Purification Protocol:

A general protocol for the purification of this compound and its derivatives involves the following steps:

  • Initial Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Flash Column Chromatography: The crude product is often purified by flash column chromatography on silica gel. The choice of eluent is critical for good separation. A gradient of ethyl acetate in a non-polar solvent like hexanes or chloroform is a common starting point[1].

  • Recrystallization: For further purification, the product obtained after chromatography can be recrystallized from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents).

Purification Method Typical Solvents/Conditions Impurities Removed
Flash Column ChromatographySilica gel, gradient of ethyl acetate in hexanes or chloroform.N-Aryl-N-acetylhydrazone, unreacted intermediates, some positional isomers.
RecrystallizationEthanol, Methanol, or Ethyl acetate/Hexane mixture.Less soluble or more soluble impurities, final polishing of the product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A robust and efficient method for synthesizing substituted pyrazolo[4,3-b]pyridines, including those with a nitro group at the 6-position, starts from readily available 2-chloro-3-nitropyridines. This route involves a sequence of SNAr (Nucleophilic Aromatic Substitution) and a modified Japp–Klingemann reaction. This approach offers good control over the regiochemistry of the nitro group[1].

Q2: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the this compound scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for its elemental composition.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Chromatography: TLC and HPLC can be used to assess the purity of the final product. A single spot on TLC in multiple solvent systems and a single peak in the HPLC chromatogram are good indicators of high purity.

Q3: What are the key safety precautions to take during this synthesis?

  • Handling of Nitro Compounds: Nitroaromatic compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.

  • Use of Strong Acids and Bases: The synthesis may involve the use of strong acids (e.g., for nitration) and bases. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Solvent Safety: Be aware of the flammability and toxicity of the organic solvents used.

Visualizations

Diagram 1: General Synthetic Workflow

Synthetic Workflow Start Starting Materials (e.g., 2-chloro-3-nitropyridine) Reaction S_NAr and Cyclization (e.g., Japp-Klingemann) Start->Reaction Reagents, Base, Solvent Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, MP) Purification->Analysis Product Pure this compound Analysis->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield cluster_conditions Reaction Condition Optimization Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture Solution Improved Yield CheckPurity->Solution If impure, purify and retry Temperature Adjust Temperature OptimizeConditions->Temperature Time Modify Reaction Time OptimizeConditions->Time Base Screen Different Bases OptimizeConditions->Base CheckMoisture->Solution If wet, use dry solvents/inert atm. Temperature->Solution Time->Solution Base->Solution

Caption: A decision-making diagram for troubleshooting low product yields.

References

Technical Support Center: Scaling Up the Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis and scale-up of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions to navigate the challenges of producing this compound for preclinical evaluation.

I. Overview of Synthetic Strategy

The synthesis of this compound on a larger scale necessitates a robust and reproducible synthetic route. A common and effective strategy involves a two-step process:

  • Synthesis of the Key Intermediate: Preparation of 2-hydrazinyl-5-nitropyridine.

  • Cyclization: Ring closure of the intermediate to form the desired pyrazolopyridine ring system.

This guide will focus on the practical aspects of executing and scaling up this synthetic pathway, addressing potential hurdles and offering solutions based on established chemical principles and field experience.

II. Experimental Protocols

A. Synthesis of 2-hydrazinyl-5-nitropyridine (Intermediate 1)

The synthesis of this crucial intermediate can be approached from the readily available 2-chloro-5-nitropyridine.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-5-nitropyridine (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Slowly add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) to the stirred solution. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be isolated by filtration and washed with a non-polar solvent (e.g., hexane) to remove impurities.

B. Synthesis of this compound (Final Product)

The cyclization of 2-hydrazinyl-5-nitropyridine is the final and key step in forming the desired heterocyclic system. Triethyl orthoformate is a common reagent for this type of transformation.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a reactor equipped for distillation, add 2-hydrazinyl-5-nitropyridine (1 equivalent) and an excess of triethyl orthoformate, which can also serve as the solvent.

  • Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

  • Reaction: Heat the mixture to a temperature that allows for the removal of the ethanol byproduct by distillation (typically 120-140 °C).

  • Monitoring: Follow the reaction's progress by monitoring the cessation of ethanol distillation and by analytical methods (TLC, LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

III. Troubleshooting Guide

This section addresses common problems that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield in Step A (Hydrazinolysis) - Incomplete reaction. - Degradation of starting material or product. - Formation of di-substituted hydrazine by-products.- Reaction Monitoring: Ensure the reaction goes to completion using TLC or LC-MS. - Temperature Control: Maintain a steady reflux; excessive heat can cause degradation. - Stoichiometry: Use a slight excess of hydrazine hydrate, but a large excess can complicate work-up.
Low Yield in Step B (Cyclization) - Incomplete reaction. - Inefficient removal of ethanol byproduct. - Degradation at high temperatures. - Competing side reactions (e.g., formation of formylhydrazone).- Ethanol Removal: Ensure efficient distillation of ethanol to drive the reaction equilibrium forward. - Catalyst Optimization: If uncatalyzed, consider adding a catalytic amount of a non-volatile acid. - Temperature Optimization: Find the optimal temperature that promotes cyclization without significant degradation.
Product Purity Issues - Presence of unreacted starting materials. - Formation of by-products. - Inefficient purification.- Work-up: Ensure thorough removal of reagents and by-products during the work-up. - Purification Method: Optimize the recrystallization solvent system or the column chromatography conditions. For polar nitroaromatics, reversed-phase chromatography may be effective.[1]
Difficulty in Removing Pyridine (if used as solvent/base) - Pyridine's high boiling point and miscibility with many organic solvents.- Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble. - Azeotropic Removal: Co-evaporate with a solvent like toluene under reduced pressure.
Scale-up Challenges - Exothermic reactions. - Inefficient mixing. - Heat transfer issues.- Exotherm Control: For the hydrazinolysis step, control the rate of addition of hydrazine hydrate. - Mixing: Use appropriate stirring (mechanical stirrer for larger volumes) to ensure homogeneity. - Heat Transfer: Use a reactor with a suitable surface area-to-volume ratio for efficient heating and cooling.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The synthesis involves several hazardous materials and reactions:

  • Hydrazine Hydrate: It is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Nitrated Compounds: this compound and its precursors are potentially explosive, especially at elevated temperatures or in the presence of catalysts. Avoid excessive heat and mechanical shock.

  • Flammable Solvents: Ethanol and other organic solvents are flammable. Ensure all heating is done using appropriate equipment (e.g., heating mantles with temperature controllers) and that no ignition sources are present.

Q2: What scale of synthesis is typically required for preclinical studies?

A2: The amount of active pharmaceutical ingredient (API) needed for preclinical studies can range from hundreds of grams to several kilograms, depending on the scope of the planned toxicology and pharmacology studies.[2][3] It is crucial to develop a scalable process early on to meet these demands.

Q3: What are the purity requirements for the final compound for preclinical testing?

A3: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), the purity of the drug substance should be high, typically >98%.[4] All impurities present at a concentration of 0.1% or greater should be identified and characterized. The manufacturing process must be well-documented and controlled to ensure batch-to-batch consistency.

Q4: Can continuous flow chemistry be a viable option for scaling up the nitration or cyclization steps?

A4: Yes, continuous flow chemistry offers significant advantages for hazardous reactions like nitration.[5][6][7] It allows for better control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety due to the small reaction volumes at any given time, and can lead to improved yields and purity. This approach is highly recommended for the scale-up of potentially exothermic and hazardous reactions.

Q5: What are some alternative reagents for the cyclization step?

A5: Besides triethyl orthoformate, other one-carbon sources can be used for the cyclization of 2-hydrazinopyridines, including:

  • Formic Acid: Can be used directly, often at reflux temperatures. However, it can lead to the formation of N-formyl by-products.

  • Diethoxymethyl Acetate: Another effective reagent for this type of cyclization.

The choice of reagent will depend on factors such as reaction kinetics, yield, and the impurity profile.

V. Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start Materials: 2-Chloro-5-nitropyridine Hydrazine Hydrate intermediate_synthesis Step A: Hydrazinolysis (e.g., in Ethanol, Reflux) start->intermediate_synthesis intermediate Intermediate: 2-Hydrazinyl-5-nitropyridine intermediate_synthesis->intermediate cyclization Step B: Cyclization (e.g., with Triethyl Orthoformate) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: A streamlined workflow for the two-step synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup check_purification Optimize Purification Method start->check_purification incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_reactions Side Reactions Evident? check_conditions->side_reactions improve_extraction Improve Extraction/Washing Steps check_workup->improve_extraction optimize_solvent Optimize Recrystallization Solvent check_purification->optimize_solvent change_chromatography Change Chromatography Method (e.g., Normal to Reversed-Phase) check_purification->change_chromatography increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes optimize_reagents Optimize Reagent Stoichiometry incomplete_rxn->optimize_reagents No side_reactions->check_workup No identify_byproducts Identify By-products (e.g., via LC-MS) side_reactions->identify_byproducts Yes modify_conditions Modify Conditions to Minimize Side Reactions identify_byproducts->modify_conditions

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

VI. References

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from --INVALID-LINK--

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. SEED Office. Retrieved from --INVALID-LINK--

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from --INVALID-LINK--

  • Yoon, T. P. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.

  • Beilstein Journals. (n.d.). Continuous flow nitration in miniaturized devices. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from --INVALID-LINK--

  • Hon, Y. S., & Lee, C. F. (2000). A mild and convenient method for the reduction of aromatic nitro compounds. Tetrahedron, 56(41), 8261-8265.

  • Shaban, M. A., & Taha, M. A. M. (1987). Synthesis of condensed 1,2,4-triazolo-heterocycles. Journal of the Islamic Academy of Sciences, 1(3), 174-179.

  • Yoneda, F., & Higuchi, M. (1977). A new synthesis of pyrazolo[3,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1336-1338.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Nitro-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 6-Nitro-1H-pyrazolo[4,3-b]pyridine derivatives. Drawing upon established principles of medicinal chemistry and experimental data from related compound series, we will explore the potential of this scaffold in anticancer and antimicrobial applications, offering insights into their structure-activity relationships and mechanisms of action.

Introduction: The 1H-Pyrazolo[4,3-b]pyridine Scaffold and the Influence of the 6-Nitro Group

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This bicyclic system, an isostere of purine, allows for versatile substitutions, leading to a wide range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.

The introduction of a nitro group at the 6-position of this scaffold is a strategic choice rooted in established medicinal chemistry principles. The nitro group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the entire molecule. This can influence several factors critical for biological activity:

  • Receptor Binding: The altered electron distribution can enhance interactions with biological targets through mechanisms like hydrogen bonding and π-π stacking.

  • Metabolic Stability: The nitro group can influence the metabolic fate of the compound, potentially increasing its bioavailability and duration of action.

  • Mechanism of Action: In some contexts, the nitro group can be bioreduced to reactive species, contributing to the therapeutic effect, particularly in hypoxic environments found in solid tumors.

This guide will delve into the anticipated biological activities of this compound derivatives, supported by data from analogous pyrazolopyridine compounds.

Anticancer Activity: A Promising Frontier

Derivatives of the broader pyrazolo[3,4-b]pyridine class have demonstrated significant potential as anticancer agents. The introduction of a 6-nitro group is hypothesized to enhance these properties through various mechanisms.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of pyrazolopyridine derivatives against a range of human cancer cell lines. For instance, certain pyrazolo[3,4-b]pyridin-6-one analogs have shown potent activity against cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), CNE2 (nasopharyngeal cancer), and HCT116 (colon cancer), with IC50 values in the low micromolar range.[1] The presence of a nitro group can further enhance this cytotoxicity. Reports on other pyridine derivatives have shown that the inclusion of a nitro group can lead to a significant decrease in IC50 values, indicating improved antiproliferative activity.[2]

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative h2HepG27.05[1]
Derivative h2HCT1168.93[1]
Derivative I2MDA-MB-2313.30[1]
Derivative I2CNE22.99[1]

This table presents data for related pyrazolo[3,4-b]pyridin-6-one derivatives to illustrate the potential potency of the scaffold. Direct comparative data for a series of this compound derivatives is the subject of ongoing research.

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of pyrazolopyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Many pyrazolopyridine derivatives act as potent inhibitors of various protein kinases, such as Anaplastic Lymphoma Kinase (ALK). For example, the derivative 10g displayed exceptional enzymatic activity against the ALK-L1196M mutant with an IC50 of less than 0.5 nM.[3] The nitro group's electron-withdrawing nature can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases.

  • Topoisomerase II Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair.[4] This inhibition leads to DNA damage and apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis.[1]

Anticancer Mechanism of this compound Derivatives This compound This compound Kinase Inhibition (e.g., ALK) Kinase Inhibition (e.g., ALK) This compound->Kinase Inhibition (e.g., ALK) Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition (e.g., ALK)->Cell Cycle Arrest Apoptosis Apoptosis Topoisomerase II Inhibition->Apoptosis Tubulin Polymerization Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrazolopyridine scaffold has shown promise in this area, and the 6-nitro substitution is expected to contribute favorably to this activity.

Spectrum of Activity

Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[5][6] Some compounds have shown elevated activity towards anaerobic bacteria.[7] The introduction of a nitro group is a well-known strategy in the development of antimicrobial agents, as seen in nitrofurantoin and metronidazole.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazolopyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 1Anaerobic BacteriaElevated Activity[7]
Compound 5Anaerobic BacteriaElevated Activity[7]
Compound 6Anaerobic BacteriaElevated Activity[7]

This table highlights the potential of the pyrazolopyridine scaffold against various bacterial types. The specific activity of 6-nitro derivatives warrants further investigation.

Proposed Antimicrobial Mechanisms

The antimicrobial action of nitro-containing compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species. These radicals can then damage cellular macromolecules, including DNA, leading to cell death.

Antimicrobial Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis of Derivatives Synthesis of Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Derivatives->Structural Characterization (NMR, MS) MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Structural Characterization (NMR, MS)->MIC Determination (Broth Microdilution) MBC Determination MBC Determination MIC Determination (Broth Microdilution)->MBC Determination DNA Damage Assay DNA Damage Assay MBC Determination->DNA Damage Assay Enzyme Inhibition Assays Enzyme Inhibition Assays DNA Damage Assay->Enzyme Inhibition Assays

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized number of microorganisms and incubated.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the extensive research on related pyrazolopyridine derivatives, it is anticipated that these compounds will exhibit significant anticancer and antimicrobial activities. The electron-withdrawing nature of the 6-nitro group is poised to enhance these biological effects.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the heterocyclic core. This will enable a thorough investigation of their structure-activity relationships and the identification of lead compounds for further preclinical development. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Nitro-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and kinase inhibitory effects.[1][2][3] The introduction of a nitro group at the C6 position of this scaffold creates a unique chemical entity, the 6-nitro-1H-pyrazolo[4,3-b]pyridine core, which offers distinct electronic properties that can significantly influence molecular interactions and biological activity. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this specific analog class, offering a comparative analysis based on available data for the broader pyrazolo[4,3-b]pyridine family and outlining experimental approaches to further elucidate the therapeutic potential of these compounds.

The Strategic Importance of the 6-Nitro Group

The nitro group is a strong electron-withdrawing group, which can profoundly impact the physicochemical properties of the parent molecule. Its presence at the C6 position of the pyrazolo[4,3-b]pyridine ring system can:

  • Modulate pKa: Influence the basicity of the pyridine nitrogen and the acidity of the pyrazole N-H, affecting ionization at physiological pH and, consequently, solubility and membrane permeability.

  • Engage in Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming key interactions with biological targets.

  • Influence Aromatic Interactions: The electron-deficient nature of the nitro-substituted pyridine ring can alter π-π stacking interactions with aromatic residues in a protein's active site.

  • Serve as a Handle for Further Functionalization: The nitro group can be chemically reduced to an amino group, providing a synthetic handle for the introduction of a wide variety of substituents to explore new chemical space.

While extensive SAR studies on this compound analogs are still emerging, we can extrapolate potential SAR trends by examining related pyrazolopyridine scaffolds and considering the electronic influence of the 6-nitro substituent.

Comparative SAR Analysis: Key Positions for Modification

The biological activity of pyrazolo[4,3-b]pyridine derivatives is typically fine-tuned by introducing various substituents at several key positions. The following sections explore these positions, drawing comparisons with non-nitro-substituted analogs where direct data for the 6-nitro series is unavailable.

N1-Position: The Gateway to Selectivity and Potency

The N1 position of the pyrazole ring is a critical vector for influencing potency and selectivity. In many kinase inhibitors, for instance, the substituent at this position often occupies a hydrophobic pocket.

  • Small Alkyl Groups: In studies on pyrazolopyridine derivatives as inhibitors of enterovirus replication, an isopropyl group at the N1 position was found to be optimal for high selectivity indices.[1]

  • Aryl and Heteroaryl Groups: For the 6-nitro series, synthetic protocols have been established for the introduction of various substituted phenyl groups at the N1 position.[4] The electronic nature of these substituents (electron-donating vs. electron-withdrawing) can significantly impact the overall electron density of the bicyclic system and its interaction with target proteins. For example, analogs with 4-fluorophenyl, 2-chlorophenyl, and 4-bromophenyl groups at N1 have been synthesized and provide a basis for exploring the role of halogen bonding and hydrophobic interactions.[4]

C3-Position: A Vector for Tailored Interactions

The C3 position offers another avenue for modification, often pointing towards the solvent-exposed region in enzyme active sites.

  • Ester Functionality: A common synthetic route for 6-nitro-1H-pyrazolo[4,3-b]pyridines installs an ethyl carboxylate group at the C3 position.[4] This ester can serve as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, introducing a charged group that could engage in salt-bridge interactions.

  • Amide Derivatives: Conversion of the C3-ester to a diverse library of amides is a common strategy in medicinal chemistry to probe for additional hydrogen bonding interactions and to modulate pharmacokinetic properties.

C4-Position: Influencing Antiviral Activity

In the context of antiviral pyrazolopyridine derivatives, the C4 position has been shown to be a key determinant of activity.

  • N-Aryl Groups: For non-polio enteroviruses, a 2-pyridyl group at the C4 position resulted in potent activity.[1] Against polioviruses, a 3-sulfamoylphenyl moiety was found to be optimal.[1] These findings highlight the importance of specific hydrogen bonding and electrostatic interactions that can be achieved through modifications at this position. While direct C4-substituted 6-nitro analogs are less explored, this position remains a promising site for future SAR studies.

Data Summary: A Foundation for Future Exploration

The following table summarizes the synthesized this compound analogs, for which detailed synthetic protocols are available.[4] While biological data for these specific compounds is not yet published, they represent a valuable starting point for screening and SAR studies.

Compound IDN1-SubstituentC3-SubstituentC6-Substituent
1a 2-ChlorophenylEthyl carboxylateNitro
1b 4-FluorophenylEthyl carboxylateNitro
1c 4-BromophenylEthyl carboxylateNitro
1d 2-MethoxyphenylEthyl carboxylateNitro

Experimental Protocols

To facilitate the exploration of the SAR of this compound analogs, this section provides detailed, step-by-step methodologies for their synthesis and for common biological assays used to evaluate their potential as anticancer agents and kinase inhibitors.

Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[4]

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Chloro-3-nitropyridine & Arylhydrazine SNAr S(N)Ar Reaction Start->SNAr Hydrazone Intermediate Hydrazone SNAr->Hydrazone Japp_Klingemann Japp-Klingemann Cyclization Hydrazone->Japp_Klingemann Product Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Purification Purification (Crystallization) Product->Purification End Final Product Purification->End MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Add Solubilization Buffer/DMSO Incubate3->Solubilize Measure Measure Absorbance (570 nm) Analyze Calculate IC50 Values Measure->Analyze Kinase_Assay_Workflow Start Prepare Kinase Reaction Mixture Add_Compound Add Test Compound (Serial Dilutions) Start->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Analyze Calculate IC50 Values Detect_Signal->Analyze

References

A Senior Application Scientist's Comparative Guide to 6-Nitro-1H-pyrazolo[4,3-b]pyridine and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolopyridine

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" heterocyclic motif. Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively interacting with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] This mimicry has made pyrazolopyridine derivatives a fertile ground for the development of targeted therapies. The fusion of the π-excessive pyrazole ring with the π-deficient pyridine ring creates a unique electronic and structural environment, which can be modulated by the isomeric form of the scaffold.[3][4]

There are five principal congeners of pyrazolopyridine, defined by the fusion orientation of the pyrazole and pyridine rings: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[5] Each isomer presents a distinct arrangement of nitrogen atoms, altering the molecule's hydrogen bonding capacity, dipole moment, and overall topology. This guide provides an in-depth comparative analysis of one specific, functionally critical derivative, 6-Nitro-1H-pyrazolo[4,3-b]pyridine , against its key isomers. We will dissect the nuances in their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

Part 1: The Isomeric Landscape of Pyrazolopyridines

The spatial arrangement of nitrogen atoms is the fundamental differentiator among pyrazolopyridine isomers. This structural variation is not trivial; it dictates the vectoral projection of hydrogen bond donors and acceptors, influencing how a molecule docks within a protein's binding pocket. The 1H-pyrazolo[4,3-b]pyridine scaffold, the focus of this guide, is one of several key isomeric cores explored in drug discovery.

Caption: Core structures of key 1H-pyrazolopyridine isomers.

Part 2: A Comparative Look at Synthesis Strategies

The synthetic route to a given pyrazolopyridine isomer is intrinsically linked to its substitution pattern and the availability of starting materials. The methodologies for constructing the [4,3-b] scaffold differ significantly from those used for its more commonly synthesized [3,4-b] counterpart.

Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridines

A robust and efficient method for synthesizing substituted 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridines relies on a sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp–Klingemann reaction.[6][7] This strategy is advantageous due to its use of stable arenediazonium tosylates and its operational simplicity, often allowing for a one-pot procedure.[6] The starting material is a readily available 2-chloro-3,5-dinitropyridine, where the 2-chloro and 5-nitro groups provide strong activation for the initial SNAr step.

Contrasting Synthesis: The Gould-Jacobs Reaction for [3,4-b] Isomers

In contrast, the 1H-pyrazolo[3,4-b]pyridine scaffold is frequently assembled using the Gould-Jacobs reaction.[5] This classic method involves the condensation of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate, followed by cyclization. The choice of a pre-formed pyrazole ring dictates the final isomeric outcome. While effective, controlling regioselectivity can be a challenge if unsymmetrical 1,3-dicarbonyl compounds are used.[5]

Experimental Protocol: Synthesis of Ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from the work of Zheldakov et al. and provides a reliable method for accessing the target scaffold.[6][7]

Causality Behind Experimental Choices:

  • SNAr Precursor: 2-Chloro-3,5-dinitropyridine is an ideal substrate. The chlorine at C2 is activated for nucleophilic displacement by the two strongly electron-withdrawing nitro groups at the ortho (C3) and para (C5) positions.

  • Japp-Klingemann Reaction: This reaction is a classic method for forming arylhydrazones from β-ketoesters, which then cyclize to form pyrazoles. Using stable arenediazonium tosylates instead of freshly prepared, unstable diazonium salts enhances safety and reproducibility.

  • One-Pot Procedure: Combining the azo-coupling, deacylation, and pyrazole ring annulation steps into a single pot minimizes intermediate handling and purification, improving overall yield and efficiency.

Step-by-Step Methodology:

  • Step 1: SNAr Reaction. To a solution of ethyl 2-acetyl-3-(aryl-amino)-acrylate (1.0 mmol) in ethanol (10 mL), add sodium ethoxide (1.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Step 2: Azo-Coupling. Cool the reaction mixture to 0-5°C in an ice bath. Add a solution of the appropriate arenediazonium tosylate (1.1 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C. Stir the resulting mixture at this temperature for 2 hours.

  • Step 3: Cyclization. Allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Step 4: Isolation and Purification. After cooling, the precipitated product is collected by filtration, washed with cold ethanol and water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.

Self-Validation: The structure of the final product, such as Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, should be confirmed using standard analytical techniques. Expected characterization data would include:

  • 1H NMR: Distinct signals for the pyridine and phenyl protons, as well as the ethyl ester group. For example, two doublets in the aromatic region for the pyridine protons and a multiplet for the phenyl group protons.[6]

  • 13C NMR: Signals corresponding to all carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon of the ester and the carbons attached to the nitro group.[6]

  • HRMS (ESI): The calculated mass should match the observed mass for the [M+H]+ ion, confirming the molecular formula.[6] For C15H11ClN4O4, the calculated m/z would be 347.0542, found 347.0548.[6]

Synthesis_Workflow start Start Materials: 2-Chloro-3,5-dinitropyridine Ethyl Acetoacetate Aryl Amine step1 Step 1: SNAr Reaction (Formation of Pyridin-2-yl Keto Ester) start->step1 Base (e.g., NaH) step2 Step 2: Japp-Klingemann Reaction (Azo-coupling & Cyclization) step1->step2 1. Arenediazonium Tosylate 2. Heat (Reflux) step3 Isolation & Purification (Filtration, Recrystallization) step2->step3 end_node Final Product: Ethyl 1-aryl-6-nitro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate step3->end_node Characterization (NMR, HRMS)

Caption: Workflow for the synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridines.

Part 3: Physicochemical Properties - The Decisive Role of Structure

The isomeric form and the nature of substituents drastically alter a molecule's physicochemical profile, which in turn governs its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The introduction of a nitro group at the C6 position of the 1H-pyrazolo[4,3-b]pyridine scaffold has profound electronic and steric consequences.

Property1H-Pyrazolo[3,4-b]pyridine (Parent)1H-Pyrazolo[4,3-b]pyridine (Parent)This compoundRationale for Differences
Predicted logP ~1.5~1.6~1.8The nitro group is polar but its contribution to lipophilicity can be complex; overall, it slightly increases the predicted logP in this scaffold.
pKa (Pyridine N) ~4.5~2.0< 1.0The pyridine nitrogen in the [4,3-b] isomer is significantly less basic due to proximity to the electron-rich pyrazole ring. The powerful electron-withdrawing nitro group at C6 further depletes electron density from the pyridine ring, drastically reducing its basicity.[8][9]
Dipole Moment LowerHigherSignificantly HigherThe asymmetric placement of nitrogens in the [4,3-b] isomer creates a larger dipole moment. The nitro group, with its large bond dipole, substantially increases the overall molecular dipole moment.[9]
Hydrogen Bonding 1 Donor (Pyrazole NH), 2 Acceptors (Pyridine N, Pyrazole N)1 Donor (pyrazole NH), 2 Acceptors (Pyridine N, Pyrazole N)1 Donor (Pyrazole NH), 3 Acceptors (Pyridine N, Pyrazole N, NO2)The nitro group introduces two additional strong hydrogen bond acceptors, potentially increasing solubility and offering new interaction points with biological targets.

Table 1. Comparative Physicochemical Properties of Pyrazolopyridine Isomers. (Note: Values are estimates based on chemical principles and data for related structures).

The key takeaway is the dramatic reduction in the basicity of the pyridine nitrogen in the 6-nitro-[4,3-b] isomer. This is critical in drug design, as it minimizes the likelihood of the compound being a hERG channel inhibitor, a common liability associated with basic nitrogen centers. Furthermore, the strong electron-withdrawing nature of the nitro group polarizes the entire molecule, influencing its interactions with protein residues.

Part 4: Biological Activity & Mechanistic Insights

Pyrazolopyridines have demonstrated a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[10][11] Their primary mechanism often involves the inhibition of protein kinases by competing with ATP for the binding site.[2][12]

The 6-nitro substitution on the 1H-pyrazolo[4,3-b]pyridine scaffold can significantly enhance potency and modulate selectivity. The electron-deficient pyridine ring and the additional hydrogen bond acceptors of the nitro group can form specific, high-affinity interactions within a kinase's active site.

Isomer ScaffoldKey Biological TargetsExample Compound/ActivityReference
1H-Pyrazolo[3,4-b]pyridine CDKs, GSK-3, TBK1, Antiviral, AntiplateletCompound 15y: Potent TBK1 inhibitor (IC50 = 0.2 nM) for inflammatory diseases.[12][13][14]
1H-Pyrazolo[4,3-c]pyridine Carbonic Anhydrase, Anti-HIVSulfonamide derivatives: Showed potent inhibition of human carbonic anhydrase isoforms.[15][16]
1H-Pyrazolo[3,4-c]pyridine GPR119 AgonistsCompound 24: Single-digit nanomolar GPR119 agonist for type 2 diabetes.[17]
1H-Pyrazolo[4,3-b]pyridine c-Met, CDK8, TRK1 AntagonistsGlumetinib: A selective inhibitor of the c-Met oncoprotein.[6]
This compound (Predicted) Kinases, other enzymesDerivatives show potential as intermediates for various biologically active compounds. The nitro group can serve as a handle for further functionalization or as a key pharmacophoric feature.[6][7][18]

Table 2. Selected Biological Activities of Pyrazolopyridine Isomers.

Structure-Activity Relationship (SAR) Insights

For kinase inhibition, the pyrazole NH group typically forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site. The 6-nitro group on the [4,3-b] scaffold influences this interaction in several ways:

  • Electronic Modulation: It withdraws electron density, potentially increasing the acidity of the pyrazole NH proton and strengthening the key hinge-binding hydrogen bond.

  • Steric Influence: It occupies a specific vector space, which can either be beneficial for fitting into a sub-pocket or detrimental if it causes a steric clash.

  • Secondary Interactions: The oxygen atoms of the nitro group can form additional hydrogen bonds or favorable electrostatic interactions with residues in the solvent-exposed region of the binding site, enhancing affinity and selectivity.

Kinase_Pathway cluster_inhibition Site of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression for Inhibitor Pyrazolopyridine Inhibitor (e.g., Glumetinib) Inhibitor->Receptor Inhibits ATP Binding

Caption: A simplified RTK pathway (e.g., c-Met) showing inhibition by a pyrazolopyridine.

Part 5: Experimental Protocol - In Vitro Kinase Inhibition Assay

To quantify and compare the potency of different pyrazolopyridine isomers, a robust in vitro kinase inhibition assay is essential. This protocol describes a typical setup for assessing the inhibition of a protein kinase like CDK2.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.

  • Kinase and Substrate: Highly purified, active kinase and a specific, validated peptide substrate are used to ensure the measured activity is solely due to the target enzyme.

  • Detection Method: The ADP-Glo™ Kinase Assay (Promega) is a common choice. It measures the amount of ADP produced, which is directly proportional to kinase activity. It's a luminescence-based assay, offering high sensitivity and a broad dynamic range.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an intermediate plate using assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound. Add 2.5 µL of a 2X kinase/substrate mixture (containing the target kinase, e.g., CDK2/Cyclin A2, and its peptide substrate).

  • Initiation of Reaction: To start the reaction, add 5 µL of a 1X ATP solution (prepared in assay buffer at the Km concentration). The final reaction volume is 10 µL. Include "no enzyme" controls (for background) and "vehicle" controls (0% inhibition, typically DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The isomeric form of the pyrazolopyridine scaffold is a critical design element in modern drug discovery. While all isomers share a common purine-like core, the specific arrangement of nitrogen atoms leads to distinct synthetic pathways, physicochemical characteristics, and biological activities.

The This compound scaffold, though less explored than its [3,4-b] counterpart, presents a unique and compelling profile. Its synthesis is accessible via efficient modern methodologies. The strong electron-withdrawing nitro group drastically modulates the electronic properties of the core, most notably by reducing the basicity of the pyridine nitrogen, which is advantageous for avoiding certain toxicity profiles. This substitution also provides an additional hydrogen bond acceptor, creating new opportunities for specific and potent interactions with biological targets. While direct comparative biological data remains nascent, the unique properties of this scaffold make it a highly promising platform for developing next-generation inhibitors, particularly in oncology and immunology. Further exploration and direct, head-to-head biological screening of this and other nitro-substituted isomers are warranted to fully unlock their therapeutic potential.

References

A Comparative Analysis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine with Known Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 6-Nitro-1H-pyrazolo[4,3-b]pyridine against a panel of well-characterized kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the potential kinase inhibitory profile of this compound, supported by established experimental methodologies and data from structurally related molecules. We will explore its standing in comparison to broad-spectrum and multi-targeted inhibitors, offering insights into its potential as a selective or polypharmacological agent.

The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor discovery, forming the core of several clinical candidates and approved drugs.[1][2] Its versatility allows for the targeting of a wide range of kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3 (GSK-3).[3] While the specific inhibitory profile of this compound has not been extensively documented in publicly available literature, by examining the activities of analogous pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, we can infer its likely targets and design a robust comparative framework.

The Compounds: Structures and Postulated Mechanisms of Action

A clear understanding of the chemical entities is paramount. Below are the structures of our compound of interest and the selected known kinase inhibitors for comparison.

Table 1: Chemical Structures and Mechanisms of Action

CompoundChemical StructureMechanism of Action
This compound this compoundThe nitro group is a strong electron-withdrawing group which may influence the binding affinity and selectivity for the ATP-binding pocket of various kinases. Based on the activity of related pyrazolopyridine scaffolds, it is hypothesized to be an ATP-competitive inhibitor.
Staurosporine StaurosporineA natural product that acts as a potent, ATP-competitive, broad-spectrum kinase inhibitor. It binds to the ATP-binding site of a vast number of kinases with high affinity but low selectivity, making it a valuable research tool for inducing apoptosis and studying general kinase inhibition.[4][5][6]
Dasatinib DasatinibA multi-targeted ATP-competitive inhibitor of several key kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[7][8][9][10] It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7]

Comparative In Vitro Kinase Inhibition Profile (Hypothetical)

Based on the known targets of the pyrazolo[4,3-b]pyridine scaffold, we can project a hypothetical kinase inhibition profile for this compound and compare it to the established profiles of Staurosporine and Dasatinib. This serves as a foundational hypothesis for guiding experimental validation.

Table 2: Comparative IC50 Values (nM) Against a Panel of Kinases

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
CDK5 50 - 2003< 1
GSK-3β 100 - 500105.8
SRC 200 - 100060.8
ABL >100020< 1
FGFR1 50 - 2502039
c-KIT >10001512

Note: The IC50 values for this compound are hypothetical and require experimental verification. The IC50 values for Staurosporine and Dasatinib are compiled from various literature sources and may vary depending on assay conditions.

This table highlights the potential for this compound to exhibit a degree of selectivity towards certain kinases, such as CDKs and FGFRs, in contrast to the broad-spectrum activity of Staurosporine and the distinct multi-targeted profile of Dasatinib.

Signaling Pathways and Points of Intervention

To visualize the biological context of this comparative analysis, the following diagram illustrates a simplified signaling pathway involving kinases potentially targeted by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors RTK Receptor Tyrosine Kinase (e.g., FGFR) SRC SRC RTK->SRC PI3K PI3K SRC->PI3K ABL ABL ABL->PI3K AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription GSK3B->Transcription CDK5 CDK5 CDK5->Transcription Staurosporine Staurosporine Staurosporine->RTK Staurosporine->SRC Staurosporine->ABL Staurosporine->GSK3B Staurosporine->CDK5 Dasatinib Dasatinib Dasatinib->RTK Dasatinib->SRC Dasatinib->ABL CompoundX This compound (Hypothesized) CompoundX->RTK CompoundX->GSK3B CompoundX->CDK5

Caption: Simplified signaling pathways and the potential points of inhibition for the compared compounds.

Experimental Protocols for Validation

To empirically validate the hypothesized activity and selectivity of this compound, the following standard experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced, which correlates with kinase activity.[11][12][13]

Materials:

  • Recombinant kinase of interest (e.g., CDK5, GSK-3β, SRC, FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound, Staurosporine, Dasatinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A 1:3 dilution series starting from 1 mM is recommended.

  • Kinase Reaction:

    • In a white assay plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the recombinant kinase diluted in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Kinase_Prep Prepare Kinase and Substrate/ATP Mix Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Add_Substrate Add Substrate/ATP Kinase_Prep->Add_Substrate Add_Inhibitor->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate (30 min) Add_Detection_Reagent->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Cellular Activity Assessment: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Cancer cell line with known dependence on a target kinase (e.g., a cell line overexpressing FGFR1)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement and Downstream Signaling: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of a kinase's downstream substrates, confirming target engagement within a cellular context.[14][15][16][17]

Materials:

  • Cell line of interest

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation of the target protein.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound against established kinase inhibitors. The pyrazolopyridine scaffold holds significant promise in the development of targeted cancer therapies.[1][2] The introduction of a nitro group at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core is an intriguing modification that warrants thorough investigation.

The proposed experimental workflows will enable a comprehensive characterization of its kinase inhibitory profile, selectivity, and cellular activity. The hypothetical data presented herein serves as a starting point for forming testable hypotheses. A rigorous execution of these experiments will be crucial in elucidating the therapeutic potential of this compound and its place within the landscape of kinase inhibitors. Future studies should also include broader kinase panel screening to fully map its selectivity profile and in vivo studies to assess its efficacy and pharmacokinetic properties.

References

Validating the Mechanism of Action of 6-Nitro-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step that bridges the gap between a promising compound and a viable therapeutic candidate. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of a novel compound, using the hypothetical case of 6-Nitro-1H-pyrazolo[4,3-b]pyridine. We will explore its potential as a kinase inhibitor and compare it with established alternatives, offering a framework for robust scientific inquiry.

Introduction to this compound and its Hypothesized Mechanism

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For the purpose of this guide, we will hypothesize that this compound (referred to as Compound X) has been identified through phenotypic screening as a potent inhibitor of cancer cell proliferation. Preliminary in silico modeling suggests that Compound X may act as an ATP-competitive inhibitor of a key signaling kinase, such as a member of the MAPK family (e.g., p38α).

This guide will outline the necessary steps to:

  • Confirm direct target engagement of Compound X with its putative kinase target.

  • Elucidate the downstream cellular consequences of this engagement.

  • Compare the performance of Compound X with known kinase inhibitors and a compound with an alternative MoA.

Comparative Compounds

To provide a comprehensive validation context, we will compare Compound X with two well-characterized molecules:

  • A Potent TBK1 Inhibitor (Pyrazolo[3,4-b]pyridine derivative): A compound from a known class of kinase inhibitors with a similar core structure, which will serve as a positive control for our kinase-related assays.[1]

  • VU0418506: A positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), representing a compound with a completely different MoA and target class.[2] This will serve as a negative control and highlight the specificity of our assays.

Part 1: Establishing Target Engagement

Directly demonstrating that a compound binds to its intended target within a cellular environment is the cornerstone of MoA validation.[3][4] We will employ two orthogonal methods to confirm the interaction between Compound X and its hypothetical kinase target.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[5] A successful binding event will stabilize the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A431) in 384-well plates.[6] Treat the cells with a concentration range of Compound X, the reference kinase inhibitor, and VU0418506 for a specified time.

  • Heating Gradient: Heat the plates across a temperature gradient to induce protein denaturation.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the amount of soluble target kinase remaining at each temperature using high-content imaging with a specific antibody.[4][6]

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Expected Data:

CompoundTargetMax Thermal Shift (°C)EC50 for Shift (µM)
Compound X p38α MAPK4.21.5
Reference Kinase Inhibitor TBK15.10.8
VU0418506 p38α MAPKNo significant shift> 100
Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: This proteomic approach identifies the direct binding partners of a compound from the entire cellular proteome.[7] By immobilizing Compound X, we can "fish" for its interacting proteins in a cell lysate.

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of Compound X with a linker and an affinity tag (e.g., biotin).

  • Affinity Pulldown: Incubate the biotinylated Compound X with cell lysate. Use streptavidin-coated beads to capture the compound and any bound proteins.[7]

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

  • Data Analysis: Compare the identified proteins with a control pulldown (using beads without the compound) to identify specific binding partners.

Expected Outcome: The primary hit for Compound X should be the hypothesized kinase target (p38α MAPK), with potentially other off-target kinases identified. The reference kinase inhibitor should pull down TBK1, while VU0418506 should not enrich for any kinases.

Part 2: Elucidating Downstream Signaling Effects

Confirming target engagement is the first step. The next is to demonstrate that this binding event leads to the expected functional consequences within the cell's signaling network.[8][9]

Western Blot Analysis of Phospho-Proteins

Rationale: If Compound X is a kinase inhibitor, it should decrease the phosphorylation of the kinase's known downstream substrates.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with Compound X, the reference kinase inhibitor, and VU0418506 at various concentrations and time points. Lyse the cells to extract proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., phospho-MK2 for p38α) and a loading control (e.g., total protein or a housekeeping gene).

  • Detection and Quantification: Use a secondary antibody conjugated to a reporter molecule (e.g., HRP) for detection. Quantify the band intensities to determine the change in phosphorylation.

Expected Data:

CompoundTarget PathwayDownstream Marker% Inhibition of Phosphorylation (at 10x EC50)
Compound X p38α MAPKp-MK285%
Reference Kinase Inhibitor TBK1p-IRF392%
VU0418506 p38α MAPKp-MK2< 5%
Gene Expression Analysis

Rationale: Changes in signaling pathways ultimately lead to changes in gene expression.[10][11] Analyzing the transcriptional profile of cells treated with Compound X can provide a broader view of its cellular impact.

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds as described above. Extract total RNA from the cells.

  • Quantitative PCR (qPCR) or RNA-Sequencing:

    • qPCR: For a focused analysis, measure the expression of known target genes of the p38α pathway.

    • RNA-Sequencing: For a global, unbiased view, perform whole-transcriptome sequencing.

  • Data Analysis: Calculate the fold change in gene expression for treated versus untreated cells. For RNA-seq, perform pathway analysis to see which transcriptional programs are most affected.

Expected Outcome: The gene expression signature of Compound X-treated cells should align with the known consequences of inhibiting the p38α MAPK pathway. This signature should be distinct from that of cells treated with VU0418506.

Visualizing the Workflow and Pathways

MoA_Validation_Workflow cluster_target_engagement Part 1: Target Engagement cluster_downstream_effects Part 2: Downstream Effects CETSA Cellular Thermal Shift Assay (CETSA) FunctionalConsequence Functional Consequence? CETSA->FunctionalConsequence AP_MS Affinity Purification-Mass Spectrometry (AP-MS) AP_MS->FunctionalConsequence WesternBlot Western Blot (Phospho-proteins) MoA_Validated Mechanism of Action Validated WesternBlot->MoA_Validated GeneExpression Gene Expression Analysis (qPCR/RNA-seq) GeneExpression->MoA_Validated CompoundX Compound X (this compound) TargetValidation Direct Target Binding? CompoundX->TargetValidation TargetValidation->CETSA Thermal Stability TargetValidation->AP_MS Direct Binding Partners FunctionalConsequence->WesternBlot Signaling Pathway Modulation FunctionalConsequence->GeneExpression Transcriptional Changes

Hypothesized_Signaling_Pathway CompoundX Compound X p38a p38α MAPK CompoundX->p38a Inhibits ATP Binding MK2 MK2 p38a->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38a->TranscriptionFactors Phosphorylates pMK2 p-MK2 MK2->pMK2 pTranscriptionFactors p-Transcription Factors TranscriptionFactors->pTranscriptionFactors GeneExpression Changes in Gene Expression pTranscriptionFactors->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Arrest) GeneExpression->CellularResponse

Conclusion

The validation of a small molecule's mechanism of action is a multi-faceted process that requires a suite of orthogonal experimental approaches. By systematically progressing from direct target engagement assays like CETSA and AP-MS to functional downstream analyses such as Western blotting and gene expression profiling, researchers can build a robust and compelling case for a compound's MoA. The comparative framework presented here, using a hypothetical novel compound, this compound, alongside well-characterized alternatives, provides a clear roadmap for scientists in the field of drug discovery to rigorously validate their findings and make informed decisions about the progression of their lead compounds.

References

A Comparative Guide to the Efficacy of Pyrazolo[4,3-b]pyridines and Pyrazolo[3,4-b]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its structural resemblance to the purine core of ATP enables it to effectively target the ATP-binding sites of numerous enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies. Among the various isomers of pyrazolopyridine, the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine cores have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the efficacy of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

Unveiling the Isomeric Scaffolds: A Structural Overview

The fundamental difference between pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines lies in the fusion of the pyrazole and pyridine rings, which dictates the orientation of the nitrogen atoms and the overall electronic distribution of the molecule. This seemingly subtle variation in architecture has profound implications for the molecule's ability to interact with biological targets, influencing its binding affinity, selectivity, and ultimately, its therapeutic efficacy.

Scaffolds cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine scaffold1 scaffold1 scaffold2 scaffold2

Caption: Core structures of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine.

Comparative Efficacy as Kinase Inhibitors: A Data-Driven Analysis

Both pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated significant potential as inhibitors of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer. While a direct head-to-head comparison in a single study is rare, an analysis of the available literature allows for a robust indirect comparison of their efficacy against key kinase targets.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases and cancer. Both pyrazolopyridine isomers have been explored as GSK-3 inhibitors.

ScaffoldCompound/ReferenceTargetIC50 (nM)
Pyrazolo[3,4-b]pyridine6-aryl-pyrazolo[3,4-b]pyridineGSK-31
Pyrazolo[4,3-b]pyridine Derivative4-phenyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridineGSK-3α/βnanomolar activity
Aurora Kinase Inhibition

Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development.

ScaffoldCompound/ReferenceTargetIC50 (nM)
Pyrazolo[4,3-b]pyrimidine derivativePyrazolo[4,3-b]pyrimido[4,5-e][1][5]diazepineAurora A/BSub-micromolar
Pyrazole-based inhibitor (for comparison)AT9283Aurora A/B3

Derivatives of the pyrazolo[4,3-b]pyridine scaffold, specifically pyrazolo[4,3-b]pyrimido[4,5-e][1][5]diazepines, have been designed as multi-targeted inhibitors of Aurora A and B kinases, exhibiting sub-micromolar activity.[5] For comparison, the well-known multi-targeted kinase inhibitor AT9283, which features a pyrazole core, demonstrates potent inhibition of Aurora A and B with an IC50 of 3 nM.[6]

Other Kinase Targets

The pyrazolo[3,4-b]pyridine scaffold has been extensively investigated as an inhibitor of a diverse range of kinases with impressive potencies.

ScaffoldCompound/ReferenceTargetIC50 (nM)
Pyrazolo[3,4-b]pyridineC03TRKA56
Pyrazolo[3,4-b]pyridine15yTBK10.2
Pyrazolo[3,4-b]pyridine31Mps12.596
Pyrazolo[3,4-b]pyridineBMS-265246CDK1/cycB6

For instance, pyrazolo[3,4-b]pyridine derivatives have shown nanomolar to picomolar inhibition of Tropomyosin receptor kinase A (TRKA), TANK-binding kinase 1 (TBK1), and Monopolar spindle 1 (Mps1).[7][8][9] Furthermore, the compound BMS-265246, based on this scaffold, is a potent inhibitor of cyclin-dependent kinase 1 (CDK1).

Structure-Activity Relationship (SAR) Insights

The efficacy of these scaffolds is highly dependent on the nature and position of substituents. For pyrazolo[3,4-b]pyridines, SAR studies have revealed that modifications at various positions can significantly impact potency and selectivity. For example, in a series of TRKA inhibitors, the nature of the substituent at the 5-position of the pyrazolo[3,4-b]pyridine core was found to be critical for activity.[7] Similarly, for TBK1 inhibitors, optimization of substituents at two different positions of the scaffold led to a compound with an impressive IC50 of 0.2 nM.[8]

For pyrazolo[4,3-b]pyridines, the substitution pattern also plays a crucial role. In the development of GSK-3 inhibitors based on a related scaffold, the presence of a 1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-7-ol substructure was key for hinge region interactions.[4]

Signaling Pathways Targeted by Pyrazolopyridines

The therapeutic effects of pyrazolopyridine-based kinase inhibitors stem from their ability to modulate critical cellular signaling pathways.

GSK-3 Signaling Pathway

GSK-3 is a key regulator in multiple signaling cascades, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by pyrazolopyridines can lead to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.[1][2]

GSK3_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled Axin_APC_CK1 Axin/APC/CK1 Complex Dishevelled->Axin_APC_CK1 inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation Axin_APC_CK1->GSK3b Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->GSK3b inhibition

Caption: Simplified GSK-3 signaling pathway and the inhibitory action of pyrazolopyridines.

Aurora Kinase Signaling Pathway

Aurora kinases are critical for proper cell division. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation.[6][10] Inhibition of these kinases by pyrazolopyridine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Dup Centrosome Duplication Aurora_A Aurora A Centrosome_Dup->Aurora_A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Aurora_B Aurora B Spindle_Assembly->Aurora_B Chromosome_Seg Chromosome Segregation Aurora_B->Chromosome_Seg Aurora_B->Mitotic_Arrest Cytokinesis Cytokinesis Chromosome_Seg->Cytokinesis Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->Aurora_A inhibition Pyrazolopyridine->Aurora_B inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Overview of the Aurora kinase signaling pathway and its inhibition by pyrazolopyridines.

Experimental Protocols: A Guide to Synthesis

The synthesis of pyrazolopyridine scaffolds can be achieved through various synthetic routes. The choice of a specific protocol depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1-1.2 equivalents).

  • Catalysis (Optional): In some cases, a catalytic amount of a Lewis acid (e.g., ZrCl4) or a Brønsted acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.[11]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

General Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of the pyrazolo[4,3-b]pyridine scaffold often involves the construction of the pyrazole ring onto a pre-existing functionalized pyridine.

Step-by-Step Methodology:

  • Starting Material: A common starting material is a 2-amino-3-halopyridine or a related derivative.

  • Hydrazine Condensation: The pyridine derivative is reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or n-butanol at elevated temperatures. This step leads to the formation of a hydrazinopyridine intermediate.

  • Cyclization: The intermediate can then be cyclized to form the pyrazolo[4,3-b]pyridine core. This can be achieved through various methods, such as reaction with a suitable one-carbon synthon or through an intramolecular cyclization reaction.

  • Work-up and Purification: Similar to the synthesis of the other isomer, the product is isolated and purified using standard laboratory techniques.

Conclusion and Future Perspectives

Both pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines are undeniably valuable scaffolds in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition. The available data suggests that the pyrazolo[3,4-b]pyridine core has been more extensively explored, leading to the discovery of highly potent inhibitors against a broader range of kinases. However, the demonstrated efficacy of pyrazolo[4,3-b]pyridine derivatives against important targets like GSK-3 and Aurora kinases underscores their significant, and perhaps underexplored, potential.

The choice between these two isomeric scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. The subtle yet significant differences in their electronic and steric properties offer medicinal chemists a valuable tool for fine-tuning inhibitor potency and selectivity. Future research involving direct, head-to-head comparative studies of these two scaffolds against a panel of clinically relevant targets would be invaluable in further elucidating their relative merits and guiding the rational design of next-generation therapeutics.

References

A Comparative Guide to Cross-Reactivity Profiling of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and off-target profile of novel chemical entities, using 6-Nitro-1H-pyrazolo[4,3-b]pyridine as a case study. Given the pyrazolopyridine scaffold's prevalence in kinase inhibitor development, we will proceed with the hypothesis that our compound of interest, hereafter designated NHP-K01 , is a potent inhibitor of a specific kinase, for instance, Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] This document is intended for researchers, scientists, and drug development professionals to illustrate a robust, multi-tiered strategy for comprehensive cross-reactivity profiling, a critical step in de-risking a compound for further preclinical and clinical development.

Introduction: The Imperative of Selectivity Profiling

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors targeting oncogenic drivers like FGFR, ALK, and TBK1.[2][3][4] While on-target potency is essential, the clinical success of a kinase inhibitor is equally dependent on its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide outlines a systematic approach to characterize the selectivity of a novel pyrazolopyridine derivative, NHP-K01 (this compound) . We will compare its hypothetical profile against two well-characterized alternative FGFR inhibitors:

  • AZD4547: A potent and selective FGFR inhibitor.[1]

  • Dovitinib (TKI-258): A multi-kinase inhibitor targeting VEGFR, PDGFR, and FGFR, illustrating a broader selectivity profile.

Our analysis will be built on three pillars of investigation:

  • Biochemical Profiling: Assessing direct enzymatic inhibition across a broad panel of kinases to map the kinome-wide interaction landscape.

  • Cellular Target Engagement: Verifying that the compound interacts with its intended target in a physiological context.

  • Safety Pharmacology Screening: Evaluating interactions against a wider panel of non-kinase targets associated with adverse drug reactions.[6][7]

Experimental Design & Strategic Rationale

A robust profiling campaign relies on orthogonal assays that provide complementary information. A purely biochemical approach may identify enzymatic inhibitors that fail to engage their target in a cellular environment due to poor permeability or high ATP competition. Conversely, a cell-based assay alone may not distinguish between direct target inhibition and downstream pathway modulation.

Logical Workflow for Cross-Reactivity Profiling

The following workflow ensures a comprehensive and tiered assessment, starting broad and progressively focusing on cellular relevance and safety.

G cluster_0 Tier 1: Biochemical Selectivity cluster_1 Tier 2: Potency & Cellular Engagement cluster_2 Tier 3: Safety & Liability Assessment A Compound NHP-K01 Synthesis & QC B Kinome-Wide Biochemical Screen (e.g., KinomeMAX Panel @ 1µM) A->B C Data Analysis: Identify Primary Targets & Potent Off-Targets (>90% Inhibition) B->C D IC50 Determination for Hits (Biochemical Assay) C->D Prioritized Hits E Cellular Thermal Shift Assay (CETSA) for Primary Target Engagement D->E F Cellular Phosphorylation Assay (e.g., p-FRS2 in FGFR-driven cells) E->F H Data Interpretation & Risk Assessment F->H Cellular Potency Data G Broad Safety Panel Screen (e.g., SafetyScreen44) G->H I Final Selectivity Profile & Go/No-Go Decision H->I

Caption: Tiered workflow for comprehensive selectivity profiling.

Signaling Pathway Context: FGFR Signaling

Understanding the target's role is crucial for interpreting profiling data. FGFR activation triggers downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival. Off-target inhibition of kinases within these pathways could either potentiate the desired effect or cause toxicity.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates NHP_K01 NHP-K01 NHP_K01->FGFR Inhibits (ATP Site) GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway showing NHP-K01's point of action.

Detailed Methodologies

The trustworthiness of a profiling guide rests on reproducible, well-described protocols.[8]

Protocol 1: Kinome-Wide Biochemical Profiling (Radiometric Assay)

This method is considered the gold standard for its direct measurement of substrate phosphorylation.[9] We will use a service like Reaction Biology's KinomeMAX™ panel as a model.[10]

Objective: To determine the percent inhibition of a large, representative panel of human kinases by NHP-K01 at a single high concentration.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of NHP-K01, AZD4547, and Dovitinib in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the stock to prepare an intermediate concentration that, when added to the reaction, yields a final assay concentration of 1 µM.

  • Reaction Mixture: For each kinase, prepare a reaction mixture containing the specific kinase, its corresponding substrate (protein or peptide), and required cofactors in kinase buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be set at or near the Km,ATP for each specific kinase to provide a sensitive measure of ATP-competitive inhibition.[11][12]

  • Incubation: Incubate the reaction plates at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixtures onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the filter membranes multiple times to remove unreacted [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify drug-target engagement in intact cells or cell lysates, based on ligand-induced thermal stabilization of the target protein.[13][14][15]

Objective: To confirm NHP-K01 binds to and stabilizes FGFR1 in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cell line endogenously expressing FGFR1 (e.g., H1581 lung cancer cells) to ~80% confluency.

  • Compound Treatment: Treat cells with NHP-K01 (e.g., at 1 µM and 10 µM) or DMSO vehicle control for 2 hours in serum-free media.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) in a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize total protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for FGFR1, followed by a secondary HRP-conjugated antibody.

  • Data Analysis: Quantify the band intensities for FGFR1 at each temperature. Plot the percentage of soluble FGFR1 relative to the non-heated control against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the drug-treated samples indicates target stabilization.[16][17]

Protocol 3: Broad Off-Target Safety Panel

This screening identifies potential liabilities by testing the compound against a panel of targets known to be implicated in adverse drug reactions.[6] We will model this on the Eurofins SafetyScreen44 panel.[18]

Objective: To evaluate the interaction of NHP-K01 at 10 µM with 44 key non-kinase targets, including GPCRs, ion channels, transporters, and enzymes.

Step-by-Step Protocol:

  • Compound Submission: Provide the test compound (NHP-K01) and comparators at the required concentration and volume (e.g., 100 µl of a 10 mM stock).

  • Assay Execution: The contract research organization (CRO) performs a battery of standardized assays. These are typically:

    • Radioligand Binding Assays: For receptors and transporters, measuring the displacement of a specific radiolabeled ligand from the target protein.

    • Enzymatic Assays: For enzymes (e.g., COX-1, PDE5), measuring the inhibition of catalytic activity.

    • Functional Assays: For ion channels (e.g., hERG), often using electrophysiology to measure effects on channel current.

  • Data Reporting: The CRO provides a report detailing the percent inhibition or activation for each target at the tested concentration (10 µM). A commonly used threshold for a significant "hit" is >50% inhibition in a binding assay.

Comparative Data Analysis (Hypothetical Results)

To illustrate the output of these protocols, we present hypothetical data for NHP-K01 and its comparators.

Table 1: Kinase Selectivity Profile

Data represents % inhibition at 1 µM from a 403-kinase panel and IC₅₀ values for selected hits. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by half.[12]

Kinase TargetNHP-K01 (%Inhib / IC₅₀, nM)AZD4547 (%Inhib / IC₅₀, nM)Dovitinib (%Inhib / IC₅₀, nM)Rationale for Comparison
FGFR1 99% / 1.5 99% / 0.8 98% / 8.0 Primary On-Target
FGFR2 98% / 2.1 99% / 1.2 98% / 9.5 On-Target Family Member
FGFR3 97% / 3.5 98% / 2.5 97% / 11.2 On-Target Family Member
VEGFR2 (KDR) 45% / 85025% / >2,00095% / 13.0 Key Angiogenesis Off-Target
c-KIT 15% / >5,00010% / >5,00092% / 15.0 Common Tyrosine Kinase Off-Target
PDGFRβ 22% / >3,00018% / >4,00094% / 10.5 Common Tyrosine Kinase Off-Target
AURKA 12% / >5,0008% / >5,00035% / 950Mitotic Kinase Off-Target

Interpretation:

  • NHP-K01 demonstrates high potency against FGFR1-3. Crucially, it shows significantly higher selectivity over VEGFR2, c-KIT, and PDGFRβ compared to the multi-kinase inhibitor Dovitinib.[5] Its profile appears comparable to, or slightly less potent than, the selective inhibitor AZD4547.

  • The relationship between IC₅₀ and the inhibitor's dissociation constant (Kᵢ) is dependent on assay conditions, particularly the ATP concentration.[19][20]

Table 2: Cellular Target Engagement & Potency
AssayNHP-K01AZD4547Dovitinib
CETSA Thermal Shift (ΔTm, °C) +8.5°C @ 1 µM+9.2°C @ 1 µM+6.8°C @ 1 µM
p-FRS2 Inhibition (EC₅₀, nM) 25 nM15 nM85 nM

Interpretation:

  • The significant thermal shift observed for NHP-K01 confirms robust binding to FGFR1 inside intact cells.[13]

  • The EC₅₀ value from the phospho-FRS2 assay, which measures inhibition of a direct downstream substrate of FGFR, confirms cellular pathway inhibition. The shift from the biochemical IC₅₀ (1.5 nM) to the cellular EC₅₀ (25 nM) is expected and reflects factors like cell permeability and competition with high intracellular ATP levels.

Table 3: Safety Pharmacology Panel Hits (>50% Inhibition @ 10 µM)
TargetTarget ClassNHP-K01AZD4547DovitinibPotential Implication
hERG Ion Channel8%5%48%Risk of cardiac arrhythmia
5-HT₂B GPCR58%15%65%Risk of valvulopathy
PDE5 Enzyme12%9%25%Off-target for vasodilation

Interpretation:

  • NHP-K01 shows a potential liability at the serotonin 5-HT₂B receptor. This is a significant finding that requires follow-up IC₅₀ determination and functional assays to assess the risk of potential cardiac side effects.

  • Importantly, NHP-K01 shows no significant activity at the hERG channel, a major de-risking attribute.

  • Dovitinib's profile shows potential hits on multiple targets, consistent with its known broader activity and side-effect profile.

Conclusion and Future Directions

This comparative guide demonstrates a rigorous, multi-faceted approach to characterizing the cross-reactivity profile of the novel pyrazolopyridine compound, NHP-K01 .

Summary of NHP-K01 Profile:

  • Potency & Selectivity: A potent, sub-nanomolar inhibitor of FGFR1-3 with high selectivity against other tyrosine kinases like VEGFR2, PDGFRβ, and c-KIT.

  • Cellular Activity: Effectively engages FGFR1 in a cellular context and inhibits downstream signaling with low nanomolar potency.

  • Safety Profile: Shows a clean profile against most major safety-related targets but flags a potential interaction with the 5-HT₂B receptor that warrants further investigation.

Based on this hypothetical profile, NHP-K01 represents a promising drug candidate with a superior selectivity window compared to established multi-kinase inhibitors. The next logical steps would be to determine the IC₅₀ for the 5-HT₂B hit and conduct functional assays to understand if the interaction is agonistic or antagonistic. This comprehensive initial assessment provides the critical data needed to make an informed go/no-go decision for advancing NHP-K01 into more complex preclinical safety and efficacy models.

References

A Comparative Guide to the Synthetic Routes of Pyrazolo[4,3-b]pyridines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its structural analogy to purines allows it to interact with a wide array of biological targets, leading to applications as kinase inhibitors, anti-cancer agents, and modulators of the central nervous system. The demand for efficient, versatile, and sustainable methods to access this important scaffold has driven the development of a diverse range of synthetic strategies.

This guide provides an in-depth, objective comparison of the primary synthetic routes to pyrazolo[4,3-b]pyridines. We will delve into the mechanistic underpinnings of classical cyclization reactions and contrast them with the efficiency and elegance of modern transition-metal-catalyzed and multicomponent strategies. This analysis is designed to equip researchers, medicinal chemists, and process development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific research and development goals.

I. Strategic Overview: Building the Bicyclic Core

The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches:

  • Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core: This strategy begins with a suitably functionalized pyridine derivative and constructs the five-membered pyrazole ring upon it.

  • Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core: Conversely, this approach starts with a functionalized pyrazole and builds the six-membered pyridine ring.

The choice between these fundamental strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Retrosynthetic Approaches Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Annulation of Pyrazole Ring Annulation of Pyrazole Ring Pyrazolo[4,3-b]pyridine->Annulation of Pyrazole Ring Disconnect C4-N5, C3a-C9a Annulation of Pyridine Ring Annulation of Pyridine Ring Pyrazolo[4,3-b]pyridine->Annulation of Pyridine Ring Disconnect C5-C6, C9-C9a Functionalized Pyridine Functionalized Pyridine Annulation of Pyrazole Ring->Functionalized Pyridine Functionalized Pyrazole Functionalized Pyrazole Annulation of Pyridine Ring->Functionalized Pyrazole

Caption: Core retrosynthetic strategies for pyrazolo[4,3-b]pyridine synthesis.

II. Annulation of a Pyrazole Ring onto a Pyridine Core

This classical and reliable approach often provides excellent control over the substitution pattern of the resulting fused heterocycle. A particularly efficient modern example of this strategy starts from readily available 2-chloro-3-nitropyridines.

Route A: From 2-Chloro-3-nitropyridines via Modified Japp-Klingemann Reaction

This powerful one-pot method combines a nucleophilic aromatic substitution (SNAr) with a modified Japp-Klingemann reaction to construct the pyrazole ring.[1][2] The choice of a 3-nitropyridine is strategic; the nitro group strongly activates the C2 position for the initial SNAr and later serves as a leaving group during the final cyclization step.

Mechanism & Rationale:

  • SNAr Reaction: The synthesis begins with the reaction of a 2-chloro-3-nitropyridine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH). The enolate of the β-ketoester displaces the chloride at the activated C2 position.

  • Modified Japp-Klingemann Reaction: The resulting pyridinyl ketoester is then subjected to an azo-coupling with a stable arenediazonium tosylate.

  • One-Pot Cyclization: A base, such as pyrrolidine, is added to promote deacylation and subsequent intramolecular nucleophilic attack of the resulting hydrazone anion onto the C3 position of the pyridine ring, displacing the nitro group and forming the aromatic pyrazole ring.[1] This one-pot sequence is highly efficient, avoiding the isolation of potentially unstable intermediates.

G start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate step1 SNAr Reaction (NaH) start->step1 intermediate1 Pyridinyl Ketoester step1->intermediate1 step2 Azo-Coupling (ArN2+) intermediate1->step2 intermediate2 Azo-Compound step2->intermediate2 step3 One-Pot Deacylation & Cyclization (Base) intermediate2->step3 product Pyrazolo[4,3-b]pyridine step3->product

Caption: Workflow for the synthesis from 2-chloro-3-nitropyridines.

Experimental Protocol: General Procedure for the One-Pot Synthesis of Pyrazolo[4,3-b]pyridines [1]

  • To a solution of the appropriate 2-chloro-3-nitropyridine (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.) in anhydrous DMF, add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 2 hours.

  • In a separate flask, prepare the arenediazonium tosylate from the corresponding aniline.

  • To the solution of the pyridinyl ketoester from step 1, add the arenediazonium tosylate (1.1 equiv.) and pyridine (1.0 equiv.) in acetonitrile (MeCN). Stir the reaction mixture at room temperature for 5-60 minutes (monitor by TLC).

  • Add pyrrolidine (4.0 equiv.) to the reaction mixture and stir at 40 °C for 15-90 minutes (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into 1N hydrochloric acid and extract with chloroform (CHCl3).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Starting Material (Ar group on diazonium salt)Yield (%)[1]
2-Cyanophenyl85
4-Methyl-2-nitrophenyl88
2-Methyl-4-nitrophenyl73
2-Methoxyphenyl78
3-Chloro-4-methylphenyl69

Table 1. Representative yields for the synthesis of pyrazolo[4,3-b]pyridines via the modified Japp-Klingemann reaction.

III. Annulation of a Pyridine Ring onto a Pyrazole Core

This alternative strategy is particularly useful when diverse pyrazole precursors are more accessible than the corresponding pyridines. Modern methods, including multicomponent reactions and transition-metal catalysis, have significantly enhanced the efficiency and scope of this approach.

Route B: Multicomponent Synthesis (MCS)

Multicomponent syntheses are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity in a single step.[3] For the synthesis of the related pyrazolo[3,4-b]pyridine isomers, a green, microwave-assisted, four-component reaction in water has been developed, which highlights the principles that can be applied to the target scaffold.[3][4]

Mechanism & Rationale:

The reaction proceeds through a cascade of classical organic reactions:

  • Knoevenagel Condensation: An aldehyde and an active methylene compound (e.g., ethyl cyanoacetate) condense to form an electron-deficient alkene.

  • Michael Addition: The aminopyrazole acts as a nucleophile, adding to the alkene intermediate in a Michael fashion.

  • Cyclization and Dehydration/Aromatization: The intermediate undergoes intramolecular cyclization, followed by loss of water and subsequent aromatization (often via oxidation) to yield the final pyrazolopyridine core.

The use of microwave irradiation accelerates the reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[3] Water as a solvent aligns with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines in Water [4]

Note: This protocol is for the [3,4-b] isomer but demonstrates the general principles of the multicomponent approach.

  • In a microwave process vial, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 mmol) in water (4 mL).

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 20 minutes (power: 110 W, pressure: 250 psi).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the solid product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the pure product, often without the need for further chromatographic purification.

Aldehyde SubstituentReaction Time (Microwave)Yield (%)[4]
4-Cl20 min91
4-Br20 min89
4-NO220 min92
4-N(CH3)220 min79

Table 2. Representative yields for the microwave-assisted multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Route C: Palladium-Catalyzed C-H Arylation

Direct C-H activation is a state-of-the-art strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials (e.g., halides or organometallics). This approach offers significant advantages in terms of atom and step economy. Palladium-catalyzed C-H arylation has been successfully applied to the C3-position of the pyrazolo[4,3-b]pyridine core.[5][6]

Mechanism & Rationale:

The catalytic cycle typically involves:

  • C-H Activation: The palladium catalyst coordinates to the pyrazolopyridine and cleaves a C-H bond, often at the most acidic or sterically accessible position (in this case, C3), to form a palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a directing group or the inherent electronic properties of the heterocycle.

  • Oxidative Addition: An aryl halide oxidatively adds to the palladium center.

  • Reductive Elimination: The aryl group and the pyrazolyl moiety couple and are reductively eliminated from the palladium center, forming the C-C bond and regenerating the active palladium catalyst.

The use of water as a solvent is a green alternative to traditional organic solvents and can sometimes accelerate the reaction rate.[6]

G start Pyrazolo[4,3-b]pyridine + Aryl Halide catalyst Pd(OAc)2 / Ligand start->catalyst step1 C-H Activation at C3 catalyst->step1 intermediate1 Palladacycle step1->intermediate1 step2 Oxidative Addition intermediate1->step2 intermediate2 Pd(IV) Intermediate step2->intermediate2 step3 Reductive Elimination intermediate2->step3 step3->catalyst Regeneration product C3-Arylated Product step3->product

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of Pyrazolo[4,3-b]pyridines in Water [5]

  • To a reaction tube, add the starting 1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the aryl bromide (1.5 equiv.), Pd(OAc)2 (5 mol%), 1,10-phenanthroline (10 mol%), and K2CO3 (2.0 equiv.).

  • Add deionized water to the tube to achieve the desired concentration.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the C3-arylated product.

Aryl Bromide SubstituentYield (%)[5]
4-Acetyl75
4-Formyl71
4-Cyano68
4-Methoxy55

Table 3. Representative yields for the palladium-catalyzed C3-arylation of a pyrazolo[4,3-b]pyridine derivative.

IV. Classical Named Reactions: Foundational but Less Direct

While modern methods often provide more direct and efficient routes, it is important to understand the classical named reactions that form the basis of heterocyclic chemistry. These can sometimes be adapted for the synthesis of complex scaffolds like pyrazolo[4,3-b]pyridines.

Route D: Guareschi-Thorpe Condensation

This reaction is a classical method for synthesizing substituted 2-pyridones.[1][7][8] In principle, it could be used to construct the pyridine portion of the target scaffold by starting with a pyrazole-containing building block, such as a pyrazole-derived β-ketoester or cyanoacetamide equivalent.

General Transformation: The condensation of a β-ketoester with cyanoacetamide in the presence of a base (originally ammonia, now often an organic base like DBU) yields a 2-pyridone.[7]

Applicability: This route is less direct for pyrazolo[4,3-b]pyridines as it would require a multi-step synthesis of the necessary pyrazole-functionalized starting material. The yields and substrate scope for such a complex condensation have not been extensively reported, making it a less common choice compared to more convergent strategies.

Experimental Protocol: General Guareschi-Thorpe Synthesis of a 2-Pyridone [1]

  • A mixture of cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.

  • Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried.

Route E: Knorr Pyrazole Synthesis

The Knorr synthesis is the quintessential method for preparing pyrazoles from the condensation of a 1,3-dicarbonyl compound and a hydrazine.[2][9][10] This could be envisioned as a route to the pyrazolo[4,3-b]pyridine scaffold if one starts with a pyridine-derived 1,3-dicarbonyl compound.

General Transformation: A 1,3-dicarbonyl compound reacts with a hydrazine, typically under acidic or thermal conditions, to form a pyrazole after condensation and dehydration.[9]

Applicability: Similar to the Guareschi-Thorpe route, this approach is indirect. The synthesis of the required pyridine-based 1,3-dicarbonyl precursor adds steps to the overall sequence. Furthermore, with unsymmetrical dicarbonyl compounds, regioselectivity can be an issue, potentially leading to a mixture of isomeric products.

Experimental Protocol: General Knorr Synthesis of a Pyrazole [9]

  • In a 20-mL scintillation vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction by TLC. Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

  • Cool the mixture slowly, then filter the product using a Buchner funnel, wash with a small amount of water, and air dry.

V. Comparative Analysis and Conclusion

The optimal synthetic route to a pyrazolo[4,3-b]pyridine derivative is highly dependent on the specific target, available resources, and desired scale.

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
A: From 2-Chloro-3-nitropyridine Annulation of pyrazole ring; One-pot SNAr/Japp-KlingemannHigh efficiency; readily available starting materials; good functional group tolerance.Requires handling of diazonium salts; nitro group on final product may require further transformation.65-90%[1]
B: Multicomponent Synthesis (MCS) Annulation of pyridine ring; Convergent; often microwave-assistedHigh atom and step economy; operational simplicity; suitable for library synthesis; green conditions possible.Optimization can be complex; may produce dihydropyridine intermediates requiring oxidation; less explored for the [4,3-b] isomer.70-95%[4]
C: Pd-Catalyzed C-H Arylation Late-stage functionalizationHigh atom economy; avoids pre-functionalization; excellent for introducing diversity on a pre-formed core.Requires expensive palladium catalyst and ligands; optimization of reaction conditions can be challenging.55-75%[5]
D: Guareschi-Thorpe Condensation Classical pyridine synthesisUses simple, inexpensive starting materials.Indirect route requiring multi-step precursor synthesis; potentially harsh conditions; limited scope for complex substrates.Variable
E: Knorr Pyrazole Synthesis Classical pyrazole synthesisFoundational and well-understood reaction.Indirect route; potential for regioisomeric mixtures with unsymmetrical precursors.Variable

Table 4. Overall comparison of synthetic routes to pyrazolo[4,3-b]pyridines.

Expert Recommendation:

For the efficient, scalable synthesis of a wide range of substituted pyrazolo[4,3-b]pyridines, the one-pot annulation from 2-chloro-3-nitropyridines (Route A) stands out as a robust and high-yielding strategy. Its operational simplicity and use of stable diazonium tosylates make it an attractive choice for many applications.

For rapid library synthesis and exploration of chemical space, particularly when prioritizing green chemistry principles, microwave-assisted multicomponent synthesis (Route B) is an exceptionally powerful tool, even if initial adaptation to the [4,3-b] isomer is required.

For late-stage functionalization to create analogues of a known pyrazolo[4,3-b]pyridine core, palladium-catalyzed C-H activation (Route C) is the method of choice, offering an elegant way to forge new C-C bonds without lengthy de novo synthesis.

Classical methods like the Guareschi-Thorpe and Knorr syntheses remain fundamentally important for understanding the construction of the individual heterocyclic rings but are generally less efficient for the direct assembly of the fused pyrazolo[4,3-b]pyridine system compared to more modern, convergent approaches.

References

A Researcher's Guide to the Validation of 6-Nitro-1H-pyrazolo[4,3-b]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 6-Nitro-1H-pyrazolo[4,3-b]pyridine as a chemical probe. As of the writing of this document, publicly available data on the specific biological targets and activity of this compound are limited. Therefore, this document serves as a detailed roadmap, grounded in established scientific principles, for a researcher embarking on the journey of characterizing this and other novel small molecules. We will use a hypothetical target, based on the known activities of the broader pyrazolopyridine scaffold, to illustrate the validation process.

The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine cores are privileged scaffolds in medicinal chemistry, with derivatives showing activity as kinase inhibitors, anticancer agents, and modulators of protein-protein interactions.[1][2][3][4][5][6][7][8] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific protein kinase, which we will refer to as "Kinase X".

The Imperative for Rigorous Chemical Probe Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological context.[9][10] Unlike a drug, a probe's primary purpose is not therapeutic efficacy but to provide a clear and unambiguous link between target modulation and a resulting phenotype.[11] The use of poorly validated probes can lead to misleading results and wasted resources. Therefore, a systematic and rigorous validation process is paramount.[11][12]

The core tenets of chemical probe validation, as established by organizations like the Structural Genomics Consortium (SGC), revolve around demonstrating potency, selectivity, and on-target engagement in a cellular context.[9][13][14][15]

A Proposed Validation Workflow for this compound

The following sections outline a step-by-step experimental plan to validate this compound as a chemical probe for our hypothetical target, Kinase X.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the biochemical potency and selectivity of the compound.

1.1. Primary Target Potency Assessment

The first step is to quantify the interaction of this compound with Kinase X.

  • Experimental Protocol: In Vitro Kinase Assay

    • Express and purify recombinant Kinase X.

    • Perform a radiometric or fluorescence-based kinase assay to measure the phosphorylation of a known substrate by Kinase X.

    • Titrate this compound over a range of concentrations (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

    • As a comparator, include a well-validated, potent inhibitor of Kinase X if one exists.

    • To confirm the mechanism of inhibition (e.g., ATP-competitive), perform kinetic studies by varying the concentrations of both the inhibitor and ATP.

  • Causality and Interpretation: A potent chemical probe should ideally have an in vitro IC50 or dissociation constant (Kd) of less than 100 nM for its primary target.[13][16] This ensures that the probe can be used at low concentrations in subsequent cellular assays, minimizing the risk of off-target effects.

1.2. Selectivity Profiling

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins.

  • Experimental Protocol: Kinome-wide Selectivity Screening

    • Submit this compound for screening against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel).

    • The screening should be performed at a concentration at least 100-fold higher than the IC50 for Kinase X to identify potential off-targets.

    • For any identified off-targets with significant inhibition, perform full IC50 determinations.

  • Causality and Interpretation: A good chemical probe should exhibit at least a 30-fold selectivity for its primary target over other members of the same protein family.[13][15] This high degree of selectivity is crucial for confidently attributing a cellular phenotype to the inhibition of the intended target.

Hypothetical In Vitro Data Summary

CompoundTargetIn Vitro IC50 (nM)Selectivity vs. Kinase Y (fold)Selectivity vs. Kinase Z (fold)
This compound Kinase X 50 >200 >200
Comparator Probe 1Kinase X25>100>150
Inactive AnalogKinase X>10,000--

1.3. Development of a Negative Control

An essential component of a chemical probe's validation is the availability of a structurally similar but biologically inactive analog.[9][14] This control helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.

  • Experimental Protocol: Synthesis and Evaluation of an Inactive Analog

    • Based on the structure-activity relationship (SAR) of this compound (if known), synthesize a close analog predicted to be inactive against Kinase X. This could involve removing a key interacting moiety.

    • Confirm the lack of activity of the analog against Kinase X using the in vitro kinase assay (IC50 > 10 µM).

    • The inactive analog should have similar physical properties (e.g., solubility, lipophilicity) to the active probe.

Phase 2: Cellular Target Engagement and Functional Response

The second phase of validation aims to confirm that the probe interacts with its intended target in a cellular environment and elicits a functional response.

2.1. Cellular Target Engagement

Demonstrating that a chemical probe can penetrate the cell membrane and bind to its target is a critical validation step.[10]

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat cultured cells expressing Kinase X with varying concentrations of this compound.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Quantify the amount of soluble Kinase X at each temperature using Western blotting or other protein detection methods.

    • Binding of the probe to Kinase X will increase its thermal stability, resulting in a shift in the melting curve.

  • Causality and Interpretation: A positive CETSA result provides direct evidence of target engagement in the complex milieu of the cell.[17] The concentration of the probe required to induce a thermal shift should be consistent with its cellular potency in functional assays. An ideal probe will show cellular target engagement at concentrations below 1 µM.[13]

2.2. Target-Specific Cellular Activity

The next step is to link target engagement to a downstream cellular event that is dependent on the activity of Kinase X.

  • Experimental Protocol: Phosphorylation of a Downstream Substrate

    • Identify a known downstream substrate of Kinase X (Substrate P).

    • Treat cells with a range of concentrations of this compound and the inactive analog.

    • Measure the phosphorylation status of Substrate P using a specific antibody for the phosphorylated form (e.g., via Western blot or ELISA).

    • The active probe should lead to a concentration-dependent decrease in the phosphorylation of Substrate P, while the inactive analog should have no effect.

  • Causality and Interpretation: This experiment provides a crucial link between the biochemical activity of the probe and a functional cellular outcome. The half-maximal effective concentration (EC50) from this assay should be in a similar range to the concentration required for cellular target engagement.

Hypothetical Cellular Data Summary

CompoundCellular Target Engagement (CETSA EC50, µM)Substrate P Phosphorylation (EC50, µM)
This compound 0.5 0.8
Comparator Probe 10.30.5
Inactive Analog>20>20
Phase 3: Broader Cellular and Proteomic Profiling

The final phase involves assessing the probe's effects on a wider cellular and proteomic scale to further confirm its selectivity.

3.1. Cellular Phenotypic Assays

Investigate the effect of the probe on a relevant cellular phenotype that is hypothesized to be modulated by Kinase X.

  • Experimental Protocol: Cell Proliferation or Migration Assay

    • Based on the known biology of Kinase X, select a relevant phenotypic assay (e.g., cell viability, migration, or invasion).

    • Treat cells with the active probe and the inactive analog over a range of concentrations.

    • Measure the phenotypic endpoint after a defined incubation period.

  • Causality and Interpretation: A well-validated probe should induce a phenotype that is consistent with the known or hypothesized function of its target. The inactive analog should not produce the same phenotype, providing further evidence for on-target activity.

3.2. Proteome-wide Selectivity

To uncover any potential off-targets not identified in the kinome screen, a proteome-wide analysis can be performed.

  • Experimental Protocol: Chemical Proteomics

    • Synthesize a derivative of this compound with a clickable handle (e.g., an alkyne or azide) or a photo-affinity label.[16][18]

    • Treat cells with the modified probe, followed by cell lysis.

    • Use click chemistry or UV cross-linking to attach a reporter tag (e.g., biotin).

    • Enrich the probe-bound proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry.

  • Causality and Interpretation: This unbiased approach can reveal unexpected off-targets and provide a comprehensive view of the probe's selectivity in a cellular context.[9] The primary target, Kinase X, should be among the most significantly enriched proteins.

Visualizing the Validation Process

To aid in understanding the interconnectedness of these validation steps, the following diagrams illustrate the proposed workflows.

ValidationWorkflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Validation cluster_phase3 Phase 3: Advanced Profiling p1_potency 1.1 Potency vs. Kinase X (IC50 < 100 nM) p1_selectivity 1.2 Kinome-wide Selectivity (>30-fold) p1_potency->p1_selectivity p1_control 1.3 Inactive Control Synthesis (IC50 > 10 µM) p1_potency->p1_control p2_engagement 2.1 Cellular Target Engagement (CETSA) p1_selectivity->p2_engagement p2_function 2.2 Downstream Functional Assay (EC50 < 1 µM) p2_engagement->p2_function p3_phenotype 3.1 On-Target Phenotype p2_function->p3_phenotype p3_proteomics 3.2 Proteome-wide Selectivity p2_function->p3_proteomics

Caption: High-level workflow for chemical probe validation.

CellularValidationLogic probe This compound cell Cell Entry probe->cell inactive_control Inactive Analog inactive_control->cell target Kinase X cell->target Binds (CETSA) downstream Substrate P Phosphorylation target->downstream Inhibits phenotype Cellular Phenotype downstream->phenotype Modulates

Caption: Logic diagram for cellular on-target effect validation.

Conclusion

The validation of a chemical probe is a rigorous, multi-faceted process that requires a convergence of evidence from biochemical, cellular, and proteomic assays. While the specific biological activity of this compound remains to be fully elucidated, the experimental framework presented here provides a clear and scientifically sound path for its characterization. By adhering to these principles of potency, selectivity, and on-target engagement, researchers can develop high-quality chemical probes that serve as invaluable tools for dissecting complex biological systems and validating novel therapeutic targets.

References

A Comparative Guide to Molecular Docking Studies of 6-Nitro-1H-pyrazolo[4,3-b]pyridine with Kinase Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating molecular docking studies of the novel compound 6-Nitro-1H-pyrazolo[4,3-b]pyridine against clinically relevant protein kinases. As a member of the pyrazolopyridine class of heterocyclic compounds, which are known kinase inhibitors, this molecule represents a promising scaffold for targeted drug discovery.[1][2] This document will compare its potential interactions with established inhibitors for two key oncogenic kinases: Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The pyrazolopyridine core is a privileged scaffold in kinase drug discovery, present in several inhibitors developed for various cancers.[2] The rationale for selecting Src and VEGFR-2 as primary targets stems from their critical roles in cancer progression. Src kinase is a non-receptor tyrosine kinase involved in cell growth, division, and survival pathways, and its overactivity is implicated in numerous human cancers.[3] Similarly, VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][5]

This guide is intended for researchers and drug development professionals. It will detail the scientific principles and methodologies for a comparative in silico analysis, providing the necessary steps to evaluate the therapeutic potential of this compound.

Foundational Principles: The "Why" Behind the "How"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

The core principle underpinning this process is the "lock and key" model, where the ligand (key) fits into the active site of the protein (lock). This interaction is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The goal of a docking study is to identify a "pose" or conformation of the ligand that maximizes these favorable interactions, resulting in a low binding energy, which is indicative of high binding affinity.

Subsequent molecular dynamics (MD) simulations can further refine these predictions by exploring the stability of the ligand-protein complex over time.[6][7] This dual approach of docking followed by MD simulation provides a more robust assessment of a compound's potential as a drug candidate.

Experimental Design: A Comparative Docking Workflow

To objectively assess the potential of this compound, its docking performance will be compared against well-established inhibitors for both Src kinase and VEGFR-2. For this guide, we will use Saracatinib (AZD0530) as the comparator for Src kinase and Axitinib for VEGFR-2.

Below is a detailed, step-by-step protocol for this comparative molecular docking study.

  • Protein Preparation:

    • Obtain the crystal structures of Src kinase (e.g., PDB ID: 3EL7) and VEGFR-2 (e.g., PDB ID: 2XV7) from the Protein Data Bank.[3]

    • Utilize a protein preparation wizard in molecular modeling software (e.g., Maestro from Schrödinger) to prepare the protein. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes. This ensures the protein is in a chemically correct and stable state for docking.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Obtain the 3D structures of the reference inhibitors, Saracatinib and Axitinib.

    • Prepare the ligands using a tool like LigPrep from Schrödinger. This step generates various possible ionization states, tautomers, and stereoisomers at a physiological pH (7.4 ± 0.5) and minimizes their energy. This is crucial as the biological activity of a molecule can be highly dependent on its protonation state.

  • Define the active site for docking by generating a receptor grid. This grid encompasses the binding pocket of the protein and defines the area where the ligand will be docked.

  • The grid is typically centered on the co-crystallized ligand from the PDB structure or on key catalytic residues within the active site. This focuses the docking calculation on the region of interest, saving computational resources and improving accuracy.

  • Perform the docking calculations using a validated docking program such as GLIDE (Schrödinger), AutoDock, or GOLD.

  • It is advisable to use a standard precision (SP) or extra precision (XP) docking mode to balance between speed and accuracy. The docking algorithm will systematically sample different conformations and orientations of the ligand within the defined grid, scoring each pose based on its predicted binding affinity.

  • Analyze the docking results by examining the docking scores (e.g., GlideScore), binding energies, and the predicted binding poses of the ligands.

  • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic contacts, and other interactions. This analysis is critical for understanding the structural basis of binding and for guiding further lead optimization.

Below is a Graphviz diagram illustrating this comprehensive workflow.

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis cluster_output 4. Output PDB Download Protein Structures (e.g., PDB: 3EL7, 2XV7) ProteinPrep ProteinPrep PDB->ProteinPrep Protein Preparation Wizard Ligands Prepare Ligand Structures (this compound, Comparators) LigPrep LigPrep Ligands->LigPrep LigPrep GridGen Receptor Grid Generation (Define Active Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., GLIDE, AutoDock) LigPrep->Docking GridGen->Docking Scoring Analyze Docking Scores & Binding Energies Docking->Scoring Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) Scoring->Visualization MD_Sim Molecular Dynamics Simulation (Assess Complex Stability) Visualization->MD_Sim SAR Structure-Activity Relationship (SAR) & Lead Optimization MD_Sim->SAR

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Data Analysis

The following tables summarize hypothetical docking results for this compound and the reference inhibitors against Src kinase and VEGFR-2.

Table 1: Comparative Docking Results for Src Kinase (PDB: 3EL7)

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.5Met341, Thr338, Leu273, Val281Met341 (Hinge)Leu273, Val281, Ala390
Saracatinib (Reference) -10.2Met341, Thr338, Asp404, Lys295Met341, Asp404Leu273, Val281, Ala390

Table 2: Comparative Docking Results for VEGFR-2 (PDB: 2XV7)

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -7.9Cys919, Asp1046, Glu885Cys919 (Hinge)Val848, Ala866, Leu1035
Axitinib (Reference) -11.5Cys919, Asp1046, His1026Cys919, Asp1046Val848, Ala866, Leu1035
  • Binding Affinity: The docking scores indicate that while this compound shows good predicted binding affinity for both Src kinase and VEGFR-2, the reference inhibitors, Saracatinib and Axitinib, exhibit stronger predicted binding. This is expected, as these are clinically validated drugs optimized for these targets.

  • Binding Mode: The key interactions reveal that this compound is predicted to bind in the ATP-binding pocket of both kinases, forming a critical hydrogen bond with the hinge region (Met341 in Src, Cys919 in VEGFR-2). This interaction is a hallmark of many Type I kinase inhibitors.

  • Structure-Activity Relationship (SAR): The nitro group on the pyrazolopyridine core may be contributing to the binding affinity through electrostatic interactions. The smaller size of this compound compared to the reference inhibitors may explain its lower docking score, as it may not be able to form as many favorable contacts within the active site.

The following diagram illustrates the general signaling pathway of a receptor tyrosine kinase like VEGFR-2, which can be inhibited by small molecules.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 6-Nitro-1H-pyrazolo [4,3-b]pyridine Inhibitor->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Response Cellular Response (Angiogenesis, Proliferation) Signaling->Response

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of these in silico predictions, several validation steps are essential:

  • Re-docking: The co-crystallized ligand from the PDB structure should be re-docked into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å) validates the docking protocol.

  • Enrichment Studies: A set of known active and inactive compounds (decoys) can be docked. A good docking protocol should be able to distinguish between the actives and decoys, with the actives generally receiving better docking scores.

  • Molecular Dynamics Simulations: As a further validation step, MD simulations can be performed on the docked complexes to assess their stability over time. A stable complex with minimal conformational changes provides greater confidence in the predicted binding mode.[6]

Conclusion and Future Directions

This guide has outlined a robust, comparative framework for the molecular docking study of this compound against Src kinase and VEGFR-2. The hypothetical results suggest that this compound is a promising starting point for the development of novel kinase inhibitors.

Future work should focus on:

  • Synthesis and in vitro Validation: The compound should be synthesized and tested in enzymatic and cellular assays to confirm its inhibitory activity against the target kinases.

  • Lead Optimization: Based on the docking results and initial biological data, chemical modifications can be made to the this compound scaffold to improve its potency and selectivity.

  • ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties should be evaluated to assess the drug-likeness of the compound.[6]

By integrating computational and experimental approaches, the therapeutic potential of this compound and its derivatives can be thoroughly explored.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Nitro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Due to its nitro-functional group and pyridine-based core, this compound requires careful handling as hazardous waste. Adherence to these procedures is critical to protect laboratory personnel, the surrounding community, and the environment.

I. Understanding the Hazards: The "Why" Behind the Procedure

  • Toxicity and Irritation: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They are often irritating to the skin, eyes, and respiratory system.[2]

  • Reactivity of the Nitro Group: Nitro compounds can be reactive and may have explosive properties, especially when heated or subjected to shock.[3] They can also react violently with certain other chemicals. Therefore, segregation from incompatible materials is paramount.[3][4]

  • Environmental Hazard: Many synthetic organic compounds, including pyridine derivatives, can be toxic to aquatic life and may cause long-term adverse effects in the environment if not disposed of correctly.[1]

These inherent risks necessitate that this compound be managed as a regulated hazardous waste from "cradle to grave," a principle established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

II. Essential Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to have the correct personal protective equipment (PPE) and engineering controls in place.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

Control TypeSpecificationRationale
Eye Protection Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.Protects eyes from splashes and airborne particles of the chemical.
Hand Protection Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.Provides a chemical-resistant barrier to prevent skin absorption.[8]
Body Protection A flame-retardant lab coat, fully buttoned, is required.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid this compound and its waste must be conducted within a certified chemical fume hood.[9]Prevents the inhalation of potentially harmful dust or vapors.
Engineering Controls Work must be performed in a well-ventilated laboratory, specifically within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.[9]A fume hood is the primary line of defense against inhalation exposure.[10] Eyewash stations and safety showers are critical for immediate decontamination in the event of accidental exposure.[2]

III. Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This process is designed to comply with EPA and Occupational Safety and Health Administration (OSHA) regulations.[11][12][13]

1. Waste Identification and Segregation:

  • Classification: All solid waste of this compound, as well as any materials contaminated with it (e.g., gloves, weighing papers, absorbent pads), must be classified as hazardous chemical waste.[9]

  • Segregation: Designate a specific, labeled waste container for "Nitrogenous Organic Hazardous Waste" or as directed by your institution's Environmental Health and Safety (EHS) department. Crucially, do not mix this waste with other chemical waste streams , such as non-halogenated solvents or acids, to prevent potentially dangerous reactions.[11][14]

2. Waste Collection and Containerization:

  • Container Selection: Use a compatible, sealable container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][14] The container must be in good condition with a secure, leak-proof lid.

  • Collection: Place all waste, including contaminated disposables, directly into the designated container.[14]

  • Filling: Do not overfill the container; leave at least 10% headspace to allow for expansion of contents.[3] The container must be kept closed at all times except when adding waste.[5] This is a common point of regulatory violation.

3. Labeling of Waste Containers:

  • Immediately upon adding the first piece of waste, label the container clearly. The label must include:

    • The words "Hazardous Waste" [14]

    • The full chemical name: "this compound" [14]

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date the waste was first added (accumulation start date)[7]

    • The name of the principal investigator and the laboratory location/room number.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials.[4][8]

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum time allowed by your institution's policy (often 90-180 days), arrange for its collection.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[15] Follow your institution's specific procedures for requesting a waste pickup.

  • Never pour this compound down the drain or dispose of it in the regular trash. [8][9]

6. Disposal of Empty Containers:

  • An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[14] The rinsate from this cleaning process must also be collected as hazardous waste.

IV. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuation and Notification: Alert personnel in the immediate vicinity of the spill. If the spill is large, you are not trained to handle it, or you feel it is unsafe, evacuate the area and contact your institution's emergency response team or EHS department.

  • Containment: For small, manageable spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (consult your EHS department for recommendations), followed by soap and water. Collect all cleanup materials, including contaminated wipes and PPE, as hazardous waste.[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Generation of Waste (this compound & contaminated materials) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info D->E F Place Waste in Container (Keep Closed) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G I Container Full or Time Limit Reached? H Use Secondary Containment G->H I->G No J Contact EHS or Licensed Hazardous Waste Contractor I->J Yes K Waste Removed for Proper Disposal (e.g., Incineration) J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1H-pyrazolo[4,3-B]pyridine
Reactant of Route 2
6-Nitro-1H-pyrazolo[4,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.